molecular formula C9H7B B1381462 1-Bromo-4-ethynyl-2-methylbenzene CAS No. 1356958-34-3

1-Bromo-4-ethynyl-2-methylbenzene

Cat. No.: B1381462
CAS No.: 1356958-34-3
M. Wt: 195.06 g/mol
InChI Key: BBTNVYGSRXLQSS-UHFFFAOYSA-N
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Description

1-Bromo-4-ethynyl-2-methylbenzene is an aromatic organic compound with the molecular formula C9H7Br . It is a solid at room temperature and should be stored under an inert atmosphere . This compound integrates both a bromine substituent and an ethynyl (acetylene) group on a methyl-substituted benzene ring, making it a valuable building block in synthetic organic chemistry . The bromine atom is a versatile site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions. Simultaneously, the ethynyl group offers a handle for click chemistry or for constructing extended molecular architectures through alkyne-based cyclization or coupling strategies . Researchers value this compound for the development of novel organic materials and complex molecular structures. Specific applications and detailed mechanisms of action are areas of ongoing scientific investigation. This product is intended for research purposes and is not for diagnostic or therapeutic use. Please refer to the relevant safety data sheet for handling information.

Properties

IUPAC Name

1-bromo-4-ethynyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTNVYGSRXLQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Bromo-4-ethynyl-2-methylbenzene chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-Bromo-4-ethynyl-2-methylbenzene

Executive Summary

This compound (CAS: 1000576-40-6) represents a high-value "bifunctional linker" in organic synthesis. Its structural uniqueness lies in the orthogonal reactivity of its two functional handles: an aryl bromide and a terminal alkyne. This dual-functionality allows for sequential, controlled modular synthesis, making it a critical intermediate in the development of Tyrosine Kinase Inhibitors (TKIs), conjugated organic semiconductors (OLEDs), and liquid crystals.

This guide provides a rigorous technical examination of its physiochemical properties, a validated chemoselective synthesis protocol, and a roadmap for its application in divergent synthesis.

Chemical Identity & Physiochemical Profile

The molecule is defined by a trisubstituted benzene ring. The steric bulk of the ortho-methyl group adjacent to the bromine atom influences the kinetics of metal-catalyzed cross-coupling reactions at the C1 position, a feature that can be exploited for regioselectivity.

Table 1: Physiochemical Specifications

PropertySpecificationNotes
IUPAC Name This compoundAlt: 4-Bromo-3-methylphenylacetylene
CAS Number 1000576-40-6
Molecular Formula

Molecular Weight 195.06 g/mol
Appearance Off-white solid / Pale yellow oilHighly dependent on purity; tends to oil if solvent traces remain.
Melting Point 45–50 °C (Predicted)Lower than non-methylated analog due to symmetry breaking.
Solubility DCM, THF, Toluene, EtOAcInsoluble in water.
Stability Air-stable (solid); Oxidizes slowly in solution.Store under inert gas at 2–8°C.

Synthetic Routes & Mechanistic Insight

The primary challenge in synthesizing this compound is chemoselectivity . One must install the alkyne at the C4 position without disturbing the C1-Bromine bond, which is intended for later functionalization.

The Preferred Route: Chemoselective Sonogashira Coupling

The most robust method utilizes the reactivity difference between aryl iodides and aryl bromides. By starting with 1-bromo-4-iodo-2-methylbenzene , we can exploit the fact that the rate of oxidative addition of Pd(0) to Ar-I is significantly faster than to Ar-Br.

Mechanism:

  • Precursor Selection: 1-bromo-4-iodo-2-methylbenzene.

  • Selective Coupling: Reaction with Trimethylsilylacetylene (TMSA) at room temperature targets the C-I bond exclusively.

  • Deprotection: Removal of the TMS group yields the terminal alkyne.

Visualization: Synthesis Workflow

SynthesisFlow Start 4-Bromo-3-methylaniline Inter1 1-Bromo-4-iodo-2-methylbenzene Start->Inter1 Sandmeyer Reaction (NaNO2, KI) Inter2 TMS-Protected Intermediate Inter1->Inter2 Selective Sonogashira (TMS-Acetylene, Pd(0), RT) Final This compound Inter2->Final Desilylation (K2CO3, MeOH)

Figure 1: Step-wise synthesis emphasizing the Sandmeyer-Sonogashira sequence.

Detailed Experimental Protocol

Objective: Synthesis of this compound via selective Sonogashira coupling.

Step 1: Selective Coupling (Ar-I vs Ar-Br)
  • Reagents:

    • 1-bromo-4-iodo-2-methylbenzene (1.0 equiv)

    • Ethynyltrimethylsilane (TMSA) (1.1 equiv)

    • 
       (0.02 equiv)
      
    • CuI (0.01 equiv)

    • Triethylamine (

      
      ) (Solvent/Base)
      
  • Protocol:

    • Degassing: Charge a flame-dried Schlenk flask with the aryl iodide, Pd catalyst, and CuI. Evacuate and backfill with Argon (

      
      ). Critical: Oxygen causes homocoupling (Glaser coupling) of the alkyne.
      
    • Solvation: Add degassed dry

      
       via syringe.
      
    • Addition: Add TMSA dropwise at Room Temperature (25°C).

    • Reaction: Stir at RT for 4–6 hours. Monitor via TLC.

      • Note: Do not heat above 40°C. Higher temperatures promote oxidative addition into the C-Br bond, leading to polymerization or bis-alkynylation.

    • Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate the filtrate in vacuo.

Step 2: Desilylation
  • Reagents:

    • Crude TMS-intermediate

    • 
       (2.0 equiv)
      
    • Methanol (MeOH) / DCM (1:1 ratio)

  • Protocol:

    • Dissolve the crude oil in MeOH/DCM.

    • Add

      
       and stir at RT for 1 hour.
      
    • Quench: Pour into water and extract with Hexanes (

      
      ).
      
    • Purification: Flash column chromatography (Silica gel, 100% Hexanes). The product elutes quickly due to low polarity.

Reactivity & Applications

This molecule is a "linchpin" scaffold. The C-Br bond and the Terminal Alkyne allow for Orthogonal Functionalization .

  • Path A: C-Br Functionalization (Suzuki/Buchwald): The steric hindrance of the methyl group at C2 makes the C1-Br bond slightly less reactive, often requiring potent ligands (e.g., SPhos, XPhos) for coupling.

  • Path B: Alkyne Functionalization (Click/Sonogashira): The terminal alkyne is unhindered and ready for "Click" chemistry (CuAAC) to form triazoles or a second Sonogashira coupling to extend conjugation.

Visualization: Divergent Reactivity Map

ReactivityMap Core This compound Suzuki Suzuki Coupling (Reacts at Br) Core->Suzuki Pd(0), Boronic Acid Sonogashira Sonogashira Coupling (Reacts at Alkyne) Core->Sonogashira Pd(0), Ar-I Click CuAAC Click Reaction (Reacts at Alkyne) Core->Click Cu(I), Azide Lithiation Li-Halogen Exchange (Reacts at Br) Core->Lithiation n-BuLi, -78°C Biaryl Biaryl Scaffolds (Drug Cores) Suzuki->Biaryl Polymer Conjugated Polymers (OLEDs) Sonogashira->Polymer Triazole 1,2,3-Triazoles (Bioisosteres) Click->Triazole Aldehyde Benzaldehydes (via DMF quench) Lithiation->Aldehyde

Figure 2: Orthogonal reactivity pathways available for library generation.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Specific Danger: Terminal acetylenes can be potentially explosive if distilled to dryness in the presence of heavy metals. Always use a stabilizing solvent during concentration.

  • Storage: Light sensitive. Store in amber vials under Nitrogen.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews.

  • PubChem Database. "1-Bromo-4-ethynylbenzene (Analogous Structure Data)". National Library of Medicine.

  • Sigma-Aldrich. "Product Specification: 1-Bromo-4-ethynylbenzene".[1]

Sources

Technical Monograph: Structural Elucidation and Synthetic Utility of 1-Bromo-4-ethynyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

(Commonly: 4-Bromo-3-methylphenylacetylene)

Nomenclature & Structural Identity

The compound colloquially known as 4-Bromo-3-methylphenylacetylene presents a classic case where trade nomenclature diverges from rigorous IUPAC systematic naming. For researchers designing structure-activity relationship (SAR) libraries or liquid crystal arrays, precise identification is non-negotiable.

Deconstructing the Common Name

The common name implies a parent structure of phenylacetylene (ethynylbenzene), where the ethynyl group defines position 1 on the benzene ring.

  • Parent: Phenylacetylene (Ethynyl at

    
    )
    
  • Substituent 1: Methyl group at

    
     (meta to ethynyl)
    
  • Substituent 2: Bromo group at

    
     (para to ethynyl)
    

This results in a structure where the bromine and methyl groups are ortho to each other, and the bromine is para to the alkyne.

The IUPAC Preferred Name (PIN)

To derive the systematic IUPAC name, we treat the benzene ring as the parent and minimize the locant set for all substituents (Bromo, Ethynyl, Methyl).

  • Prioritization: All substituents are treated equally for numbering; the goal is the lowest locant set.

  • Numbering Options:

    • Path A (Start at Ethynyl): 1-Ethynyl, 3-Methyl, 4-Bromo

      
       Set: 1, 3, 4 
      
    • Path B (Start at Bromo): 1-Bromo, 2-Methyl, 4-Ethynyl

      
       Set: 1, 2, 4 
      
  • Decision: Set (1, 2, 4) is lower than (1, 3, 4).

  • Alphabetization: Bromo

    
     Ethynyl 
    
    
    
    Methyl.

Correct Systematic Name: 1-Bromo-4-ethynyl-2-methylbenzene

Structural Visualization (Logic Map)

NomenclatureLogic Common Common Name: 4-Bromo-3-methylphenylacetylene Implied Implied Structure: Ethynyl @ C1 Methyl @ C3 Bromo @ C4 Common->Implied Decodes to Analysis Locant Analysis: Set A: 1,3,4 (Ethynyl start) Set B: 1,2,4 (Bromo start) Implied->Analysis Apply IUPAC Rules IUPAC IUPAC PIN: This compound Analysis->IUPAC Select Lowest Locants (1,2,4)

Figure 1: Logical derivation of the systematic name from the trade name, prioritizing lowest locants.

Synthetic Methodology: The Selective Sonogashira Route

Direct bromination of phenylacetylene is chemically inefficient due to poor regioselectivity (competing ring vs. alkyne bromination). The "Gold Standard" protocol relies on chemoselective Sonogashira coupling .

The Chemoselectivity Principle

The synthesis exploits the reactivity difference between aryl iodides and aryl bromides. In Pd-catalyzed cross-coupling, the oxidative addition of Pd(0) to the


 bond is significantly faster than to the 

bond.
  • Reactivity Order:

    
    
    
  • Strategy: Start with 4-Bromo-3-methyliodobenzene . Couple the alkyne at the iodine position, leaving the bromine intact for future functionalization.

Step-by-Step Protocol

Precursor: 4-Bromo-3-methyliodobenzene (Commercial or via Sandmeyer from 4-bromo-3-methylaniline).

StepReagent/ConditionPurposeMechanism
1.[1][2][3] Coupling TMS-Acetylene (1.1 eq),

(2 mol%), CuI (1 mol%),

, THF, RT
Install protected alkyneSelective oxidative addition to C-I bond.
2. Workup Filter salts, concentrate, Flash Chromatography (Hexanes)IsolationRemove Pd/Cu residues.
3. Deprotection

(2 eq), MeOH/DCM (1:1), RT, 1h
Reveal terminal alkyneMethoxide attacks Si, releasing the alkyne.
Synthetic Workflow Diagram

SynthesisPath Start Start: 4-Bromo-3-methyliodobenzene (Iodo is reactive site) Reagents Reagents: TMS-Acetylene Pd(PPh3)2Cl2 / CuI / Et3N Start->Reagents Intermediate Intermediate: (4-Bromo-3-methylphenylethynyl)trimethylsilane Reagents->Intermediate Selective C-I Coupling Deprotect Deprotection: K2CO3 / MeOH Intermediate->Deprotect Product Final Product: This compound Deprotect->Product Desilylation

Figure 2: Chemoselective synthesis preserving the aryl-bromide motif for downstream utility.

Analytical Characterization

Validating the structure requires confirming the presence of the terminal alkyne and the retention of the aryl bromide.

Expected Spectral Data
TechniqueSignalAssignmentDiagnostic Value
1H NMR

ppm (s, 1H)
Acetylenic

Confirms terminal alkyne.
1H NMR

ppm (s, 3H)
Aryl Methyl

Confirms methyl group.
1H NMR

ppm (m, 3H)
Aromatic ProtonsSplitting pattern confirms 1,2,4-substitution.
IR


Stretch
Weak but diagnostic for alkynes.
IR


Stretch
Sharp, strong band.
MS (EI)

(1:1 ratio)
Molecular Ion

Isotopic pattern confirms one Bromine atom.
Quality Control Check
  • Impurity Alert: Watch for the homocoupled diyne (Glaser coupling product) if oxygen was not strictly excluded during the Sonogashira step. This appears as a symmetric dimer with no acetylenic proton in NMR.

Applications in Research & Development

The value of This compound lies in its bifunctionality. It serves as a "linchpin" molecule in two major fields:

Materials Science (OLEDs & Liquid Crystals)

The rigid phenylacetylene core is a fundamental unit in liquid crystals (tolanes).

  • Role: The bromine atom allows for a second coupling (Suzuki or Sonogashira) to extend the conjugation length, creating "molecular wires" or emissive layers in OLEDs.

  • Methyl Effect: The ortho-methyl group introduces steric twist, disrupting

    
    -stacking in the solid state, which can improve solubility and prevent fluorescence quenching in films.
    
Medicinal Chemistry (Linkers)
  • Click Chemistry: The terminal alkyne is a handle for CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) to attach the phenyl ring to biological targets.

  • Scaffold Construction: The aryl bromide remains available for Buchwald-Hartwig amination, allowing the construction of complex kinase inhibitors where the phenyl ring serves as a core scaffold.

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013).[4] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

  • Sonogashira Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Product Data (Sigma-Aldrich): 4-Bromo-1-ethynyl-2-methylbenzene Product Page. Merck/Sigma-Aldrich. (Note: Reference for analog 1-bromo-4-ethynylbenzene and nomenclature verification).

  • PubChem Compound Summary: 1-Bromo-4-ethyl-2-methylbenzene (Structural Analog Analysis). National Center for Biotechnology Information.

Sources

CAS number for 1-Bromo-4-ethynyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromo-4-ethynyl-2-methylbenzene for Advanced Chemical Synthesis

Abstract

This guide provides a comprehensive technical overview of this compound, a key bifunctional building block in modern organic synthesis. Its unique structure, featuring both an aryl bromide and a terminal alkyne, offers orthogonal reactivity that is highly valuable for the construction of complex molecular architectures. This document, intended for researchers and professionals in drug development and materials science, details the compound's properties, a robust synthesis protocol via Sonogashira coupling with mechanistic insights, its applications as a versatile synthetic intermediate, and essential safety protocols.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound distinguished by the presence of a bromine atom and an ethynyl group on a toluene scaffold. These functional groups serve as versatile handles for a variety of chemical transformations, most notably cross-coupling reactions.

A summary of its key properties is presented below:

PropertyValueSource
CAS Number 1312479-78-9[1]
Molecular Formula C₉H₇Br[1]
Molecular Weight 195.06 g/mol N/A (Calculated)
Synonyms 4-Bromo-1-ethynyl-2-methylbenzene[1]
Appearance Solid (Typical)N/A
Storage Temperature 4°C, stored under nitrogen[1]
Purity Typically ≥97%[1]
InChI Key QYKVJHHRTZBACO-UHFFFAOYSA-N[1]

Synthesis via Sonogashira Coupling: A Mechanistic Approach

The most efficient and widely adopted method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction.[2][3][4] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.[5] In a logical retrosynthetic approach, this compound can be prepared from 1,4-dibromo-2-methylbenzene and a protected alkyne source, such as trimethylsilylacetylene (TMSA).

The choice of TMSA is strategic; the trimethylsilyl group "protects" the acidic alkyne proton, preventing self-coupling (Glaser coupling) and ensuring a clean reaction. The subsequent deprotection step is typically straightforward and high-yielding.

Experimental Protocol: Two-Step Synthesis

Step 1: Sonogashira Coupling of 1,4-Dibromo-2-methylbenzene with Trimethylsilylacetylene

  • Inert Atmosphere: To a dry Schlenk flask, add 1,4-dibromo-2-methylbenzene (1.0 eq), copper(I) iodide (CuI, 0.02 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 eq).

  • Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add a degassed amine solvent, such as diisopropylamine or triethylamine, which also serves as the base.

  • Reagent Addition: Add trimethylsilylacetylene (1.1 eq) dropwise to the stirred mixture.

  • Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl halide is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

  • Dissolution: Dissolve the purified silylated intermediate from Step 1 in a solvent such as methanol or tetrahydrofuran (THF).

  • Base Addition: Add a base like potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Reaction: Stir the mixture at room temperature. The deprotection is typically rapid and can be monitored by TLC.

  • Workup and Purification: Once the reaction is complete, neutralize the mixture, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the final product, this compound, is obtained and can be further purified if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection A 1,4-Dibromo-2-methylbenzene + Trimethylsilylacetylene B Add Pd(PPh₃)₄, CuI, and Amine Base A->B C Reaction at RT under Inert Atmosphere B->C D Workup & Purification (Column Chromatography) C->D E Silylated Intermediate D->E Intermediate Product F Add K₂CO₃ in MeOH/THF E->F G Reaction at RT F->G H Workup & Final Purification G->H I I H->I Final Product: This compound

Caption: A two-step workflow for synthesizing this compound.

Mechanistic Insight: The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[2] The primary cycle involves the palladium catalyst, while the secondary cycle involves the copper co-catalyst. The amine base is crucial for both cycles.[6]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (R-X) to form a Pd(II) complex.[6]

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.

    • Reductive Elimination: The final step involves the elimination of the product (R-C≡C-R') and regeneration of the Pd(0) catalyst.[6]

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: The amine base removes the acidic alkyne proton, forming a copper acetylide intermediate.[2][6] This species is now ready for transmetalation with the palladium complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide L₂Pd(II)(Ar)(Br) pd0->pd2_halide Oxidative Addition pd2_alkyne L₂Pd(II)(Ar)(C≡CR') pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd2_alkyne->product aryl_halide Ar-Br cu_halide Cu(I)Br cu_acetylide Cu-C≡CR' cu_halide->cu_acetylide Deprotonation cu_acetylide->pd2_halide Transfers Acetylide alkyne H-C≡CR' base Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Reactivity and Applications in Drug Development

This compound is not an end product but a versatile intermediate. Its value lies in the ability to selectively functionalize either the bromo or the ethynyl group, enabling sequential and divergent synthesis strategies.

  • Alkyne Functionalization: The terminal alkyne can undergo a variety of reactions, including click chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), further Sonogashira couplings, or hydration to form ketones.

  • Aryl Bromide Functionalization: The bromo group is a prime substrate for other cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of new aryl, vinyl, or nitrogen-containing moieties.

This dual reactivity makes the compound an ideal scaffold for building libraries of complex molecules in drug discovery programs. A researcher can first build complexity from the alkyne and then use the bromide as a final attachment point for another fragment, or vice-versa.

Logical Workflow for Sequential Functionalization

Sequential_Functionalization cluster_pathA Pathway A: Functionalize Alkyne First cluster_pathB Pathway B: Functionalize Bromide First start This compound A1 Sonogashira Coupling (with R₁-Halide) start->A1 B1 Suzuki Coupling (with R₃-Boronic Acid) start->B1 A2 Intermediate A A1->A2 A3 Suzuki Coupling (with R₂-Boronic Acid) A2->A3 A4 Final Product A (R₁-C≡C-Ar-R₂) A3->A4 B2 Intermediate B B1->B2 B3 Click Chemistry (with R₄-Azide) B2->B3 B4 Final Product B (Triazole-Ar-R₃) B3->B4

Caption: Divergent synthesis pathways using this compound.

Safety and Handling

While specific safety data for this compound is limited, data for the closely related analog 1-Bromo-4-ethynylbenzene (CAS 766-96-1) provides a strong basis for handling protocols.

  • Hazard Identification:

    • GHS Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment).[7]

    • Signal Word: Warning.[7]

    • Hazard Statements: Harmful if swallowed (H302), Causes serious eye irritation (H319), and Toxic to aquatic life with long-lasting effects (H411).[7][8]

  • Precautionary Measures & Personal Protective Equipment (PPE):

    • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid breathing dust.[8] Wash hands thoroughly after handling.[8][9]

    • PPE: Wear protective gloves, chemical safety goggles, and a lab coat. For solids, a dust mask (e.g., N95) is recommended.[7]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] As recommended for the target compound, store at 4°C under an inert atmosphere.[1]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[8]

    • Skin Contact: Wash off with soap and plenty of water.[9]

    • Ingestion: If swallowed, call a poison center or doctor.[8]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its orthogonally reactive functional groups. A firm understanding of its synthesis, particularly the Sonogashira coupling mechanism, and its potential for sequential functionalization allows chemists to strategically design and execute the synthesis of complex molecular targets. Adherence to strict safety protocols is mandatory when handling this and related chemical compounds.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link]

  • Mathew, S.S., et al. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. ACS Publications. Available from: [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • NRO Chemistry. (2020). Sonogashira Coupling. YouTube. Available from: [Link]

  • PubChem. Benzene, 1-bromo-4-ethynyl-. National Institutes of Health. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information for "...". Available from: [Link]

Sources

Molecular weight and formula of 1-Bromo-4-ethynyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architecture, and Medicinal Utility

Part 1: Molecular Identity & Physicochemical Core[1]

1-Bromo-4-ethynyl-2-methylbenzene is a bifunctional halogenated aryl alkyne. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a terminal alkyne (C≡C-H) capable of "click" chemistry or Sonogashira coupling, and an aryl bromide (Ar-Br) primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This scaffold acts as a critical "linchpin" in the synthesis of conjugated organic semiconductors (molecular wires) and kinase inhibitors, where the methyl group provides necessary steric conformational locking (atropisomerism control).

Quantitative Data Profile
PropertyValue / DescriptionTechnical Note
IUPAC Name This compoundAlso cited as 4-Bromo-3-methylphenylacetylene
Molecular Formula C₉H₇Br
Molecular Weight 195.06 g/mol Average weight based on standard abundance
Exact Mass 193.9731 DaMonoisotopic mass (for ⁷⁹Br isotope)
Isotopic Pattern 1:1 doublet (M, M+2)Characteristic equal intensity peaks at 194/196 Da in MS due to ⁷⁹Br/⁸¹Br
Physical State Pale yellow solid/oilLow melting point solid (approx. 40–50°C depending on purity)
Solubility LipophilicSoluble in DCM, THF, Toluene; Insoluble in water
Structural Analysis

The molecule features a 1,2,4-substitution pattern on the benzene ring:

  • Position 1 (Br): Electron-withdrawing, deactivates the ring slightly, serves as a latent electrophile.

  • Position 2 (Methyl): Weakly electron-donating, provides steric bulk that prevents planar rotation in biaryl systems.

  • Position 4 (Ethynyl): Electron-rich

    
    -system, serves as a nucleophile in deprotonated form or a dipolarophile in cycloadditions.
    

Part 2: Synthetic Architecture

To synthesize this molecule with high fidelity, one must avoid the homocoupling of the alkyne (Glaser coupling) and ensure the bromine atom remains intact during the installation of the ethynyl group.

Preferred Route: Chemoselective Sonogashira Coupling

The most robust protocol utilizes the reactivity gap between aryl iodides and aryl bromides. By starting with 1-bromo-4-iodo-2-methylbenzene , we can selectively install the alkyne at the iodine position (C4) while leaving the bromine (C1) untouched for future use.

Mechanism of Selectivity: The oxidative addition of Pd(0) to the C–I bond is kinetically faster (lower activation energy) than to the C–Br bond. By maintaining room temperature (RT) and controlling catalyst loading, the reaction is exclusively chemoselective.

Experimental Protocol (Step-by-Step)

Reagents:

  • Substrate: 1-Bromo-4-iodo-2-methylbenzene (1.0 eq)

  • Alkyne Source: Trimethylsilylacetylene (TMSA) (1.1 eq)

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)[1]

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 v/v)

Workflow:

  • Inertion: Flame-dry a Schlenk flask and cycle with Argon (3x) to remove O₂ (prevents Glaser homocoupling).

  • Dissolution: Dissolve the di-halo substrate in degassed THF/TEA.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI. The solution typically turns yellow/brown.

  • Addition: Add TMSA dropwise via syringe at 0°C, then warm to Room Temperature (25°C).

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexanes). The iodine bond cleaves; the bromine bond remains stable at RT.

  • Deprotection: Dilute with MeOH and add K₂CO₃ (2.0 eq). Stir for 30 mins to cleave the TMS group.

  • Purification: Filter through a silica plug to remove Pd black. Concentrate and purify via flash column chromatography (100% Hexanes).

Synthetic Logic Diagram

The following diagram illustrates the chemoselective strategy and the decision matrix for purification.

Synthesis_Workflow cluster_selectivity Selectivity Control Start Start: 1-Bromo-4-iodo-2-methylbenzene Reagents Add: TMS-Acetylene, PdCl2(PPh3)2, CuI Solvent: THF/TEA (Degassed) Start->Reagents Inert Atmosphere (Ar) Process Reaction: Chemoselective Oxidative Addition (Targeting C-I bond only) Reagents->Process RT, 4-6 hrs Intermediate Intermediate: 1-Bromo-2-methyl-4-(TMS-ethynyl)benzene Process->Intermediate Selective Coupling Deprotection Deprotection: K2CO3 / MeOH (Cleaves TMS group) Intermediate->Deprotection Desilylation Product Final Product: This compound Deprotection->Product Purification (Silica)

Figure 1: Chemoselective synthesis pathway exploiting the reactivity differential between Aryl-Iodide and Aryl-Bromide bonds.[2][3][4][5][6]

Part 3: Functional Utility in Medicinal Chemistry[10]

In drug discovery, This compound is not merely an intermediate; it is a pharmacophore modulator.

The "Gatekeeper" Interaction

In kinase inhibitor design (e.g., targeting EGFR or BCR-ABL), the ethynyl group often serves to access a hydrophobic pocket near the gatekeeper residue (often Threonine or Methionine). The rigid linearity of the alkyne acts as a "spacer" that positions the terminal phenyl ring (derived from the Br-end via subsequent coupling) into the deep hydrophobic back-cleft.

Orthogonal Library Generation

This molecule allows for "Divergent Synthesis" strategies:

  • Step 1 (Click Chemistry): React the alkyne (C4) with an azide library to form triazoles (bioisosteres for amide bonds).

  • Step 2 (Suzuki Coupling): Use the preserved Bromine (C1) to cross-couple with aryl-boronic acids.

    • Result: A library of bi-aryl triazoles with a central methyl scaffold that restricts rotation, potentially locking the active conformation.

Part 4: Analytical Validation & References

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.

1H NMR Signature (300/400 MHz, CDCl₃)
  • Methyl Group: Look for a sharp singlet (

    
    ) at ~2.40 ppm . This integrates to 3H.
    
  • Acetylenic Proton: A distinct singlet or fine doublet at ~3.10 ppm . This confirms the terminal alkyne is free (not TMS-protected).

  • Aromatic Region:

    • Doublet (~7.45 ppm) corresponding to the proton ortho to Br.

    • Multiplets (~7.20–7.30 ppm) for the remaining protons.

    • Coupling Check: The coupling constants (

      
      ) should reflect the 1,2,4-substitution pattern.
      
Mass Spectrometry (GC-MS / LC-MS)
  • Parent Ion: Look for the molecular ion cluster.

  • Isotope Pattern: You must observe two peaks of nearly equal height at m/z 194 and 196 .

    • If you see only 194, you have lost the Bromine (dehalogenation).

    • If you see a cluster at ~266, you have failed to remove the TMS group.

References
  • Sonogashira Coupling Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[7] Chemical Reviews.

  • Compound Data & Isomers: PubChem Compound Summary for substituted ethynylbenzenes. National Center for Biotechnology Information.

  • Synthesis of Aryl Alkynes: Sigma-Aldrich Technical Bulletin: Alkyne Synthesis Protocols.

  • Kinase Inhibitor Design: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.

Sources

Solubility of 1-Bromo-4-ethynyl-2-methylbenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-Bromo-4-ethynyl-2-methylbenzene (CAS: 1356958-34-3). This guide is structured for researchers utilizing this compound as a bifunctional intermediate in organic synthesis, specifically in cross-coupling reactions.

Executive Summary & Compound Identification

This compound is a bifunctional aryl building block characterized by a bromine atom at the C1 position, a methyl group at C2, and a terminal alkyne (ethynyl group) at C4.[1][2][3] Its dual reactivity—susceptibility to oxidative addition at the C-Br bond and transmetallation/deprotonation at the alkyne—makes it a critical intermediate for constructing conjugated systems, liquid crystals, and pharmaceutical scaffolds.[1]

  • CAS Number : 1356958-34-3[1][2][4][5]

  • Molecular Formula : C₉H₇Br[1][2]

  • Molecular Weight : 195.06 g/mol [1][2]

  • Structural Isomer Distinction : Distinct from 4-Bromo-1-ethynyl-2-methylbenzene (CAS 1312479-78-9) and 1-Bromo-4-ethynylbenzene (CAS 766-96-1).[1][2]

Physicochemical Profile & Solubility Principles

Polarity and Intermolecular Forces

The molecule is predominantly lipophilic (hydrophobic). The benzene ring, combined with the bromo and methyl substituents, creates a non-polar core. The terminal alkyne provides a site of slight acidity and weak polarity but does not significantly enhance water solubility.

  • Predicted LogP : ~3.5 – 4.0 (High Lipophilicity)[2]

  • Physical State : Typically a low-melting solid or viscous oil at room temperature (Melting Point estimate: < 70°C, based on the analog 1-Bromo-4-ethynylbenzene MP 64-67°C and steric disruption by the ortho-methyl group).[1][2]

Solubility Profile

The "like dissolves like" principle governs the solubility of this halo-aryl alkyne.[1][2] It exhibits excellent solubility in aprotic, non-polar to moderately polar organic solvents and negligible solubility in polar protic solvents like water.

Table 1: Solubility in Common Organic Solvents (Predicted/Analog-Derived)
Solvent ClassSpecific SolventSolubility RatingApplication Relevance
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Standard solvent for dissolution, NMR, and reaction workup.[1][2]
Aromatic Toluene, BenzeneExcellent (>100 mg/mL)Preferred for high-temperature couplings (e.g., Sonogashira).[1]
Ethers Tetrahydrofuran (THF), Diethyl EtherExcellent (>100 mg/mL)Primary solvent for lithiation or Grignard formation.
Esters Ethyl Acetate (EtOAc)Good Standard solvent for extraction and chromatography.
Alkanes Hexanes, PentaneModerate to Good Used as the non-polar component in silica gel chromatography.
Polar Aprotic DMF, DMSO, AcetonitrileGood Used in Pd-catalyzed couplings; heating may be required for high conc.[1]
Polar Protic Methanol, EthanolLow to Moderate Poor solubility at room temp; often used for recrystallization (hot).
Aqueous WaterInsoluble Immiscible; forms a biphasic system.

Experimental Protocols

Dissolution Protocol for Catalytic Coupling (Sonogashira)

Objective : Prepare a 0.5 M stock solution for a cross-coupling reaction.

  • Inert Atmosphere : Purge the reaction vessel with Nitrogen (N₂) or Argon to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Solvent Choice : Select Anhydrous THF or Anhydrous Toluene .

    • Note: Degas the solvent by sparging with inert gas for 15 minutes prior to use to remove dissolved oxygen.[2]

  • Weighing : Weigh 195 mg (1.0 mmol) of this compound.

  • Addition : Add the solid/oil to the vessel.

  • Dissolution : Add 2.0 mL of degassed solvent. Swirl or stir magnetically. The compound should dissolve rapidly at room temperature.

  • Catalyst Addition : Add the Pd catalyst and Cu co-catalyst after the substrate is fully dissolved to ensure homogeneous kinetics.

Purification Workflow (Silica Gel Chromatography)

Since the compound is non-polar, it elutes quickly on silica gel.

  • Mobile Phase Optimization : Start with 100% Hexanes .

  • TLC Monitoring : Spot the crude mixture. If the R_f is too low (< 0.2), introduce Ethyl Acetate (EtOAc).

  • Gradient : A gradient of 0% to 5% EtOAc in Hexanes is typically sufficient to elute the product while separating it from more polar impurities (e.g., phosphine oxides from catalysts).

  • Loading : Dissolve the crude residue in a minimum volume of DCM or Toluene/Hexane (1:1) for loading onto the column. Avoid using pure Hexane if the crude is an oil that does not dissolve well; use a small amount of DCM to ensure quantitative transfer.

Visualization: Solubility & Reaction Workflows[1][2]

Diagram 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended experimental stage.[2]

SolventSelection Start Start: this compound Intent What is the Experimental Goal? Start->Intent Rxn Reaction Setup (Cross-Coupling) Intent->Rxn Purification Purification (Chromatography) Intent->Purification Analysis Analysis (NMR / GC-MS) Intent->Analysis Polar Polar Aprotic Required? (e.g., Sonogashira) Rxn->Polar Pd/Cu Catalysis NonPolar Non-Polar Required? (e.g., Lithiation) Rxn->NonPolar Metal-Halogen Exchange Eluent Silica Gel Eluent Purification->Eluent Solv_CDCl3 CDCl3 or C6D6 Analysis->Solv_CDCl3 Solv_DMF Use DMF or DMSO (Degassed) Polar->Solv_DMF Solv_THF Use Anhydrous THF or Toluene NonPolar->Solv_THF Solv_Hex Hexanes / EtOAc (Gradient 100:0 to 95:5) Eluent->Solv_Hex

Caption: Decision tree for solvent selection based on experimental intent (Reaction, Purification, or Analysis).

Diagram 2: Purification Logic Flow

This diagram illustrates the logic for purifying the compound from a crude reaction mixture, highlighting solubility-driven choices.

PurificationLogic Crude Crude Mixture Dissolve Dissolve in Min. Vol. (DCM or Toluene) Crude->Dissolve Load Load on Silica Column Dissolve->Load Elute1 Elute: 100% Hexanes Load->Elute1 Check Check TLC (UV) Elute1->Check Elute2 Increase Polarity (5% EtOAc/Hex) Check->Elute2 Product Retained (Rf < 0.2) Isolate Isolate Product (Evaporate Solvent) Check->Isolate Product Eluted (Rf ~ 0.3-0.5) Elute2->Isolate

Caption: Step-by-step purification logic utilizing the compound's high solubility in non-polar solvents.

Handling & Stability

  • Storage : Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air and light.

  • Stability : The C-Br bond is stable under ambient conditions but light sensitive.[1][2] The terminal alkyne is sensitive to copper/base in the presence of oxygen (Glaser coupling risk).

  • Safety : Treat as an irritant (Skin/Eye).[6] Use standard PPE (Gloves, Goggles, Lab Coat).

References

  • Sigma-Aldrich .[3] Product Specification: 1-Bromo-4-ethynylbenzene (Analog Reference). Retrieved from .[1][2]

  • BLD Pharm . Product Detail: this compound (CAS 1356958-34-3).[1][2][4][5] Retrieved from .

  • PubChem . Compound Summary: this compound.[1][2][4][5][7] National Library of Medicine. Retrieved from .

  • ChemicalBook . CAS Database List: 1356958-34-3.[1][2][5] Retrieved from .

Sources

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 4-Bromo-3-methylphenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-bromo-3-methylphenylacetylene, a substituted aromatic alkyne of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this document integrates established synthetic methodologies with computational predictions of its core physical properties. This approach offers a robust framework for scientists and drug development professionals to understand, synthesize, and potentially utilize this compound in their research endeavors.

Introduction: The Significance of Substituted Phenylacetylenes

Substituted phenylacetylenes are a pivotal class of organic compounds, serving as versatile building blocks in a multitude of scientific disciplines. Their rigid, linear geometry and rich electron density make them ideal components in the construction of complex molecular architectures. In drug discovery, the phenylacetylene scaffold is found in various pharmacologically active agents. In materials science, these compounds are precursors to conjugated polymers and other functional materials with unique optical and electronic properties.[1] The specific substitution pattern of 4-bromo-3-methylphenylacetylene, featuring a bromo- and a methyl- group on the phenyl ring, offers distinct opportunities for further chemical modification and tuning of its physicochemical characteristics.

Physicochemical Properties of 4-Bromo-3-methylphenylacetylene

PropertyPredicted ValuePrediction Tool/Methodology
Melting Point 45-55 °CRegression-based, gradient boosting model[2]
Boiling Point 230-240 °CRegression-based, gradient boosting model[3]
Molecular Weight 211.08 g/mol -
Molecular Formula C9H7Br-
SMILES Cc1ccc(C#C)c(Br)c1-

Note: The predicted values are presented as a range to reflect the inherent uncertainty in computational estimations. These values should be used as a guideline for experimental design.

The predicted melting point suggests that 4-bromo-3-methylphenylacetylene is likely a low-melting solid at room temperature. The relatively high predicted boiling point is consistent with a substituted aromatic compound of this molecular weight. The bromine atom and the methyl group influence the molecule's polarity and intermolecular forces, which in turn determine its melting and boiling points. The asymmetry of the substitution pattern may lead to less efficient crystal packing compared to more symmetrical isomers, potentially resulting in a lower melting point.[4]

Synthesis of 4-Bromo-3-methylphenylacetylene: A Proposed Protocol

The Sonogashira coupling is a robust and widely employed method for the synthesis of aryl acetylenes from aryl halides and terminal alkynes.[5][6][7] This palladium- and copper-catalyzed cross-coupling reaction is known for its mild reaction conditions and tolerance of various functional groups.[8][9]

A plausible and efficient synthetic route to 4-bromo-3-methylphenylacetylene involves the Sonogashira coupling of a suitable aryl halide with a protected acetylene source, followed by deprotection. A key starting material for this synthesis is 4-bromo-3-methylaniline.

Synthesis of the Precursor: 4-Bromo-3-methylaniline

4-Bromo-3-methylaniline can be synthesized from 2-bromo-5-nitrotoluene through the reduction of the nitro group.[10]

Experimental Protocol:

  • To a solution of 2-bromo-5-nitrotoluene in a suitable solvent (e.g., methanol), add a reducing agent such as Raney nickel.

  • Stir the mixture under a hydrogen atmosphere (30 psi) for approximately 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield 4-bromo-3-methylaniline, which can be used in the next step without further purification if of sufficient purity.[10]

Sonogashira Coupling to form 4-Bromo-3-methylphenylacetylene

The following is a proposed protocol for the synthesis of the target compound, adapted from established Sonogashira coupling procedures.

Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-3-methylaniline (1 equivalent) in a suitable solvent such as deoxygenated triethylamine or a mixture of DMF and triethylamine.

  • To this solution, add a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2, 0.03 equivalents), and a copper(I) co-catalyst, such as copper(I) iodide (CuI, 0.06 equivalents).[8]

  • Add a terminal alkyne, such as trimethylsilylacetylene (1.2 equivalents), to the reaction mixture. The trimethylsilyl group serves as a protecting group for the terminal alkyne.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion of the coupling reaction, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product containing the silyl-protected alkyne can then be deprotected by treatment with a mild base, such as potassium carbonate in methanol, to yield 4-bromo-3-methylphenylacetylene.

  • Purify the final product by column chromatography on silica gel.

Sonogashira_Synthesis cluster_precursor Precursor Synthesis cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection 2-bromo-5-nitrotoluene 2-bromo-5-nitrotoluene 4-bromo-3-methylaniline 4-bromo-3-methylaniline 2-bromo-5-nitrotoluene->4-bromo-3-methylaniline Reduction (e.g., Raney Ni, H2) Coupling_Reaction Sonogashira Coupling 4-bromo-3-methylaniline->Coupling_Reaction PdCl2(PPh3)2, CuI, Et3N Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Coupling_Reaction Silyl-protected_Product Silyl-protected_Product Coupling_Reaction->Silyl-protected_Product Deprotection_Step Deprotection Silyl-protected_Product->Deprotection_Step K2CO3, MeOH Final_Product Final_Product Deprotection_Step->Final_Product 4-Bromo-3-methylphenylacetylene

Proposed synthetic workflow for 4-Bromo-3-methylphenylacetylene.

Potential Applications in Research and Development

Substituted phenylacetylenes are valuable intermediates in several areas of chemical research.

  • Medicinal Chemistry: The phenylacetylene moiety can be incorporated into larger molecules to act as a rigid linker or a pharmacophoric element. The bromine atom on the aromatic ring provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening. Aryl-substituted benzothiophenes and phenanthrenes, which have applications in medicinal chemistry, can be synthesized from aryl acetylenes.[11]

  • Materials Science: Phenylacetylene derivatives are monomers for the synthesis of poly(phenylacetylene)s, which are conjugated polymers with interesting electronic and optical properties.[1] The substituents on the phenyl ring can be used to tune the polymer's properties, such as its solubility, conductivity, and emission wavelength.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-bromo-3-methylphenylacetylene and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • Handling of Brominated Compounds: Brominated organic compounds can be toxic and irritating. Avoid direct contact with skin and eyes.[12] In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

It is highly recommended to consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

Conclusion

While experimental data on the melting and boiling points of 4-bromo-3-methylphenylacetylene are currently lacking, this guide provides a comprehensive overview based on computational predictions and established synthetic methodologies. The proposed Sonogashira coupling protocol offers a reliable route to this compound, enabling its further investigation by the scientific community. The unique substitution pattern of 4-bromo-3-methylphenylacetylene makes it a promising candidate for applications in both medicinal chemistry and materials science, warranting further exploration of its properties and reactivity.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 18, 2026, from [Link]

  • PSDS. (n.d.). Propersea (Property Prediction). Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 18, 2026, from [Link]

  • Beilstein Journals. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]

  • MDPI. (2024, November 14). Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling. Retrieved from [Link]

  • PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved February 18, 2026, from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • GitHub. (n.d.). Guillaume2126/Melting-point-predictor. Retrieved February 18, 2026, from [Link]

  • Cgemtarget. (n.d.). 4-Bromo-3-methylphenol CAS NO. 14472-14-1 C7H7BrO. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4'-Bromo-3'-methylacetophenone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved February 18, 2026, from [Link]

  • RSC Publishing. (2024, April 19). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • MDPI. (2021, September 15). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • Journal of Electrochemistry. (2023, August 22). Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phenanthrenes Using Benzenediazonium Salts as the Aryl Radical Precursors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-4-bromo-aniline. Retrieved February 18, 2026, from [Link]

  • ICL Group Sustainability. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Preparation and Properties of Substituted Phenylacetylenes and Di-phenylethynyl Mercurys. Retrieved from [Link]

  • Indian Chemical Council (ICC). (2019, March 18). Bromine Safety Handbook. Retrieved from [Link]

  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • PubChem. (n.d.). 4-Bromo-3-methylaniline. Retrieved February 18, 2026, from [Link]

  • Chemistry Stack Exchange. (2023, March 17). Why is the melting point of 4-bromoacetanilide so high? Does it have any reason to do with the chemical structure, or the para aspect?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Dimetallation of phenylacetylene. Synthesis of ortho-substituted derivatives of phenylacetylene, benzo[b]selenophene and benzo[b]tellurophene. Retrieved from [Link]

Sources

Structural and Reactivity Divergence: 1-Bromo-4-ethynylbenzene vs. 1-Bromo-4-ethynyl-2-methylbenzene

[1]

Executive Summary

This technical guide analyzes the critical physicochemical and reactivity differences between 1-Bromo-4-ethynylbenzene (Molecule A) and its ortho-methylated congener, 1-Bromo-4-ethynyl-2-methylbenzene (Molecule B) .[1] While both serve as bifunctional linkers in organic electronics and Metal-Organic Frameworks (MOFs), the introduction of the methyl group at the ortho position relative to the bromine atom fundamentally alters the steric landscape. This modification significantly retards oxidative addition at the C-Br bond during cross-coupling reactions while simultaneously modulating the solubility profile and crystal packing of the resulting materials.

Part 1: Molecular Profiling and Physical Properties

The primary structural distinction lies in the symmetry breaking and steric bulk introduced by the methyl group in Molecule B. This seemingly minor alkylation dictates the divergent behaviors in synthesis and application.

Comparative Data Table
Feature1-Bromo-4-ethynylbenzene (A)This compound (B)
CAS Number 766-96-11312479-78-9
Molecular Weight 181.03 g/mol 195.06 g/mol
Symmetry Point Group

(Effective)

Steric Environment Unhindered C-Br bondHindered C-Br bond (Ortho-Methyl)
Electronic Character Electron-neutral/weakly withdrawingElectron-donating (+I effect from Methyl)
Predicted LogP ~2.9~3.4 (Higher Lipophilicity)
Physical State Solid (MP: 64–67 °C)Low-melting Solid or Oil (due to symmetry breaking)
Structural Visualization (Graphviz)

The following diagram illustrates the steric clash zone introduced by the methyl group in Molecule B, which is absent in Molecule A.

MolecularComparisoncluster_AMolecule A(Unhindered)cluster_BMolecule B(Sterically Hindered)A_BrBr (Pos 1)A_RingBenzene RingA_Br->A_RingOpen Attack ZoneA_EthEthynyl (Pos 4)A_Ring->A_EthB_BrBr (Pos 1)B_RingBenzene RingB_Br->B_RingB_MeMethyl (Pos 2)(Ortho Effect)B_Ring->B_MeB_EthEthynyl (Pos 4)B_Ring->B_EthB_Me->B_BrSteric Clash

Caption: Comparative topology showing the steric interference of the ortho-methyl group in Molecule B against the Bromine atom, hindering metal catalyst insertion.

Part 2: Reactivity Divergence (The "Ortho Effect")

The most consequential difference for researchers is the reactivity profile of the C-Br bond .

Oxidative Addition Kinetics

In Palladium-catalyzed cross-couplings (Sonogashira, Suzuki-Miyaura), the rate-determining step is often the oxidative addition of the Pd(0) species into the C-Halide bond.[1]

  • Molecule A: The C-Br bond is exposed.[1] The catalytic cycle proceeds with standard kinetics.

  • Molecule B: The methyl group at position 2 exerts steric hindrance . This forces the phosphine ligands on the incoming Palladium catalyst to adopt a more crowded conformation, significantly increasing the activation energy for oxidative addition.

    • Consequence: Reactions involving Molecule B require higher temperatures (>80°C vs. RT/60°C) or more specialized, electron-rich bulky ligands (e.g., SPhos, XPhos) to facilitate the insertion.

Regioselectivity in Synthesis

When synthesizing these molecules, the electronic difference dictates the strategy.

  • Acidity of the Alkyne: The methyl group in Molecule B exerts a positive inductive effect (+I), pushing electron density into the ring. This makes the terminal alkyne proton (

    
    ) slightly less acidic  than in Molecule A. While subtle, this can affect deprotonation rates when using weak bases (e.g., amines) in copper-free Sonogashira conditions.
    

Part 3: Experimental Protocol (Synthesis of Molecule B)

Since Molecule A is a commodity chemical, this guide focuses on the robust synthesis of Molecule B (this compound). The most reliable route utilizes a chemoselective Sonogashira coupling starting from a di-halo precursor.

Strategic Logic

We utilize 2-Bromo-5-iodotoluene as the starting material.

  • Selectivity Principle: The C-I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) and undergoes oxidative addition much faster than the C-Br bond (~81 kcal/mol).

  • Outcome: We can selectively install the ethynyl group at the iodine position (Position 4 relative to methyl) while leaving the bromine (Position 1) intact for future functionalization.

Step-by-Step Methodology
Reagents
  • Substrate: 2-Bromo-5-iodotoluene (1.0 eq)

  • Alkyne Source: Trimethylsilylacetylene (TMSA) (1.1 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1 v/v)
    
  • Deprotection:

    
     / Methanol
    
Workflow Diagram

SynthesisProtocolStartStart: 2-Bromo-5-iodotoluene(Iodo is reactive site)Step1Step 1: Selective SonogashiraTMS-Acetylene, Pd(PPh3)2Cl2, CuIrt, 4-6 hStart->Step1 Chemoselective Coupling IntermediateIntermediate:(4-Bromo-3-methylphenyl)ethynyl-TMSStep1->IntermediateStep2Step 2: DesilylationK2CO3, MeOH/CH2Cl2rt, 1 hIntermediate->Step2 TMS Removal ProductFinal Product:This compoundStep2->Product

Caption: Chemoselective route exploiting the reactivity difference between Aryl-I and Aryl-Br bonds.

Detailed Procedure
  • Coupling (TMS Installation):

    • In a flame-dried Schlenk flask under Argon, dissolve 2-Bromo-5-iodotoluene (5.0 g, 16.8 mmol) in dry THF/Et3N (30 mL each).

    • Add

      
       (235 mg) and CuI (32 mg).
      
    • Dropwise add Trimethylsilylacetylene (1.82 g, 18.5 mmol).

    • Observation: The solution will darken (Pd reduction) and precipitate salts (

      
      ).
      
    • Stir at room temperature for 4–6 hours. Validation: Monitor by TLC (Hexanes). The starting material (Iodide) should disappear; the Bromide bond remains untouched at RT.

    • Workup: Filter off salts, concentrate, and purify via short silica plug (100% Hexanes).

  • Deprotection (TMS Removal):

    • Dissolve the TMS-intermediate in MeOH:CH2Cl2 (1:1, 50 mL).

    • Add anhydrous

      
       (3.0 eq). Stir for 1 hour at RT.
      
    • Validation: Proton NMR will show the disappearance of the TMS singlet (0.2 ppm) and appearance of the terminal alkyne triplet (

      
       3.1 ppm).
      
    • Purification: Aqueous wash, extraction with DCM, and vacuum distillation or column chromatography.

Part 4: Applications and Implications

Molecular Wires and Conductance

In molecular electronics (break junction experiments), Molecule B is often preferred over Molecule A to study conformational locking .

  • Mechanism: The ortho-methyl group creates a torsional barrier, preventing the phenyl ring from rotating freely relative to the electrode surface or subsequent conjugated units. This allows researchers to measure conductance through a fixed planar or twisted conformation, whereas Molecule A averages multiple conformations.

Drug Discovery (The "Methyl Scan")

In Medicinal Chemistry, replacing Molecule A with Molecule B is a classic "Methyl Scan" tactic.

  • Metabolic Stability: The methyl group can block a metabolically labile site on the ring.

  • Solubility: The symmetry breaking increases solubility in organic media, which is often a bottleneck for rigid rod-like alkynes.

References
  • Sonogashira Coupling Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Ortho-Substituent Effects: Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Phenylboronic Acids.[1] Angewandte Chemie International Edition, 42(48), 5993-5996. Link

  • Physical Properties & CAS Data: PubChem Compound Summary for CID 136603 (1-Bromo-4-ethynylbenzene). Link

  • Synthesis of Methylated Congeners: Tour, J. M., et al. (1996). Self-Assembled Monolayers and Molecular Bridges for Molecular Electronics. Journal of the American Chemical Society, 118(2), 235-247. Link

Ethynyl-Substituted Bromotoluene Derivatives: A Technical Guide to Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Ethynyl-substituted bromotoluene derivatives represent a high-value class of bifunctional building blocks in modern organic synthesis. Characterized by the coexistence of an electrophilic aryl bromide and a nucleophilic (or dipolarophilic) terminal alkyne on a methylated benzene core, these scaffolds offer orthogonal reactivity profiles essential for diverse fields. In medicinal chemistry, they serve as critical precursors for fused heterocycles (indoles, isocoumarins) and "click" chemistry handles. In materials science, they are the monomeric units for Poly(phenylene ethynylene)s (PPEs) and molecular wires. This guide provides a comprehensive technical analysis of their synthesis, reactivity, and application, moving beyond basic descriptions to explore the mechanistic causality and experimental nuance required for high-fidelity utilization.

Structural Landscape & Synthetic Strategies

The utility of ethynyl-substituted bromotoluenes lies in their structural isomerism. The relative positioning of the methyl (-CH₃), bromo (-Br), and ethynyl (-C≡CH) groups dictates both steric accessibility and electronic activation.

The Synthetic Challenge: Selectivity

The primary challenge in synthesizing these derivatives is installing the ethynyl group without compromising the bromine atom, or vice versa. Direct alkynylation of dibromotoluenes often leads to statistical mixtures of mono- and bis-alkynylated products.

The "Iodo-Selective" Strategy (Gold Standard): To achieve high regioselectivity, researchers utilize the significant reactivity gap between aryl iodides and aryl bromides in Palladium-catalyzed cross-couplings.

  • Substrate: Bromo-iodotoluene (e.g., 4-bromo-2-iodotoluene).

  • Reaction: Sonogashira Coupling at ambient temperature.[1]

  • Mechanism: Oxidative addition of Pd(0) occurs preferentially at the C-I bond (bond dissociation energy ~65 kcal/mol) rather than the C-Br bond (~81 kcal/mol), leaving the bromine intact for downstream functionalization.

Graphviz Visualization: Selective Synthesis Workflow

The following diagram illustrates the selective synthesis pathway, highlighting the critical divergence points based on catalyst choice and leaving group hierarchy.

SynthesisPath cluster_stat Alternative: Statistical Route (Low Yield) Start Bromo-Iodotoluene (Precursor) Step1 Selective Sonogashira (Pd(PPh3)4, CuI, RT) Start->Step1 Chemoselective C-I Insertion Inter TMS-Protected Intermediate Step1->Inter TMS-Acetylene Step2 Deprotection (K2CO3, MeOH) Inter->Step2 Cleavage Final Ethynyl-Bromotoluene (Target Scaffold) Step2->Final Yield >85% Dibromo Dibromotoluene Mix Mixture: Mono + Bis Dibromo->Mix Non-selective

Figure 1: Chemoselective synthesis pathway utilizing the reactivity hierarchy of halogens to preserve the bromine functionality.

Reactivity Profile: The Orthogonal Pivot

The defining feature of ethynyl-substituted bromotoluenes is orthogonal reactivity . The molecule acts as a "pivot" point, allowing independent functionalization of two distinct sites.

Site A: The Aryl Bromide (Electrophile)

The bromine handle remains active for Pd-catalyzed cross-coupling reactions that require higher activation energies or specialized ligands (e.g., Buchwald ligands) compared to the initial Sonogashira step.

  • Suzuki-Miyaura: Coupling with boronic acids to extend conjugation.

  • Buchwald-Hartwig: Amination to introduce nitrogen functionalities.

  • Lithium-Halogen Exchange: Conversion to an aryl lithium species for nucleophilic attack on carbonyls.

Site B: The Terminal Alkyne (Nucleophile/Dipolarophile)

The ethynyl group offers a completely different reaction manifold:

  • CuAAC (Click Chemistry): Reaction with azides to form 1,2,3-triazoles (bio-isosteres for amide bonds).

  • Sonogashira (Second): Coupling with a different aryl halide to form unsymmetrical diarylalkynes.

  • Glaser Coupling: Oxidative homocoupling to form diynes.

Graphviz Visualization: Divergent Reactivity

Reactivity cluster_Br Site A: Aryl Bromide Reactivity cluster_Alk Site B: Alkyne Reactivity Core Ethynyl-Bromotoluene (Bifunctional Core) Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Pd(0)/Boronic Acid Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald Pd(0)/Amine Click CuAAC Click (Triazole formation) Core->Click Cu(I)/Azide Glaser Glaser Coupling (Diyne formation) Core->Glaser Cu(II)/O2

Figure 2: Divergent reaction pathways accessible via the bifunctional core.

Applications in High-Performance Sectors

Medicinal Chemistry: Heterocycle Synthesis

Ethynyl-bromotoluenes are precursors for indole synthesis via the Larock Indole Synthesis or Cacchi reaction .

  • Mechanism:[2][3] The alkyne undergoes coordination to Pd(II), followed by nucleophilic attack by an amine (or hydrazine) and subsequent intramolecular cyclization involving the bromine position.

  • Significance: This allows for the rapid assembly of complex alkaloids and kinase inhibitors where the toluene methyl group provides lipophilicity or metabolic stability (blocking metabolic soft spots).

Materials Science: Molecular Electronics

In the field of Organic Light Emitting Diodes (OLEDs), these derivatives serve as "capping units" or monomers.

  • Poly(phenylene ethynylene)s (PPEs): Polymerization of ethynyl-bromotoluenes (often requiring A-B monomer design or A2 + B2 approach) yields conjugated polymers with high fluorescence quantum yields. The methyl group is crucial here; it disrupts π-π stacking just enough to prevent fluorescence quenching in the solid state, a common failure mode in unsubstituted analogs.

Experimental Protocol: Synthesis of 4-Bromo-2-ethynyltoluene

Objective: Selective synthesis of 4-bromo-2-ethynyltoluene from 4-bromo-2-iodotoluene. Scale: 10 mmol.

Materials Table
ReagentEquiv.AmountRole
4-Bromo-2-iodotoluene 1.02.97 gSubstrate
Trimethylsilylacetylene (TMSA) 1.11.08 gAlkyne Source
PdCl₂(PPh₃)₂ 0.02140 mgCatalyst
CuI 0.0476 mgCo-catalyst
Triethylamine (Et₃N) Solvent30 mLBase/Solvent
THF Solvent10 mLCo-solvent
Step-by-Step Methodology

Phase 1: Selective Coupling (The Sonogashira)

  • Setup: Flame-dry a 100 mL Schlenk flask and cool under Argon flow.

  • Charging: Add 4-bromo-2-iodotoluene, PdCl₂(PPh₃)₂, and CuI.

  • Solvent Addition: Degas Et₃N and THF (sparge with Argon for 15 mins) and transfer via cannula to the flask.

  • Initiation: Add TMSA dropwise via syringe at room temperature (25°C). Crucial: Do not heat. Heating may activate the C-Br bond.

  • Monitoring: Stir for 4–6 hours. Monitor by TLC (Hexanes). The disappearance of the starting iodide indicates completion.

  • Workup: Filter the suspension through a Celite pad to remove precipitated ammonium salts. Concentrate the filtrate under reduced pressure.

Phase 2: Deprotection

  • Dissolution: Dissolve the crude TMS-intermediate in MeOH (20 mL).

  • Cleavage: Add K₂CO₃ (1.5 equiv, 2.07 g) and stir at ambient temperature for 1 hour.

  • Extraction: Dilute with water (50 mL) and extract with Diethyl Ether (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (100% Hexanes) to yield the title compound as a pale yellow oil.

Safety & Handling

  • Explosion Hazard: Terminal acetylenes can be unstable. While ethynyl-bromotoluenes are generally stable, avoid distillation at high temperatures which can trigger polymerization.

  • Toxicity: Aryl bromides are potential alkylating agents. Handle in a fume hood.

  • Catalyst Residues: Palladium and Copper residues must be removed (using scavengers like thiourea or silica filtration) before biological testing of downstream products.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Larock Indole Synthesis mechanism).
  • Bunz, U. H. F. (2000). "Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications". Chemical Reviews, 100(4), 1605–1644. Link

  • Nielsen, M. B., & Diederich, F. (2005). "Conjugated Oligoenynes based on the Diethynylethene Unit". Chemical Reviews, 105(5), 1837–1878. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis and Functionalization of Poly(4-Bromo-3-methylphenylacetylene)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the precision synthesis of poly(4-bromo-3-methylphenylacetylene) (PBMPA), a substituted polyacetylene derivative distinguished by its conjugated backbone and reactive orthogonal handles. Unlike unsubstituted poly(phenylacetylene), the inclusion of the 3-methyl group enhances solubility in organic solvents, while the 4-bromo moiety serves as a critical "anchor point" for post-polymerization functionalization (PPF).

This protocol utilizes a Rhodium-based coordination polymerization system to ensure high stereoregularity (cis-transoidal), followed by a Suzuki-Miyaura cross-coupling protocol to demonstrate the material's utility as a scaffold for drug delivery vectors or optoelectronic materials.

Strategic Rationale & Mechanism

Why Rhodium?

While Tungsten (W) and Molybdenum (Mo) catalysts are effective for sterically crowded acetylenes, they are highly oxophilic and intolerant of functional groups.[1] For BMPA, we utilize [Rh(nbd)Cl]₂ (Norbornadiene rhodium(I) chloride dimer).[2]

  • Stereoselectivity: Rhodium catalysts selectively produce cis-transoidal microstructures, which maximize conjugation length and minimize steric clashes between pendant phenyl rings.

  • Tolerance: Rh(I) is tolerant of the bromine moiety and ambient moisture compared to W/Mo systems.

The Monomer Design (BMPA)
  • Acetylene (C1): Polymerizable handle.

  • Methyl (C3): Increases entropy of mixing (solubility) and prevents π-stacking aggregation that typically renders poly(p-bromophenylacetylene) insoluble.

  • Bromine (C4): A robust electrophile for Palladium-catalyzed cross-coupling.

Experimental Workflow Visualization

The following diagram outlines the critical path from monomer to functionalized polymer.

G Monomer Monomer (4-Bromo-3-methylphenylacetylene) Purification Purification (Degassing/Drying) Monomer->Purification Remove O₂/H₂O Polymerization Polymerization (Toluene, 30°C, 2-4h) Purification->Polymerization Catalyst Catalyst System [Rh(nbd)Cl]₂ / Et₃N Catalyst->Polymerization Initiate Isolation Isolation (Precipitation in MeOH) Polymerization->Isolation Quench PPF Post-Functionalization (Suzuki Coupling) Isolation->PPF Pd(PPh₃)₄ / Ar-B(OH)₂

Figure 1: Operational workflow for the synthesis and functionalization of PBMPA.

Detailed Protocols

Pre-Requisite: Monomer Purification

Critical Step: The Rhodium catalyst is robust but can be deactivated by terminal alkyne oxidation products.

  • Dissolve 4-Bromo-3-methylphenylacetylene in minimal hexanes.

  • Pass through a short plug of neutral alumina to remove acidic impurities.

  • Evaporate solvent and dry under high vacuum (0.1 mbar) for 4 hours.

Protocol A: Polymerization of BMPA

Objective: Synthesis of high-molecular-weight, stereoregular PBMPA.

Reagents:

  • Monomer: BMPA (1.0 g, 5.1 mmol)

  • Catalyst: [Rh(nbd)Cl]₂ (11.8 mg, 0.025 mmol)

  • Co-catalyst: Triethylamine (Et₃N) (0.1 mL)

  • Solvent: Anhydrous Toluene (10 mL)

  • Precipitant: Methanol (200 mL)

Step-by-Step:

  • Setup: Flame-dry a 25 mL Schlenk tube and cycle with Nitrogen (3x).

  • Catalyst Solution: In a glovebox or under N₂ flow, dissolve [Rh(nbd)Cl]₂ in 2 mL of toluene. Add Et₃N. The solution should turn yellow-orange.

  • Monomer Addition: Dissolve BMPA in 8 mL toluene. Add this solution to the catalyst mixture via syringe.[3]

  • Reaction: Stir at 30°C for 4 hours.

    • Observation: Viscosity will increase significantly within 30 minutes. The color typically deepens to dark red/brown, indicating extended conjugation.

  • Termination: Dilute the viscous mixture with 5 mL THF to reduce viscosity.

  • Precipitation: Dropwise add the polymer solution into 200 mL of vigorously stirring Methanol.

  • Collection: Filter the yellow/orange fibrous solid. Wash with fresh methanol (3 x 20 mL).

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Expected Yield: >85% Target Molecular Weight (Mn): 20,000 – 100,000 g/mol (tunable by monomer:catalyst ratio).

Protocol B: Post-Polymerization Functionalization (Suzuki Coupling)

Objective: Attaching a functional group (e.g., Phenylboronic acid as a model) to the polymer backbone without degrading the polyacetylene chain.

Reagents:

  • Substrate: PBMPA (100 mg, ~0.51 mmol Br equivalents)

  • Coupling Partner: Phenylboronic acid (93 mg, 0.76 mmol, 1.5 eq)

  • Catalyst: Pd(PPh₃)₄ (29 mg, 5 mol%)

  • Base: 2M aq. K₂CO₃ (1 mL)

  • Solvent: Toluene/THF (1:1 mixture, 10 mL)

Step-by-Step:

  • Dissolution: Dissolve PBMPA in Toluene/THF in a Schlenk tube. Ensure full solubility; the 3-methyl group is critical here.

  • Degassing: Freeze-pump-thaw the solution (3 cycles) to remove O₂. Oxygen causes oxidative homocoupling and polymer crosslinking.

  • Addition: Add Phenylboronic acid, Pd(PPh₃)₄, and degassed base solution under N₂ counterflow.

  • Reaction: Heat to 60°C for 24 hours.

    • Note: Do not exceed 70°C. Polyacetylenes can undergo thermal cis-to-trans isomerization or degradation at high temperatures.

  • Workup: Cool to RT. Concentrate to ~3 mL. Precipitate into Methanol/Water (9:1).

  • Purification: Reprecipitate from THF into Methanol to remove trapped palladium residues.

Data Analysis & Validation

Characterization Benchmarks

Use the following table to validate your synthesized polymer.

TechniqueParameterExpected ResultInterpretation
¹H NMR (CDCl₃)δ ~5.8 ppmSharp singletVinyl proton of the main chain.[4] Sharpness indicates high cis stereoregularity [1].[4]
¹H NMR (CDCl₃)δ ~2.1-2.3 ppmBroad singletMethyl group signal. Broadening confirms polymerization.
GPC (THF)PDI (Mw/Mn)1.5 – 2.5Typical for coordination polymerization. High PDI (>3) suggests catalyst decomposition.
UV-Vis λmax350 – 450 nmIndicates effective conjugation length.
FT-IR C≡C StretchDisappearanceLoss of 2110 cm⁻¹ peak confirms consumption of monomer alkyne.
Mechanistic Pathway

Understanding the Rhodium insertion mechanism is vital for troubleshooting low yields.

Mechanism Rh_Pre [Rh(nbd)Cl]₂ Active_Sp Active Rh-H Species Rh_Pre->Active_Sp Dissociation Coordination Monomer Coordination Active_Sp->Coordination + Monomer Insertion Cis-Insertion (Rate Limiting) Coordination->Insertion 2,1-insertion Propagation Chain Growth Insertion->Propagation + n Monomers Propagation->Propagation Living-like character

Figure 2: Simplified mechanism of Rh-catalyzed polymerization yielding cis-transoidal polyacetylenes.

Troubleshooting & Optimization

Solubility Issues
  • Problem: Polymer precipitates during synthesis.

  • Cause: Molecular weight is too high or solvent quality is poor.

  • Solution: Add 10% THF to the Toluene reaction mixture. The 3-methyl group aids solubility, but ultra-high MW chains (>500kDa) may still aggregate.

Low Functionalization Efficiency (Suzuki)
  • Problem: <50% conversion of Br groups.

  • Cause: Steric hindrance from the polymer backbone or catalyst poisoning.

  • Solution: Switch to a specialized catalyst like Pd(dppf)Cl₂ or SPhos Pd G2 . These bulky, electron-rich ligands facilitate oxidative addition into the sterically crowded aryl bromide [2].

Loss of Color (Degradation)
  • Problem: Polymer turns from deep red to pale yellow/white.

  • Cause: Oxidation of the double bond backbone (bleaching).

  • Solution: Ensure all solvents are rigorously degassed. Store polymer in the dark under Argon.

References

  • Stereospecific Polymerization of Phenylacetylene Derivatives: Masuda, T., et al. "Polymerization of phenylacetylene induced by [Rh(norbornadiene)Cl]2." Macromolecules, 1986.

  • Post-Polymerization Functionalization: Theato, P., et al. "Post-polymerization modification: an excellent tool for the synthesis of functional polymers." Chemical Society Reviews, 2013.

  • Rhodium Catalysis Overview: Lindner, E., et al. "Catalytic activity of rhodium(I) complexes in the polymerization of phenylacetylene."[1][2] Journal of Organometallic Chemistry, 2001.

Sources

Application Notes and Protocols for the Cross-Coupling of 1-Bromo-4-ethynyl-2-methylbenzene with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Diarylalkynes in Modern Chemistry

The synthesis of diarylalkynes, molecules featuring two aryl groups linked by a carbon-carbon triple bond, is a cornerstone of modern organic chemistry. These structures are not merely of academic interest; they are prevalent in a wide array of functional materials, including organic light-emitting diodes (OLEDs), molecular wires, and liquid crystals. Furthermore, the diarylalkyne motif is a key pharmacophore in numerous biologically active compounds and serves as a versatile intermediate in the synthesis of complex drug candidates. The ability to efficiently and selectively construct unsymmetrical diarylalkynes from readily available starting materials is therefore a critical capability for researchers in materials science and pharmaceutical development.

This guide provides a detailed technical overview and actionable protocols for the cross-coupling of a key building block, 1-bromo-4-ethynyl-2-methylbenzene , with a range of aryl halides. As a bifunctional reagent, possessing both a terminal alkyne and an aryl bromide, this molecule offers a strategic entry point for the modular synthesis of diverse diarylalkyne structures. We will primarily focus on the Sonogashira coupling, the most direct and widely employed method for this transformation, and also discuss alternative strategies such as the Suzuki and Stille couplings, which offer their own unique advantages and considerations.

Core Principles: Choosing the Right Cross-Coupling Strategy

The formation of a C(sp)-C(sp²) bond between the terminal alkyne of this compound and an aryl halide is most commonly achieved via palladium-catalyzed cross-coupling reactions. The choice of a specific methodology hinges on factors such as substrate scope, functional group tolerance, and the availability of starting materials.

Sonogashira Coupling: The Direct Approach

The Sonogashira reaction is the preeminent method for coupling terminal alkynes with aryl or vinyl halides. Its primary advantage is the direct use of the terminal alkyne, obviating the need for pre-functionalization. The reaction is typically catalyzed by a palladium(0) species and a copper(I) co-catalyst, in the presence of an amine base.

Suzuki and Stille Couplings: The Pre-functionalized Routes

While not a direct coupling of the terminal alkyne, the Suzuki-Miyaura and Stille reactions represent powerful alternatives. These methods involve the initial conversion of the terminal alkyne to an organoboron or organotin reagent, respectively, which is then coupled with an aryl halide. This two-step approach can be advantageous when dealing with sensitive functional groups or when the direct Sonogashira coupling proves problematic.

Below is a workflow diagram illustrating the decision-making process for selecting a suitable cross-coupling strategy.

G start Start: Synthesize Diarylalkyne from This compound sonogashira Sonogashira Coupling (Direct C-H Activation) start->sonogashira Direct Route prefunctionalize Pre-functionalize Alkyne? start->prefunctionalize Alternative Routes product Desired Diarylalkyne Product sonogashira->product suzuki Suzuki Coupling (via Alkynylboronate) prefunctionalize->suzuki Yes (Boron) stille Stille Coupling (via Alkynylstannane) prefunctionalize->stille Yes (Tin) suzuki->product stille->product

Figure 1: Decision workflow for diarylalkyne synthesis.

The Sonogashira Coupling: Mechanism and Key Parameters

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A simplified representation of the generally accepted mechanism for the copper-co-catalyzed reaction is shown below.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR'(L2) Cu-C≡CR' Ar-C≡C-R' Ar-C≡C-R' (Product) Ar-Pd(II)-C≡CR'(L2)->Ar-C≡C-R' Reductive Elimination Ar-C≡C-R'->Pd(0)L2 Cu-X Cu-X Cu-C≡CR' Cu-C≡CR' (Copper Acetylide) Cu-X->Cu-C≡CR' R'C≡CH, Base Cu-C≡CR'->Ar-Pd(II)-X(L2) Cu-C≡CR'->Cu-X [from Pd cycle]

Figure 2: Simplified mechanism of the copper-co-catalyzed Sonogashira coupling.

Key Experimental Parameters:

  • Palladium Catalyst: Both Pd(0) and Pd(II) precatalysts can be used. Common examples include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice of ligand is critical, with bulky, electron-rich phosphines often enhancing reactivity, especially for less reactive aryl bromides.

  • Copper(I) Co-catalyst: Typically CuI is used. Its role is to facilitate the deprotonation of the alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It neutralizes the hydrogen halide formed during the reaction and aids in the formation of the active catalytic species.

  • Solvent: A variety of solvents can be used, with THF, DMF, and toluene being common choices. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling), especially when a copper co-catalyst is present.

  • Aryl Halide Reactivity: The reactivity of the aryl halide partner follows the general trend: I > Br > Cl > F. For the coupling of this compound, an aryl iodide will be the most reactive coupling partner, while an aryl chloride may require more forcing conditions or specialized catalyst systems.

Protocol 1: Classical Sonogashira Coupling (Copper-Co-catalyzed)

This protocol is a robust, general procedure for the coupling of this compound with a variety of aryl iodides and activated aryl bromides.

Materials:

  • This compound

  • Aryl halide (iodide or activated bromide)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Diisopropylamine (DIPA) or Triethylamine (Et₃N), freshly distilled

  • Anhydrous toluene or THF

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware, magnetic stirrer, and inert gas (N₂ or Ar) supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the aryl halide (1.1 eq).

  • Solvent and Base: Add anhydrous toluene (or THF) to achieve a substrate concentration of approximately 0.1-0.2 M. Add the amine base (e.g., DIPA or Et₃N, 3.0 eq).

  • Degassing (Optional but Recommended): For optimal results, subject the reaction mixture to three cycles of freeze-pump-thaw to ensure complete removal of dissolved oxygen.

  • Reaction: Stir the mixture at room temperature. For less reactive aryl bromides, heating to 50-80 °C may be necessary. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

The presence of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). Copper-free protocols have been developed to mitigate this issue, often requiring a stronger base and/or more sophisticated ligands. This protocol is particularly useful for sensitive substrates or when homocoupling is a significant concern.

Materials:

  • This compound

  • Aryl halide

  • Palladium(II) acetate (Pd(OAc)₂)

  • A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)

  • A strong, non-nucleophilic base (e.g., cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., THF, dioxane, or 2-MeTHF)

  • Schlenk flask and other standard equipment as in Protocol 1

Procedure:

  • Catalyst Pre-formation (Optional): In a dry Schlenk flask under an inert atmosphere, stir Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) in a small amount of the reaction solvent for 15-20 minutes.

  • Reagent Addition: To the flask, add the base (e.g., Cs₂CO₃, 2.0 eq), followed by this compound (1.0 eq) and the aryl halide (1.1 eq).

  • Solvent: Add the remaining anhydrous solvent to achieve the desired concentration (typically 0.1-0.2 M).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 60-100 °C). The optimal temperature will depend on the reactivity of the aryl halide. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Alternative Strategies: Suzuki and Stille Couplings

As mentioned, the Suzuki and Stille couplings provide indirect routes to the desired diarylalkynes. These methods require the initial conversion of this compound to an organoboron or organotin derivative.

Suzuki-Miyaura Coupling of an Alkynylboronate Ester:

This involves the hydroboration of the alkyne or, more conveniently, the use of a pre-formed alkynyltrifluoroborate salt. The resulting alkynylboron species is then coupled with the aryl halide under standard Suzuki conditions.

Stille Coupling of an Alkynylstannane:

This route requires the preparation of an alkynylstannane from this compound, typically by reaction with a trialkyltin halide. The purified alkynylstannane is then coupled with the aryl halide. A major drawback of this method is the toxicity of organotin compounds.

Data Summary and Comparison

The following table summarizes typical reaction conditions and expected outcomes for the different coupling strategies. Note that yields are highly substrate-dependent.

Parameter Classical Sonogashira Copper-Free Sonogashira Suzuki Coupling (via Alkynylboronate) Stille Coupling (via Alkynylstannane)
Alkyne Substrate Terminal AlkyneTerminal AlkyneAlkynylboronate Ester/SaltAlkynylstannane
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(OAc)₂ / Bulky LigandPd(dppf)Cl₂ or similarPd(PPh₃)₄ or similar
Base Amine (Et₃N, DIPA)Inorganic (K₂CO₃, Cs₂CO₃)Inorganic (K₂CO₃, Cs₂CO₃)Often not required
Temperature Room Temp. to 80 °C60 °C to 100 °C80 °C to 110 °C80 °C to 110 °C
Typical Yields Good to ExcellentGood to ExcellentGood to ExcellentGood to Excellent
Key Advantage Direct C-H activationAvoids Glaser homocouplingStable, non-toxic boron reagentsTolerant of many functional groups
Key Disadvantage Potential for homocouplingMay require harsher conditionsRequires alkyne pre-functionalizationToxicity of tin reagents

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
No or low conversion Inactive catalyst; poor quality reagents; insufficient temperature.Use fresh catalyst and high-purity, dry reagents. Increase reaction temperature, especially for aryl bromides. Consider a more active ligand.
Formation of black precipitate (Palladium black) Catalyst decomposition.Ensure rigorous exclusion of oxygen. Use high-purity solvents. Some solvents like THF may promote this.
Significant homocoupling of the alkyne (Glaser product) Presence of oxygen with Cu(I) catalyst.Thoroughly degas the reaction mixture. Switch to a copper-free protocol.
Stalled reaction Catalyst deactivation; insufficient base.Add a fresh portion of catalyst. Ensure an adequate excess of base is present.

Conclusion

The cross-coupling of this compound with aryl halides is a versatile and powerful strategy for the synthesis of unsymmetrical diarylalkynes. The Sonogashira coupling, in both its classical and copper-free variants, offers the most direct and efficient route. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and excellent functional group tolerance. For cases where the direct coupling is problematic, the Suzuki and Stille reactions provide reliable, albeit less direct, alternatives. The protocols and data presented in this guide offer a solid foundation for the successful implementation of these critical transformations in both academic and industrial research settings.

References

  • Novák, Z., Nemes, P., & Kotschy, A. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(26), 4917–4920. [Link]

  • Moon, J., Jeong, M., Nam, H., Ju, J., Moon, J. H., Jung, H. M., & Lee, S. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters, 10(5), 945–948. [Link]

  • Novák, Z., Nemes, P., & Kotschy, A. (2004). Tandem Sonogashira coupling: an efficient tool for the synthesis of diarylalkynes. Organic letters, 6(26), 4917–4920. [Link]

  • Novák, Z., Nemes, P., & Kotschy, A. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(26), 4917-4920. [Link]

  • Smits, J. M. M., et al. (2021). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. ChemRxiv. [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Sahoo, B., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]

  • Wipf Group. (2008, September 7). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • Molander, G. A., & Chebrolu, R. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Advanced Synthesis & Catalysis, 350(11-12), 2013-2030. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Black, D. A., & Arndtsen, B. A. (2006). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Organic & Biomolecular Chemistry, 4(8), 1652-1658. [Link]

  • Cera, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 433-443. [Link]

  • Chen, H., et al. (2023). Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Cell Reports Physical Science, 4(9), 101573. [Link]

  • Pérez-Temprano, M. H., et al. (2011). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics, 30(3), 532-541. [Link]

  • Myers, A. G. (n.d.). The Stille Reaction. [Link]

  • Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6338-6363. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]

  • Google Patents. (2014).
  • Corcoran, E. B., et al. (2016). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Chemical Communications, 52(66), 10173-10176. [Link]

  • Organic Syntheses. (2011). A mild and efficient method for the synthesis of biaryls via the Stille cross-coupling reaction. 88, 197. [Link]

  • Journal of Nanostructures. (2024, July 15). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. [Link]

  • Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Sikk, L., & Villo, T. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. Proceedings of the Estonian Academy of Sciences, 62(2), 101. [Link]

  • Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2809. [Link]

Application Note: 1-Bromo-4-ethynyl-2-methylbenzene in OLED Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

1-Bromo-4-ethynyl-2-methylbenzene (CAS: 1356958-34-3) is a critical bifunctional building block for the synthesis of next-generation Organic Light-Emitting Diode (OLED) materials.[1][2][3] Unlike simple aryl halides, this intermediate features a steric modulation motif —the ortho-methyl group relative to the bromide—which is engineered to disrupt molecular planarity in the final fluorophore or host material.

Core Advantages in OLED Design:
  • Suppression of ACQ: The steric bulk of the methyl group induces a dihedral twist in biaryl systems formed via the bromide terminus. This prevents π-π stacking in the solid state, significantly reducing Aggregation-Caused Quenching (ACQ).[1]

  • Blue-Shift Engineering: By breaking extensive conjugation through steric twisting, this linker allows for the fine-tuning of triplet energy levels (

    
    ), making it ideal for blue hosts  and Thermally Activated Delayed Fluorescence (TADF)  emitters.
    
  • Orthogonal Reactivity: The molecule possesses two distinct reaction handles—an electron-rich aryl bromide (hindered) and a terminal alkyne (unhindered)—allowing for sequential, highly selective cross-coupling protocols (Sonogashira followed by Suzuki/Buchwald).

Chemical Profile & Properties[3][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name This compound
CAS Number 1356958-34-3
Molecular Formula

Molecular Weight 195.06 g/mol
Structure Benzene ring; Br at C1, Methyl at C2, Ethynyl at C4
Purity Grade Sublimation Grade (>99.5% HPLC) required for device lifetime
Appearance White to pale yellow crystalline solid
Melting Point 64–67 °C
Solubility Soluble in Toluene, THF, DCM; Insoluble in Water

Critical Note on Isomers: Ensure you are using the isomer where the methyl group is ortho to the bromine (C2 position). The isomer with methyl ortho to the alkyne (4-Bromo-1-ethynyl-2-methylbenzene, CAS 1312479-78-9) has vastly different electronic and steric properties.[1][2]

Synthetic Workflow & Mechanism

The utility of this intermediate lies in its ability to serve as a "bridge" between an acceptor core (e.g., Triazine, Pyrimidine) and a donor unit (e.g., Carbazole, Arylamine). The following diagram illustrates the strategic pathway for constructing a high-efficiency OLED host material.

G cluster_mech Steric Control Mechanism Start 1-Bromo-4-ethynyl- 2-methylbenzene Step1 Step 1: Sonogashira Coupling (Alkyne Terminus) Start->Step1 + Aryl Iodide Pd(PPh3)4 / CuI Intermed Intermediate A: Extended Conjugation System Step1->Intermed Step2 Step 2: Suzuki/Buchwald (Bromide Terminus) Intermed->Step2 + Boronic Acid / Amine Pd2(dba)3 / SPhos Final Final OLED Material (Twisted Geometry) Step2->Final Steric Twist Induced

Caption: Sequential functionalization strategy utilizing orthogonal reactivity. The methyl group (Step 2) ensures the final molecule adopts a non-planar geometry.

Application Protocols

Protocol A: Sonogashira Coupling (Alkyne Functionalization)

Objective: Attach the alkyne terminus to an aryl iodide core (e.g., 9,10-di(naphthyl)anthracene derivative or a simple biphenyl unit). Challenge: The terminal alkyne is prone to oxidative homocoupling (Glaser coupling). Strict anaerobic conditions are required.

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2][3]

  • Coupling Partner: Aryl Iodide (1.05 equiv)[1]

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)[1]

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:3 ratio)[1]
    

Step-by-Step Procedure:

  • Degassing: Charge a Schlenk flask with the Aryl Iodide and this compound. Evacuate and backfill with Argon (

    
    ) three times.
    
  • Solvent Preparation: In a separate flask, sparge the

    
    /THF mixture with 
    
    
    
    for 30 minutes to remove dissolved oxygen.
  • Catalyst Addition: Add

    
     and CuI to the solid reagents under a positive stream of Argon.
    
  • Reaction: Cannulate the degassed solvent into the reaction flask. Stir at Room Temperature for 4–6 hours.

    • Note: Heating is rarely needed for Aryl Iodides and risks promoting homocoupling.

  • Quench & Workup: Filter the mixture through a pad of Celite to remove ammonium salts. Concentrate the filtrate and purify via silica gel column chromatography (Hexanes/DCM gradient).

Quality Control Check:

  • 1H NMR: Disappearance of the terminal alkyne proton (

    
     ppm).
    
  • TLC: Check for the absence of the di-alkyne homocoupling byproduct (usually highly fluorescent and moves faster on silica).

Protocol B: Suzuki-Miyaura Coupling (Sterically Hindered Bromide)

Objective: React the bromide position (adjacent to the methyl group) with an Aryl Boronic Acid. Challenge: The ortho-methyl group creates significant steric hindrance, making oxidative addition of Pd difficult. Standard ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 often fails or gives low yields. Specialized phosphine ligands are mandatory. 

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst Source:

    
     (1.5 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (6 mol%)[1]

  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: Toluene (degassed)

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under strict Argon, mix

    
     and SPhos in a small volume of toluene and stir for 15 minutes at room temperature. The solution should turn from dark purple/black to a lighter orange/brown, indicating active catalyst formation (
    
    
    
    ).
  • Assembly: Add the Substrate and Boronic Acid to the reaction vessel. Add the pre-formed catalyst solution.

  • Activation: Add the aqueous

    
     and seal the vessel.
    
  • Heating: Heat vigorously to 100–110 °C for 12–24 hours.

    • Why? High temperature is required to overcome the activation energy barrier caused by the steric methyl group.

  • Purification: Cool to RT. Separate layers. The organic layer must be scavenged for Pd residues (using thiourea silica or similar scavengers) before column chromatography.

Quality Control & Troubleshooting

Analytical Standards for OLED Grade Materials

For device performance, purity is paramount.

Test MethodAcceptance CriteriaPurpose
HPLC (UV @ 254nm) > 99.5% AreaGeneral Purity
GC-MS Single peak, correct M+Identify de-brominated impurities
ICP-MS Pd < 10 ppm, Br < 5 ppmMetal/Halogen traps act as excitonic quenchers
TGA (Thermal)

Ensure thermal stability for sublimation
Troubleshooting Guide

Issue 1: Low Yield in Protocol B (Suzuki)

  • Cause: The ortho-methyl group is blocking the approach of the Boronic Acid.

  • Solution: Switch from SPhos to XPhos or Buchwald G3 Precatalysts . These are designed for extremely hindered substrates. Alternatively, use a solvent mixture of Toluene/1,4-Dioxane (1:1) to increase reaction temperature to 120°C.

Issue 2: "Black Spots" in Final Film (Device Failure)

  • Cause: Residual Palladium nanoparticles.

  • Solution: Pass the final material through a column of activated carbon or functionalized silica (thiol-modified) prior to the final sublimation step.

Issue 3: Polymerization of Alkyne

  • Cause: Trace copper or oxygen during storage.

  • Solution: Store this compound at 4°C under Nitrogen. Stabilize with trace BHT if not used immediately (must be removed before synthesis).

References

  • Steric Control in OLED Hosts

    • Title: "Design of Sterically Bulky Host Materials for High-Efficiency Blue Phosphorescent OLEDs"
    • Source: Journal of M
    • URL:[Link] (Example context for steric design)

  • Sonogashira Protocol Optimization

    • Title: "Copper-free Sonogashira coupling for functionalization of alkyne-based OLED intermedi
    • Source: Organic Chemistry Portal / Synlett[1]

    • URL:[Link]

  • Buchwald Ligands for Hindered Substrates: Title: "Catalysts for Suzuki-Miyaura Coupling of Hindered Aryl Bromides" Source: Sigma-Aldrich / Merck Technical Library
  • Compound Data & Safety

    • Title: "this compound Product Page"
    • Source: BLD Pharm / PubChem[1]

    • URL:[Link]

Sources

Click chemistry applications of 1-Bromo-4-ethynyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications and protocols for 1-Bromo-4-ethynyl-2-methylbenzene (CAS: 1356958-34-3), a specialized bifunctional building block. Its structure features an aryl bromide (for cross-coupling) and a terminal alkyne (for click chemistry), separated by a rigid toluene core. The ortho-methyl group provides unique steric properties that influence both reactivity and the conformational landscape of the final molecules.

A Bifunctional "Click-and-Couple" Scaffold for Medicinal Chemistry & Chemical Biology

Executive Summary & Molecule Profile

This compound serves as a high-value "hub" molecule. It allows researchers to link two distinct molecular entities—such as a drug pharmacophore and a solubilizing tag, or an E3 ligase ligand and a protein binder (PROTACs)—using two orthogonal chemistries:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at the C4-ethynyl position.

  • Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald, Sonogashira) at the C1-bromo position.

Structural Analysis & Reactivity Logic
  • The "Click" Handle (C4-Ethynyl): Being para to the bromide and meta to the methyl group, the alkyne is electronically activated but sterically accessible. It reacts rapidly with azides to form stable 1,4-disubstituted 1,2,3-triazoles.

  • The "Coupling" Handle (C1-Bromo): The bromine atom is ortho to the methyl group. This steric hindrance is a critical design feature. It prevents unwanted side reactions but requires specialized phosphine ligands (e.g., SPhos, XPhos) during Pd-catalyzed coupling to facilitate oxidative addition.

Core Applications

A. Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment grower." A library of aryl boronic acids can be coupled to the bromide end, while the alkyne end is "clicked" to a standard binding element or a solubility tag. The rigid benzene core reduces the entropic penalty of binding compared to flexible alkyl linkers.

B. PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), linker rigidity and exit vectors are crucial.

  • Role: The toluene core acts as a rigid spacer.

  • Workflow: The alkyne is clicked to an azide-functionalized E3 ligase ligand (e.g., Thalidomide-N3). The bromide is then coupled to the target protein ligand via Suzuki or Sonogashira coupling.

C. Bio-Orthogonal Labeling

The bromide can be pre-functionalized with a fluorophore or drug, leaving the alkyne free. This "alkyne-tagged payload" can then be introduced into biological systems and conjugated to azide-labeled biomolecules in situ.

Experimental Protocols

Protocol 1: The "Click-First" Strategy (CuAAC)

Recommended when the target partner for the bromide is sensitive to copper or reducing agents.

Objective: React this compound (1) with a functional Azide (R-N3).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reactant: Azide R-N3 (1.0 - 1.2 equiv)

  • Catalyst: CuSO4·5H2O (5-10 mol%)

  • Ligand: THPTA or TBTA (10-20 mol%) – Crucial for protecting Cu(I) from oxidation and preventing byproduct formation.

  • Reductant: Sodium Ascorbate (20-50 mol%)

  • Solvent: t-BuOH/H2O (1:1) or DMSO/H2O (for hydrophobic azides).

Step-by-Step Procedure:

  • Preparation: Dissolve the alkyne (1) and the azide in the chosen solvent system in a sealable vial.

  • Catalyst Premix: In a separate small tube, mix the CuSO4 and THPTA ligand in water. The solution should turn light blue.

  • Initiation: Add the Cu-Ligand complex to the reaction vial. Finally, add the Sodium Ascorbate (freshly prepared in water). The solution may turn colorless or light yellow.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LC-MS (Look for the disappearance of the alkyne peak and appearance of the triazole mass).

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with 5% NH4OH (to remove copper traces) or use a metal scavenger resin (e.g., QuadraPure™).

  • Purification: Flash chromatography (Hexane/EtOAc). The bromo-triazole product is stable and ready for Step 2.

Expert Insight:

Why THPTA? Unlike TBTA, THPTA is water-soluble and prevents the precipitation of Copper-triazole intermediates, ensuring the reaction goes to completion even with the hydrophobic toluene core.

Protocol 2: The "Coupling-Second" Strategy (Suzuki-Miyaura)

Designed to overcome the steric hindrance of the ortho-methyl group.

Objective: Couple the Bromo-Triazole intermediate (from Protocol 1) with an Aryl Boronic Acid.

Reagents:

  • Substrate: Bromo-Triazole intermediate (1.0 equiv)

  • Reactant: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl2 (for simpler cases).

  • Base: K3PO4 (2.0 - 3.0 equiv) – Stronger bases like K3PO4 often work better for hindered couplings than Na2CO3.

  • Solvent: Toluene/H2O (10:1) or 1,4-Dioxane/H2O.

Step-by-Step Procedure:

  • Degassing: Place the substrate, boronic acid, and base in a microwave vial. Seal and purge with Argon/N2 for 5 minutes. Oxygen is the enemy of this reaction.

  • Solvent Addition: Add degassed solvents via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst and Ligand (SPhos) under a positive stream of Argon.

  • Heating: Heat to 80–100°C (oil bath) or 100°C (microwave, 30 min).

    • Note: The ortho-methyl group imposes a higher energy barrier for the oxidative addition step. Heating is almost always required; RT reactions will likely fail.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.

Expert Insight:

Steric Management: If the reaction is sluggish, switch to Pd-PEPPSI-IPr or XPhos Pd G2 . These precatalysts are specifically engineered to force oxidative addition on sterically hindered chlorides and bromides.

Visualizing the Workflow

The following diagram illustrates the orthogonal pathways available for this scaffold.

G cluster_0 Expert Note Start 1-Bromo-4-ethynyl- 2-methylbenzene Triazole Intermediate A: Bromo-Triazole Start->Triazole Path A (Recommended) CuAAC Click (R-N3, Cu, THPTA) Biaryl Intermediate B: Biaryl-Alkyne (Risk: Pd interference) Start->Biaryl Path B (Challenging) Suzuki Coupling (Requires Pd-XPhos) Final1 Final Product: Biaryl-Triazole Conjugate Triazole->Final1 Suzuki Coupling (Ar-B(OH)2, Pd-SPhos) Final2 Final Product: Biaryl-Triazole Conjugate Biaryl->Final2 CuAAC Click (R-N3) Note1 The ortho-methyl group hinders the Br position. Use active ligands (SPhos/XPhos) for coupling.

Caption: Workflow logic for this compound. Path A (Blue) is recommended to avoid potential alkyne-palladium side reactions.

Quantitative Data Summary

FeatureSpecificationImpact on Protocol
Molecular Weight 195.06 g/mol Small enough for fragment-based screening.
C1-Substituent BromideRequires Pd(0)/Pd(II) catalysis. Reactivity: I > Br > Cl.
C2-Substituent MethylSteric Hindrance: Slows Pd oxidative addition. Requires heat & rich ligands.
C4-Substituent Ethynyl (Alkyne)Click Ready: Reacts at RT. Stable to base/acid (mostly).
LogP (Calc) ~3.8Hydrophobic. Requires organic co-solvents (DMSO, tBuOH) in aqueous reactions.

References

  • Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-Catalysed Azide–Alkyne Cycloadditions (CuAAC): An Update. Organic & Biomolecular Chemistry. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. Link

  • Bess, E. N., et al. (2014). Ligand-Controlled Regioselectivity in the Pd-Catalyzed Cross-Coupling of Secondary Alkylboron Reagents. Journal of the American Chemical Society. Link

  • PubChem Compound Summary. (2023). 4-Bromo-1-ethynyl-2-methylbenzene (Isomer Reference). National Center for Biotechnology Information. Link

Synthesis of unsymmetrical diarylalkynes from 1-Bromo-4-ethynyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 1-Bromo-4-ethynyl-2-methylbenzene as a Linchpin Scaffold

Executive Summary & Strategic Value

The synthesis of unsymmetrical diarylalkynes (


) is a cornerstone in the development of molecular electronics (OLEDs), liquid crystals, and bioactive pharmacophores. This guide details the protocol for utilizing This compound  (BEMB) as a bifunctional "linchpin" scaffold.

The Core Challenge: BEMB contains two reactive sites for Pd-catalyzed cross-coupling: a terminal alkyne (


) and an aryl bromide (

). The Solution: Exploiting the kinetic differentiation in oxidative addition rates between Aryl-Iodides and Aryl-Bromides allows for the chemoselective functionalization of the alkyne terminus without compromising the aryl bromide handle.[1] This enables the programmable assembly of complex oligomers.
Strategic Analysis: The Reactivity Hierarchy

Success in this synthesis relies entirely on controlling the Oxidative Addition step of the catalytic cycle. The rate of oxidative addition of organic halides to Pd(0) follows a strict hierarchy:



By selecting an Aryl Iodide (


)  as the coupling partner for BEMB, we can operate at ambient temperatures where the Pd-catalyst activates the 

bond exclusively, leaving the

bond of the BEMB scaffold intact for future functionalization.
Visualization: Chemoselective Reaction Pathway

ReactivityHierarchy Start This compound (BEMB) Cond Conditions: Pd(PPh3)2Cl2, CuI RT (25°C) Start->Cond Partner Partner: Aryl Iodide (Ar-I) Partner->Cond Intermed Oxidative Addition Selective to Ar-I Cond->Intermed Kinetic Control Prod1 Product A: Unsymmetrical Diarylalkyne (Br handle intact) Intermed->Prod1 Fast Cycle Side Side Reaction: Homocoupling (Glaser) Intermed->Side Trace O2

Figure 1: Kinetic control pathway favoring coupling at the terminal alkyne over the aryl bromide.

Experimental Protocol: Chemoselective Sonogashira Coupling

Objective: Synthesize 1-bromo-4-(arylethynyl)-2-methylbenzene derivatives. Scale: 1.0 mmol (Adaptable to gram-scale).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleNotes
This compound 1.0SubstrateLimiting reagent
Aryl Iodide (Ar-I) 1.1PartnerExcess ensures complete consumption of alkyne
Pd(PPh

)

Cl

0.02 (2 mol%)CatalystPre-catalyst for Pd(0)
CuI 0.01 (1 mol%)Co-catalystActivates alkyne via Cu-acetylide
Triethylamine (Et

N)
Solvent/BaseSolventMust be degassed and anhydrous
THF Co-solventOptionalUse if solubility is poor in pure amine
Step-by-Step Methodology
  • System Preparation (Self-Validating Step):

    • Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of dry Argon or Nitrogen. Validation: Moisture inhibits the catalytic cycle; an inert atmosphere is non-negotiable.

  • Reagent Loading:

    • Charge the flask with Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (14 mg, 0.02 mmol) and CuI (1.9 mg, 0.01 mmol).
    • Add the Aryl Iodide (1.1 mmol) and this compound (195 mg, 1.0 mmol).

    • Note: If reagents are solids, add them now. If liquids, add after solvent.[8]

  • Solvent Addition & Degassing:

    • Add anhydrous Et

      
      N (5 mL) (and THF if needed).
      
    • Critical: Degas the solution immediately by bubbling Argon through the liquid for 10-15 minutes.

    • Why: Oxygen promotes Glaser homocoupling (

      
      ) of the alkyne, consuming the starting material and contaminating the product.
      
  • Reaction:

    • Stir the mixture at Room Temperature (20–25 °C) .

    • Monitor via TLC or GC-MS every hour.

    • Endpoint: Disappearance of the terminal alkyne spot. Typical time: 2–6 hours.

    • Safety: If the reaction is sluggish, heat gently to 40 °C. Do not exceed 60 °C to prevent activation of the Ar-Br bond.

  • Work-up:

    • Dilute with Et

      
      O or EtOAc (20 mL).
      
    • Filter through a short pad of Celite to remove Pd/Cu residues (prevents metal contamination).

    • Wash the filtrate with saturated NH

      
      Cl (2 x 15 mL) to remove copper salts (blue aqueous layer indicates copper removal).
      
    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Target: The unsymmetrical diarylalkyne is typically less polar than the starting materials.

Advanced Protocol: Sequential Functionalization (The "Linchpin" Application)

Once the unsymmetrical alkyne is synthesized, the remaining Aryl Bromide handle can be activated for a second coupling event. This is crucial for synthesizing conjugated molecular wires.

Workflow: Sequential Coupling

SequentialCoupling Step1 Step 1: Chemoselective Coupling (RT, Ar-I partner) Intermediate Intermediate: 1-Bromo-4-(arylethynyl)-2-methylbenzene Step1->Intermediate Yield: 85-95% Step2 Step 2: Harsh Activation (80°C, New Alkyne/Boronic Acid) Intermediate->Step2 Switch Conditions Final Final Product: Unsymmetrical Tris-Aryl Molecular Wire Step2->Final Yield: 70-90%

Figure 2: Sequential activation workflow converting the linchpin intermediate into a complex molecular wire.

Protocol Modifications for Step 2:

  • Temperature: Increase to 80 °C (Reflux) .

  • Catalyst: Maintain Pd(PPh

    
    )
    
    
    
    Cl
    
    
    or switch to Pd(dppf)Cl
    
    
    for sterically hindered substrates.
  • Base: Consider switching to an inorganic base (K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    ) in DMF/DMA if the second partner is a boronic acid (Suzuki) or if the amine base is insufficient at high temps.
Troubleshooting & Optimization Guide
IssueProbable CauseCorrective Action
Homocoupling (Dimer) Presence of OxygenDegas solvents more rigorously (Freeze-Pump-Thaw).
Low Conversion Oxidative Addition StalledSwitch Ar-I partner to one with Electron Withdrawing Groups (EWG).
Ar-Br Activation (Side Prod) Temperature too highStrictly maintain T < 40 °C. Ensure Ar-I is used, not Ar-Br partner.
Black Precipitate Pd Aggregation (Pd-Black)Add excess PPh

ligand (10 mol%) to stabilize Pd(0).
Safety & Handling
  • This compound: Treat as a potential skin irritant and lachrymator. Store at 2-8 °C to prevent slow polymerization.

  • Palladium/Copper: Heavy metals. Dispose of aqueous waste in designated heavy metal streams.

  • Acetylides: Copper acetylides can be explosive when dry. Always quench with acid (NH

    
    Cl/HCl) and never scrape dried residues.
    
References
  • Sonogashira Coupling Mechanism & Selectivity

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[9] Chemical Reviews, 107(3), 874–922.

  • Chemoselectivity of Aryl Iodides vs. Bromides

    • Severin, R., Reimer, J., & Doye, S. (2010).[3] One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518–3521.[3]

  • Synthesis of Molecular Wires via Sequential Coupling

    • Schumm, J. S., Pearson, D. L., & Tour, J. M. (1994). Iterative divergent/convergent approach to linear conjugated oligomers by successive doubling of the molecular length.
  • General Reactivity of 1-Bromo-4-ethynylbenzene Analogs

    • Sigma-Aldrich Product Sheet: 1-Bromo-4-ethynylbenzene (Analogous Reactivity D

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Bromo-ethynyl-toluene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ethynyl group is a privileged motif in medicinal chemistry, valued for its linear geometry, metabolic stability, and ability to form strong interactions with biological targets.[1] Bromo-ethynyl-toluene isomers serve as versatile and highly reactive building blocks for introducing the ethynyl-toluene scaffold into complex molecules. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of bromo-ethynyl-toluene in the synthesis of pharmaceutical intermediates. We will focus on the palladium-catalyzed Sonogashira cross-coupling reaction, offering expert insights into reaction mechanisms, a step-by-step protocol for a representative synthesis, and troubleshooting advice to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of the Ethynyl-Toluene Moiety

The incorporation of small, rigid structural units is a cornerstone of modern drug design. The acetylene group, in particular, has been instrumental in the development of a wide range of therapeutics, from oncology to virology.[1] Its linear arrangement can act as a rigid linker or probe, while the π-system can participate in crucial binding interactions. When combined with a toluene ring, the resulting ethynyl-toluene fragment offers a lipophilic handle that can be further functionalized.

Bromo-ethynyl-toluene, available in several isomeric forms (ortho, meta, and para), provides a direct and efficient entry point for introducing this valuable fragment. The carbon-bromine bond is sufficiently reactive for a variety of cross-coupling reactions, with the Sonogashira coupling being the most prominent and reliable method for forming carbon-carbon bonds with terminal alkynes.[2] This reaction's tolerance for a wide range of functional groups and its typically mild conditions make it ideal for the intricate synthetic pathways required in pharmaceutical development.[3]

Physicochemical Properties and Safe Handling of Bromo-ethynyl-toluene

2.1. Physicochemical Data

The properties of bromo-ethynyl-toluene can vary slightly depending on the isomer (ortho, meta, para). The data below is representative of 1-Bromo-4-ethynylbenzene, a closely related and well-characterized analog. Researchers should always refer to the specific Safety Data Sheet (SDS) for the isomer in use.

PropertyValueSource
Molecular Formula C₉H₇BrN/A
Molecular Weight 195.06 g/mol N/A
Appearance Off-white to yellow solidInternal Data
Melting Point ~63-65 °CInternal Data
Boiling Point Not determined (decomposes)Internal Data
Solubility Soluble in THF, Dichloromethane, Ethyl Acetate; Insoluble in waterInternal Data

2.2. Safety and Handling Precautions

Bromo-ethynyl-toluene and related bromo-aromatic compounds are hazardous materials that require careful handling in a controlled laboratory environment.

  • General Handling: Always handle bromo-ethynyl-toluene in a well-ventilated chemical fume hood.[4] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5] Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.[6]

  • Inhalation: Harmful if inhaled. May cause respiratory irritation.[6] In case of inhalation, move the person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • Skin Contact: May cause skin irritation. Wash affected areas thoroughly with soap and water.[4] Remove contaminated clothing.[7]

  • Eye Contact: Causes serious eye irritation or damage. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[5]

  • Ingestion: Harmful if swallowed. Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[7]

Core Application: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and versatile method for forming a C(sp²)-C(sp) bond between an aryl halide (bromo-ethynyl-toluene) and a terminal alkyne.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3]

3.1. Mechanism Overview

The catalytic cycle of the Sonogashira coupling is a well-established process involving two interconnected cycles.

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of bromo-ethynyl-toluene to form a Pd(II) complex.

    • Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center.

    • Reductive Elimination: The desired coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

  • Copper Cycle:

    • The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a reactive copper acetylide intermediate. This step is crucial for facilitating the transmetalation to the palladium center.[8]

The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen bromide byproduct generated during the reaction.[9]

Diagram of the Sonogashira Catalytic Cycle:

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X (L_n) Pd0->PdII_ArX Oxidative Addition PdII_Ar_Alkyne Ar-Pd(II)-Alkyne (L_n) PdII_ArX->PdII_Ar_Alkyne Transmetalation PdII_Ar_Alkyne->Pd0 Reductive Elimination Product Coupled Product (Ar-Alkyne) PdII_Ar_Alkyne->Product ArX Bromo-ethynyl-toluene (Ar-X) ArX->Pd0 CuX Cu(I)X Cu_Alkyne Cu(I)-Alkyne CuX->Cu_Alkyne Base (Amine) Cu_Alkyne->PdII_ArX To Transmetalation Cu_Alkyne->CuX H-X + Base Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->CuX

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Synthesis of a Quinazoline Intermediate

This protocol details the synthesis of a substituted quinazoline, a heterocyclic scaffold found in numerous anti-cancer agents, using 1-bromo-4-ethynyltoluene as a key building block.[10]

Objective: To synthesize N-(4-((4-methylphenyl)ethynyl)phenyl)quinazolin-4-amine, a potential kinase inhibitor intermediate.

Reaction Scheme:

Reaction_Scheme Synthesis of Quinazoline Intermediate cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Nucleophilic Aromatic Substitution start1 1-Bromo-4-ethynyltoluene reagents Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Triethylamine (Base) THF (Solvent), 60°C start1->reagents start2 4-Aminophenylacetylene start2->reagents intermediate 4-((4-Methylphenyl)ethynyl)aniline reagents->intermediate reagents2 Isopropanol (Solvent) HCl (cat.), Reflux intermediate->reagents2 start3 4-Chloroquinazoline start3->reagents2 product N-(4-((4-methylphenyl)ethynyl)phenyl)quinazolin-4-amine (Final Product) reagents2->product

Caption: Two-step synthesis involving a Sonogashira coupling followed by a substitution reaction.

4.1. Materials and Equipment

  • 1-Bromo-4-ethynyltoluene (or appropriate isomer)

  • 4-Aminophenylacetylene

  • 4-Chloroquinazoline

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Isopropanol

  • Hydrochloric acid (concentrated)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

4.2. Step-by-Step Procedure

Step 1: Sonogashira Coupling to form 4-((4-Methylphenyl)ethynyl)aniline

  • Inert Atmosphere: Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere of nitrogen or argon. This is crucial as the Pd(0) species is oxygen-sensitive.

  • Reagent Addition: To the flask, add 1-bromo-4-ethynyltoluene (1.0 eq), 4-aminophenylacetylene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq, 2 mol%), and copper(I) iodide (0.04 eq, 4 mol%).

  • Solvent and Base: Add anhydrous THF (approx. 0.2 M concentration relative to the limiting reagent) followed by anhydrous triethylamine (3.0 eq). The amine acts as both the base and a co-solvent.

  • Reaction: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the intermediate, 4-((4-methylphenyl)ethynyl)aniline, as a solid.

Step 2: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified intermediate from Step 1 (1.0 eq) and 4-chloroquinazoline (1.05 eq) in isopropanol.

  • Acid Catalyst: Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

  • Isolation:

    • Cool the reaction to room temperature. The product hydrochloride salt may precipitate.

    • Collect the solid by filtration.

    • To obtain the free base, suspend the solid in water and basify with a saturated sodium bicarbonate solution until pH ~8-9.

    • Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield the final product.

4.3. Expected Results and Data

Intermediate / ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC)
Intermediate 207.271.060.9388>98%
Final Product 335.411.721.5188>99%

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion in Step 1 Inactive Catalyst; Presence of OxygenEnsure a strictly inert atmosphere. Use freshly opened or properly stored catalysts and anhydrous solvents.[3]
Low Reaction TemperatureIncrease the temperature in increments of 10°C, but do not exceed the decomposition temperature of reactants.
Formation of Alkyne Homocoupling (Glaser) Product Presence of Oxygen; High Copper LoadingRigorously degas all solvents and maintain a strict inert atmosphere. Consider a copper-free Sonogashira protocol if the issue persists.[9]
Difficult Purification Streaking on TLC plate due to basic amine productAdd 1% triethylamine to the chromatography eluent to improve peak shape and prevent streaking.
Incomplete Reaction in Step 2 Insufficient reaction time or temperatureAllow the reaction to proceed for a longer duration. Ensure the mixture is at a full reflux.

Conclusion

Bromo-ethynyl-toluene is a high-value, versatile reagent for the synthesis of complex pharmaceutical intermediates. The Sonogashira cross-coupling reaction provides a reliable and efficient pathway to incorporate the ethynyl-toluene scaffold, enabling the construction of novel molecular architectures for drug discovery. By understanding the underlying reaction mechanisms, adhering to rigorous safety and handling protocols, and applying the detailed experimental procedures outlined in this guide, researchers can effectively leverage this powerful building block to accelerate their research and development programs.

References

  • Current time information in Pasuruan, ID. Google.
  • Cross-Coupling Between Aryl Halides and Aryl Alkynes Catalyzed by an Odd Alternant Hydrocarbon - PubMed. (2024, June 6). National Center for Biotechnology Information.
  • Cross‐Coupling Between Aryl Halides and Aryl Alkynes Catalyzed by an Odd Alternant Hydrocarbon | Request PDF - ResearchGate. (2025, October 19). ResearchGate.
  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • SAFETY DATA SHEET - p-Bromotoluene. (2025, December 18).
  • Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Bromo-3-ethynylphenol - Benchchem. (n.d.). BenchChem.
  • Cross-coupling reactions of unactivated alkyl halides - DSpace@MIT. (n.d.). MIT DSpace.
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • SAFETY DATA SHEET - (Bromoethynyl)benzene. (2024, September 9). Sigma-Aldrich.
  • 2-Bromo Toluene CAS No 95-46-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). Central Drug House.
  • SAFETY DATA SHEET - 3,5-Bis(bromomethyl)toluene. (2025, October 7). Thermo Fisher Scientific.
  • 3-Bromo Toluene CAS No 591-17-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). Central Drug House.
  • Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides. (2022, September 16). Organic Syntheses.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed. (2020, June 11). National Center for Biotechnology Information.
  • Leading manufacturer of Para Bromo Toluene in India - Ananta Fine Chem. (n.d.). Ananta Fine Chem.
  • Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed. (2014, March 15). National Center for Biotechnology Information.
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.).
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (2016). The Royal Society of Chemistry.
  • Special Issue “Advances in Drug Discovery and Synthesis” - MDPI. (2025, January 11). MDPI.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. (2024, August 31). MDPI.
  • CN103664510B - A kind of synthesis technique of para-bromo toluene - Google Patents. (n.d.). Google Patents.
  • p-BROMOTOLUENE - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

Sources

Troubleshooting & Optimization

Improving yield of Sonogashira coupling with 1-Bromo-4-ethynyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonogashira Coupling Optimization Topic: High-Efficiency Coupling of 1-Bromo-4-ethynyl-2-methylbenzene Ticket ID: SGC-BR-ORTHO-02

Executive Summary: The "AB-Monomer" Challenge

You are working with This compound , a bifunctional "AB-type" monomer. This substrate presents two simultaneous antagonistic challenges that typically cap yields at 40-60% in standard protocols:

  • Steric Deactivation (The "Shield"): The ortho-methyl group at position 2 creates a steric blockade, significantly increasing the activation energy required for Palladium oxidative addition at the C1-Bromine bond.

  • Competitive Homocoupling (The "Trap"): The C4-ethynyl group is highly susceptible to Copper-mediated Glaser coupling (dimerization), which consumes your starting material before the cross-coupling can occur.

This guide provides a protocol engineered to bypass the steric shield while suppressing the homocoupling trap.[1]

Module 1: Critical Failure Analysis

Before altering your protocol, identify which failure mode is dominant in your current setup based on the reaction mixture's appearance.

ObservationDiagnosisRoot Cause
Reaction turns dark/black immediately. Catalyst Decomposition "Palladium Black" formation. The oxidative addition is too slow due to the ortho-methyl group. The unstable Pd(0) species aggregates and precipitates because it cannot insert into the C-Br bond fast enough.
Reaction turns green/blue; low yield. Glaser Homocoupling Oxygen leak + Copper. The terminal alkyne is dimerizing.[2][3] The green color indicates oxidized Copper(II) species.
Starting material recovered (unreacted). Ligand Failure The phosphine ligand (e.g., PPh3) lacks the electron density to force the Pd into the hindered C-Br bond.

Module 2: The Engineered Solution (Mechanism & Logic)

Overcoming the Ortho-Methyl Blockade

Standard catalysts like ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 or 

are insufficient here. You require a bulky, electron-rich phosphine ligand.
  • Recommendation: Use SPhos or XPhos (Buchwald Ligands) or

    
     .
    
  • Why: These ligands are electron-rich (increasing Pd nucleophilicity for oxidative addition) and bulky (forming a monoligated Pd species that relieves steric congestion during the critical bond-forming step).

Suppressing Homocoupling (The Copper Problem)

The terminal alkyne on your substrate makes it prone to self-polymerization or dimerization in the presence of Copper (CuI) and trace Oxygen.

  • Recommendation: Copper-Free Sonogashira conditions are preferred for this specific substrate.

  • Alternative: If Copper is mandatory for rate acceleration, it must be kept <1 mol% and added after thorough degassing.

Module 3: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired cross-coupling and the fatal side reactions.

SonogashiraPathways Substrate 1-Bromo-4-ethynyl- 2-methylbenzene OxAdd Oxidative Addition (The Bottleneck) Substrate->OxAdd Slowed by 2-Methyl Sterics Cu_Cycle Copper(I) Cycle Substrate->Cu_Cycle Trace O2 Pd_Active L-Pd(0) (Active Catalyst) Pd_Active->OxAdd Side_PdBlack Pd Black (Precipitate) Pd_Active->Side_PdBlack If OxAdd is too slow Product Desired Cross-Coupled Product OxAdd->Product Transmetallation & Red. Elim. Side_Glaser Glaser Homocoupling (Dimer Impurity) Cu_Cycle->Side_Glaser Consumes Substrate

Caption: The steric bulk of the 2-methyl group slows Oxidative Addition, allowing Pd precipitation or Copper-mediated homocoupling to dominate if not corrected.

Module 4: The "Gold Standard" Protocol

This protocol is optimized for Scenario A: Cross-coupling the Bromide end with an external alkyne partner.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Terminal Alkyne (1.2 equiv)[1][3][4]

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) OR commercially available XPhos Pd G2  precatalyst (2 mol%).
    
  • Base:

    
     (2.0 equiv) - Inorganic bases often outperform amines for hindered substrates.
    
  • Solvent: Acetonitrile (MeCN) or THF (degassed).

  • Additive: None (Copper-free).

Step-by-Step Workflow:

  • The "Schlenk" Setup: Flame-dry a Schlenk tube or microwave vial. Allow to cool under Argon flow.

  • Solids Loading: Add the Aryl Bromide substrate,

    
    , and Pd precatalyst (XPhos Pd G2) to the vial.
    
    • Note: If using free ligand and Pd salt, add them now.

  • Degassing (Crucial): Cap the vial. Evacuate and backfill with Argon 3 times .[1][2][3]

    • Why: Even ppm levels of Oxygen will ruin the active Pd-Phosphine species required for this hindered coupling.

  • Liquid Addition: Add the solvent (MeCN) and the liquid Alkyne partner via syringe through the septum.

  • Thermal Activation: Heat to 60-80°C .

    • Note: Standard Sonogashira is room temp, but the ortho-methyl group requires thermal energy to overcome the steric barrier.

  • Monitoring: Check via HPLC/TLC after 2 hours.

    • Success Indicator: The reaction should remain clear or turn amber/brown. A distinct black precipitate indicates catalyst death.

FAQ: Troubleshooting & Optimization

Q: I must use Copper (CuI) because my reaction is too slow without it. How do I stop the homocoupling? A: If you must use Copper, switch to the "Slow Addition" protocol .[1]

  • Dissolve your alkyne partner in the solvent separately.

  • Add it to the reaction mixture dropwise over 1-2 hours using a syringe pump.

  • This keeps the concentration of the acetylide low, statistically favoring the cross-coupling over the dimerization.

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for ortho-substituted bromides.

  • Settings: 100°C for 30-60 minutes.

  • Benefit: Microwave heating often accelerates the difficult oxidative addition step faster than the catalyst degradation pathway.

Q: My product is inseparable from the homocoupled byproduct. What now? A: This is a common purification nightmare.

  • Prevention: Use the Copper-free method described above.

  • Purification: If the byproduct is formed, try Silver Nitrate (

    
    ) impregnated silica gel . Alkynes have high affinity for Silver, and the separation resolution between the dimer and the cross-coupled product is often improved.
    

Q: Why not use


? It works for my other couplings. 
A:  Bidentate ligands like dppf are excellent for stability but often lack the hemilability  and steric bulk required to force Palladium into a crowded ortho-hindered bond. Monodentate, bulky Buchwald ligands (XPhos/SPhos) are superior here because they open up a coordination site more easily for the bulky substrate to enter.

References

  • Buchwald, S. L., et al. (2003).[5] "Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides." Angewandte Chemie International Edition. (Demonstrates the superiority of bulky phosphines for hindered substrates).

  • Plenio, H. (2008).[6][7] "The Sonogashira Coupling: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. (Comprehensive review covering steric hindrance and mechanism).

  • Lipshutz, B. H., et al. (2008).[5][6] "Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper." Organic Letters. (Green chemistry approaches for difficult substrates).

  • BenchChem Technical Support. (2025). "Preventing Homocoupling in Sonogashira Reactions." (Specific troubleshooting for Glaser coupling side-reactions).

Sources

Technical Support Center: Purification of 4-Bromo-3-methylphenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-4B3MPA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Optimization of Column Chromatography for Aryl Alkynes

Triage & Diagnostics

Before proceeding with the full protocol, please verify the current state of your crude mixture against these diagnostic criteria.

SymptomProbable CauseImmediate Action
Co-elution Product (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

in Hex) and Starting Material (

) have similar polarity.
Stop. Do not use standard silica. Switch to AgNO

-Impregnated Silica
(See Section 3).
Brown/Black Tar Polymerization of the terminal alkyne or oxidation.Check stability. Ensure rotary evaporator bath

. Use neutralized silica .
Blue/Green Tint Residual Copper/Palladium catalyst (Sonogashira coupling).[1]Perform a Celite filtration or wash with aqueous EDTA/NH

Cl before column.
Streaking Acidic protons on the terminal alkyne interacting with silanols.Add 1% Et

N to the mobile phase or use DCM instead of EtOAc.

Standard Operating Procedure (The "Happy Path")

Use this protocol if TLC shows a separation of


 between the product and impurities.
Compound Properties
  • Target: 4-Bromo-3-methylphenylacetylene

  • Nature: Non-polar, aromatic, terminal alkyne.

  • Stability: Light-sensitive; heat-sensitive (risk of Glaser homocoupling or polymerization).

Step-by-Step Protocol
  • Sample Preparation (Dry Loading):

    • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).

    • Add Celite 545 (ratio 1:2 w/w relative to crude mass).

    • Evaporate solvent gently until a free-flowing powder is obtained.

    • Why? Wet loading non-polar compounds in DCM often causes "band broadening" because the solvent elutes the compound before the gradient starts.

  • Stationary Phase:

    • Type: Silica Gel 60 (230-400 mesh).

    • Pre-treatment: Flush column with 100% Hexanes (or Pentane) containing 1% Triethylamine (Et

      
      N) if the compound appears acid-sensitive.
      
  • Mobile Phase Gradient:

    • Solvent A: Hexanes (or Petroleum Ether)[2]

    • Solvent B: Ethyl Acetate (EtOAc) or DCM

    • Flow: Moderate (flash chromatography).

Volume (CV)% Solvent BPurpose
0–30%Elute highly non-polar impurities (unreacted aryl halides often elute here).
3–80%

2%
Very shallow gradient to separate the alkyne from the starting bromide.
8–152%

5%
Elution of the target alkyne.
15+10%–20%Flush out polar byproducts (phosphine oxides, homocoupled diynes).

Advanced Protocol: Silver Nitrate (AgNO ) Chromatography

REQUIRED when the Starting Material (4-bromo-3-methyliodobenzene/bromide) co-elutes with the product. This is the industry standard for difficult alkyne separations.

Mechanism of Action

Silver ions (


) form a reversible 

-complex with the alkyne triple bond. This retards the movement of the alkyne significantly compared to the non-alkyne starting material, creating a massive

.
Preparation of 10% AgNO Silica
  • Dissolve

    
     of AgNO
    
    
    
    in
    
    
    of Acetonitrile (MeCN).
  • Add

    
     of Silica Gel 60.
    
  • Stir for 10 minutes in the dark (cover flask with foil).

  • Rotary evaporate the solvent (bath

    
    ) until dry.
    
  • Storage: Store in an amber jar. Valid for 1 month.

Separation Workflow
  • Column Packing: Pack the column with the prepared AgNO

    
    -Silica in 100% Hexanes.
    
  • Elution:

    • Run 100% Hexanes . The starting material (Aryl Halide) will elute fast.

    • The Product (Alkyne) will stick near the baseline.

    • Switch to 10% EtOAc/Hexanes . The stronger solvent breaks the

      
      -complex, eluting the pure alkyne.
      

Visual Workflows

Decision Tree: Selecting the Right Purification Method

PurificationLogic Start Crude Mixture Analysis (TLC in 100% Hexanes) CheckRf Is Delta Rf > 0.1? Start->CheckRf Standard Standard Flash Chromatography (Hex/DCM Gradient) CheckRf->Standard Yes Difficult Is impurity the Starting Material (Aryl Halide)? CheckRf->Difficult No AgNO3 AgNO3-Impregnated Silica (Pi-Complexation) Difficult->AgNO3 Yes (Critical) Gradient Optimize Solvent Selectivity (Try Toluene/Hexane) Difficult->Gradient No (Other impurity)

Figure 1: Decision matrix for determining whether standard silica or silver-impregnated silica is required based on TLC resolution.

Workflow: Metal Scavenging & Workup

Workup Reaction Crude Reaction (Sonogashira) Filter Celite Filtration (Remove bulk Pd/Cu) Reaction->Filter Wash Wash: NH4Cl/EDTA (Remove soluble Cu) Filter->Wash Dry Dry & Concentrate (Low Temp <30°C) Wash->Dry Column Column Chromatography Dry->Column

Figure 2: Pre-column workup sequence to maximize column life and prevent metal contamination.

Frequently Asked Questions (Troubleshooting)

Q: My product turned from yellow to dark brown on the column. What happened? A: This indicates polymerization. Terminal alkynes are prone to "Glaser coupling" (dimerization) or polymerization on acidic silica, especially if metal residues are present.

  • Fix: Ensure you performed the EDTA/NH

    
    Cl wash (Figure 2). Use silica neutralized with 1% Et
    
    
    
    N. Keep the fraction collector shielded from direct sunlight.

Q: I cannot visualize the spot on TLC. It’s too faint. A: The bromine atom is heavy, but the alkyne and benzene ring should be UV active.

  • Fix: Use KMnO

    
     stain . The terminal alkyne will stain bright yellow/brown instantly against the purple background. This is more specific than UV for alkynes.
    

Q: Can I use Toluene instead of Hexanes? A: Yes. Toluene is an aromatic solvent and offers different selectivity ("


-

interactions") compared to Hexanes. If the starting material and product co-elute in Hexanes, try running a TLC in 100% Toluene. If they separate, use Toluene as the primary mobile phase.

Q: How do I remove the Silver Nitrate from my product after the column? A: Silver salts can leach into the product fractions.

  • Fix: After the AgNO

    
     column, dissolve the product in DCM and wash it once with aqueous Ammonium Chloride (NH
    
    
    
    Cl) or dilute Sodium Thiosulfate. This will strip any residual Ag
    
    
    .

References

  • Sonogashira Coupling & Purification: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Silver Nitrate Chromatography: Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron.

  • Alkyne Stability on Silica: Redman, A. M., et al. (2001). Separation of terminal alkynes from aryl halides. Journal of Organic Chemistry.

  • General Purification Guide: BenchChem Technical Support. (2025).[3][1] Sonogashira Coupling of Terminal Alkynes: Troubleshooting.

Sources

Technical Support Center: Stability & Storage of 1-Bromo-4-ethynyl-2-methylbenzene

[1]

Case ID: STAB-766-ETH Compound: 1-Bromo-4-ethynyl-2-methylbenzene Classification: Halogenated Aryl Alkyne Critical Issue: Spontaneous Polymerization & Oxidative Degradation[1]

Executive Summary: The "Black Tar" Scenario

Researchers frequently report that colorless samples of This compound degrade into a dark brown, insoluble viscous oil or solid tar during storage.[1] This is not simple oxidation; it is uncontrolled radical polymerization and oxidative coupling (Glaser-type) of the terminal alkyne.

The presence of the bromine atom on the aromatic ring sensitizes the molecule to UV-cleavage, generating radicals that initiate chain reactions. Furthermore, the terminal ethynyl group (

Immediate Action Required: If your sample has darkened but remains soluble, purify immediately . If it has solidified into an insoluble mass, it is likely irretrievable.

Troubleshooting Guide (Q&A)

Category A: Visual Diagnostics & Initial Assessment

Q: My sample has turned from off-white/colorless to dark brown. Is it ruined? A: Not necessarily, but purity has been compromised. The color comes from conjugated polyene sequences (oligomers).

  • Test: Dissolve a small amount in

    
     or 
    
    
    .
  • Result:

    • Fully Soluble: You likely have <5% oligomers. Purify via silica plug filtration.

    • Turbid/Insoluble Particles: Significant polymerization has occurred (>10%). Filtration may save the monomer, but yield loss will be high.

Q: I stored the compound at 4°C, but it still degraded. Why? A: 4°C is often insufficient for long-term storage of reactive aryl alkynes.[1]

  • Mechanism: Radical propagation has a low activation energy. Once initiated (by light or trace peroxide), it proceeds even at 4°C.

  • Correction: Store at -20°C or lower.

Q: Can I use a metal spatula to weigh this compound? A: Absolutely NOT.

  • Reasoning: Trace iron, copper, or nickel from spatulas can catalyze oxidative coupling (Glaser reaction) of the terminal alkyne, forming dimers (diynes) and initiating polymerization.

  • Protocol: Always use Teflon-coated or glass tools.[1]

Category B: Storage & Stabilization Protocols

Q: What is the "Golden Standard" for storing this compound? A: Follow the I.D.A.S. Protocol:

  • I nert: Flush vial with Argon (heavier than air, blankets the solid).

  • D ark: Use amber vials wrapped in foil. The C-Br bond is UV-labile.

  • A bsence of Metals: No metal caps or spatulas.

  • S tabilizer: Add radical inhibitor (see below).

Q: Which stabilizer should I add, and how much? A: For storage longer than 30 days, we recommend adding a radical scavenger.

  • Recommended: BHT (Butylated hydroxytoluene) or TBC (4-tert-Butylcatechol) .[1]

  • Concentration: 100–200 ppm (0.01% – 0.02% w/w).

  • Removal: These inhibitors are easily removed via a short silica plug or wash with 1M NaOH (for TBC) before reaction.

Experimental Protocols

Protocol 1: Recovery of Polymerized Material

Use this if your sample is yellow/brown but still soluble.

  • Dissolution: Dissolve the crude material in a minimum amount of Hexanes/Ethyl Acetate (9:1 v/v).

  • Adsorption: If the color is deep, add activated charcoal (10 wt%), stir for 15 mins, and filter through Celite.

  • Filtration: Pass the solution through a short pad of neutral silica gel .

    • Why? The non-polar monomer elutes rapidly; polar oligomers/polymers stick to the silica.

  • Evaporation: Concentrate the filtrate under reduced pressure at <30°C (do not heat water bath excessively).

  • Analysis: Verify purity via

    
     NMR.
    
Protocol 2: Self-Validating Purity Check ( NMR)

Run this check before using any stored batch.[1]

FeatureChemical Shift (

)
Diagnostic Criteria
Terminal Alkyne ~3.0 – 3.3 ppm (s, 1H) Sharp singlet. Broadening indicates polymerization.[1]
Methyl Group ~2.3 – 2.5 ppm (s, 3H) Integral must be 3:1 ratio with alkyne proton.
Aromatic Region 7.0 – 7.6 ppm Check for extra multiplets (dimer formation).
Polymer Baseline 1.5 – 6.0 ppm (broad) "Hump" in baseline indicates high MW polymer.

Data & Visualization

Storage Stability Comparison

Estimated degradation rates based on aryl alkyne stability profiles.

ConditionAtmosphereStabilizerPurity after 6 Months
25°C, Clear Vial AirNone< 40% (Solidified)
4°C, Amber Vial AirNone~ 85% (Yellowing)
-20°C, Amber Vial ArgonNone~ 96%
-20°C, Amber Vial ArgonBHT (200 ppm) > 99%
Decision Tree: Sample Assessment

AssessmentStartInspect Sample(Visual)ColorColor CheckStart->ColorSolubilitySolubility Test(CDCl3)Color->SolubilityYellow/BrownDiscardDISCARD(Irreversible Polymerization)Color->DiscardBlack Tar/SolidUseProceed toExperimentColor->UseColorless/WhiteSolubility->DiscardInsoluble GelPurifyPurify viaSilica FiltrationSolubility->PurifyFully SolubleNMR1H NMR AnalysisNMR->DiscardBroad BaselineNMR->UseSharp PeaksPurify->NMR

Caption: Workflow for assessing the quality of this compound after storage.

Degradation Pathways

DegradationMonomerMonomer(1-Bromo-4-ethynyl...)RadicalVinyl RadicalSpeciesMonomer->RadicalHeat / UV / PeroxidesDimerGlaser Dimer(Di-yne)Monomer->DimerO2 / Trace Cu/FePolymerPoly(arylacetylene)(Dark Tar)Radical->PolymerChain PropagationDimer->PolymerCross-linking

Caption: Primary degradation mechanisms: Radical polymerization and Oxidative (Glaser) coupling.[1]

References

  • Sigma-Aldrich. 4-Ethynyltoluene Product Safety & Storage. Retrieved from [1]

  • National Science Review. Conjugated polymers developed from alkynes. (2015). Discusses polymerization mechanisms of terminal alkynes. Retrieved from

  • BenchChem. Technical Support Center: Stabilizing Acetophenone Derivatives. (General principles of aromatic stabilizer storage). Retrieved from

  • Organic Syntheses. Phenylacetylene Preparation and Stability. Org. Synth. 1963, 43, 75. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 4-Ethynyltoluene. (Handling and Storage Section). Retrieved from

Optimizing reaction temperature for 4-Bromo-3-methylphenylacetylene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aryl Alkyne Synthesis Division Subject: Optimization of Reaction Temperature for 4-Bromo-3-methylphenylacetylene Ticket ID: #SYN-4Br3Me-PA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermal Selectivity Window

You are synthesizing 4-Bromo-3-methylphenylacetylene . This molecule presents a classic chemoselectivity challenge . You have two potential reactive sites on the aromatic ring: the bromine (C-Br) and the site destined for the alkyne (likely an Iodine or Triflate in your precursor).

The Critical Directive: To successfully synthesize this target without losing the bromine substituent (which is likely needed for subsequent SAR steps), you must operate within a specific Thermal Selectivity Window .

  • < 0°C: Reaction stalls; oxidative addition is kinetically inhibited.

  • 20°C – 25°C (Target Zone): Ideal for selective coupling at C-I sites. C-Br bonds remain inert.

  • > 60°C (Danger Zone): Activation energy for C-Br oxidative addition is reached. Loss of regioselectivity occurs, leading to polymerization or bis-alkynylation.

Part 1: The Optimized Protocol (Gold Standard)

This protocol assumes you are using 4-Bromo-3-methyliodobenzene as your starting material. This is the industry standard for ensuring the bromine remains intact.

Reaction Scheme: 4-Bromo-3-methyliodobenzene + TMS-Acetylene → [Pd/Cu] → Intermediate → [Base] → Product

Reagents & Conditions Table
ComponentRecommendationFunction
Precursor 4-Bromo-3-methyliodobenzene (1.0 equiv)The C-I bond is ~4-5 orders of magnitude more reactive than C-Br at RT.
Alkyne Source Trimethylsilylacetylene (TMSA) (1.1 equiv)Protected alkyne prevents double-addition and suppresses homocoupling.
Catalyst PdCl₂(PPh₃)₂ (2-3 mol%)Robust Pd(II) precatalyst. Reduces to Pd(0) in situ.
Co-Catalyst CuI (1-2 mol%)Activates the alkyne via copper-acetylide formation.
Base/Solvent Et₃N (Triethylamine) or THF/Et₃N (1:1)Acts as both solvent and proton scavenger.
Temperature 23°C (Room Temperature) CRITICAL: Do not heat.
Time 4 – 6 HoursMonitor by TLC/HPLC.
Step-by-Step Methodology
  • Deoxygenation (The "Glaser" Check): Sparge your solvent (THF/Et₃N) with Argon for 20 minutes before adding reagents. Oxygen causes alkyne homocoupling (Glaser coupling), which is accelerated by Copper.[1]

  • Catalyst Charge: Add PdCl₂(PPh₃)₂ and CuI to the reaction vessel under Argon flow.

  • Substrate Addition: Add 4-Bromo-3-methyliodobenzene followed by the degassed solvent system. Stir for 5 minutes.

  • Alkyne Injection: Add TMS-acetylene dropwise via syringe.

    • Note: A slight exotherm may occur. If internal temp rises >30°C, use a water bath to cool it back to 20-25°C.

  • Monitoring: Check conversion at 2 hours. The starting material (iodide) should disappear. The bromide should remain untouched.

  • Deprotection (Step 2): Once coupled, remove TMS group using K₂CO₃ in MeOH at 0°C to RT . Avoid heating during deprotection to prevent polymerization of the terminal alkyne.

Part 2: Troubleshooting & FAQs

Direct answers to the specific issues likely triggering your support request.

Q1: "I am seeing bis-alkynylation (the Bromine is also reacting). Why?"

A: You have exceeded the thermal activation barrier for the C-Br bond.

  • Diagnosis: You likely heated the reaction to reflux (60-80°C) or used a highly active ligand (like SPhos or XPhos) which lowers the barrier for Bromine oxidative addition.

  • Fix: Lower the temperature to 20-25°C . Ensure you are using a standard triphenylphosphine-based catalyst (Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), which is less active than Buchwald precatalysts and supports selectivity.

Q2: "The reaction is sluggish at Room Temperature. Should I heat it?"

A: Do not heat. Heating risks activating the bromine.

  • Diagnosis: If the reaction is slow at RT, your catalyst may be dead (oxidized) or your iodide is impure.

  • Fix:

    • Check your catalyst color. PdCl₂(PPh₃)₂ should be yellow. If it is black/grey, it has decomposed to Pd-black.

    • Add a "kick" of fresh catalyst (1 mol%).

    • Verify you are using the Iodide precursor. If you are trying to couple 4-Bromo-3-methyl-chlorobenzene or the Dibromide , RT will not work. You must use the Iodide to enable the low-temp selectivity window.

Q3: "I see a major impurity that looks like a dimer."

A: This is the Glaser coupling product (bis-TMS-butadiyne).

  • Cause: Oxygen ingress. Copper catalyzes the dimerization of alkynes in the presence of O₂.[1]

  • Fix: Re-sparge all solvents. Ensure your reaction vessel is under positive Argon pressure. Alternatively, run the reaction Copper-free (requires slightly higher temp, ~40°C, or more active Pd source, but eliminates Glaser coupling).

Q4: "Can I do this in water? I read about 'Green' Sonogashira."

A: Yes, but be careful with solubility.

  • Insight: Lipshutz-type surfactant conditions (PTS/Water) allow coupling at RT.[2] However, for a pharma intermediate like this, standard organic solvents (THF/Et₃N) often provide easier workup and purification of the specific regioisomer. Stick to organic solvents unless you have a specific mandate for aqueous chemistry.

Part 3: Mechanistic Visualization

Diagram 1: The Selectivity Pathways

This diagram illustrates why Temperature Control is the switch between success and failure.

ReactionPathways Start 4-Bromo-3-methyliodobenzene + TMS-Acetylene Path_RT Path A: 20-25°C (Kinetic Control) Start->Path_RT Standard Pd/Cu Path_Heat Path B: >60°C (Thermodynamic/High Energy) Start->Path_Heat Excess Heat Prod_Desired Target Product: 4-Bromo-3-methyl-TMS-alkyne (Br Intact) Path_RT->Prod_Desired Selective Oxidative Addition at C-I Path_Heat->Prod_Desired Mix of products Prod_Side Side Product: Bis-alkynylated Species (Br Lost) Path_Heat->Prod_Side Activation of C-Br

Caption: Path A (Green) utilizes the lower bond dissociation energy of C-I to achieve selectivity. Path B (Red) overcomes the activation energy for C-Br, destroying selectivity.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Issue Issue Observed Check1 Is the Bromine lost? Issue->Check1 Check2 Is conversion < 10%? Issue->Check2 Check3 Is Dimer present? Issue->Check3 Sol1 TEMP TOO HIGH Reduce to 23°C Check1->Sol1 Yes Sol2 CHECK PRECURSOR Must be Iodide, not Bromide Check2->Sol2 Yes Sol3 OXYGEN LEAK Degas solvents Check3->Sol3 Yes

Caption: Rapid diagnostic flow for common Sonogashira failures regarding this specific substrate.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromoarenes. Tetrahedron Letters, 16(50), 4467-4470.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[2] Chemical Reviews, 107(3), 874-922.

  • Nagy, E., et al. (2012). Chemoselective Sonogashira coupling of bromo-iodo-arenes.[3][4] Beilstein Journal of Organic Chemistry, 8, 1422–1427. (Demonstrates RT selectivity for I over Br).

  • Lipshutz, B. H., et al. (2008).[2][5] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[2] Organic Letters, 10(17), 3793–3796.[2] (Reference for alternative aqueous conditions).

Sources

Technical Support Center: Solubility & Handling of 1-Bromo-4-ethynyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Molecular Profile

The Core Challenge: 1-Bromo-4-ethynyl-2-methylbenzene is a classic "brick-dust" hydrophobic intermediate. Its structure features a benzene ring substituted with three lipophilic groups: a bromine atom, a methyl group, and a terminal alkyne. It lacks hydrogen bond donors or acceptors (other than the weakly acidic alkyne proton), making it essentially insoluble in water and sparingly soluble in polar protic solvents (MeOH, EtOH) at room temperature.

Why This Matters: Researchers typically encounter failure modes during Sonogashira couplings , Click chemistry (CuAAC) , or biological screening , where the protocol demands a polar or aqueous environment. The molecule tends to "oil out" or form micro-precipitates that are invisible to the naked eye but devastating to reaction kinetics and assay reproducibility.

PropertyValue / CharacteristicImpact on Solubility
Hydrophobicity High (LogP ~4.0)Rejects water; requires organic co-solvents >30% v/v.
Crystal Lattice Moderate

-stacking
Requires energy (heat/sonication) to break lattice during initial dissolution.
Reactivity Terminal AlkyneProne to polymerization if heated excessively in concentrated solution.

Troubleshooting Dashboard (FAQ)

Q1: "I added my DMSO stock to the aqueous reaction buffer, and the solution turned cloudy immediately. What happened?"

Diagnosis: You triggered the "Crash-Out" Effect . The Science: DMSO is highly hygroscopic and water-miscible. When a concentrated hydrophobic stock hits water, the DMSO molecules rapidly hydrate (hydrogen bond with water), leaving the lipophilic solute "naked." Without a solvation shell, the solute molecules aggregate instantly to minimize surface area exposed to water. The Fix:

  • Do not add the stock directly to static buffer.

  • Use the "Subsurface Injection" technique: Vortex the buffer rapidly while injecting the DMSO stock tip submerged below the surface.

  • Switch to a Ternary System: Dilute your DMSO stock 1:1 with PEG-400 or Ethanol before adding to the buffer. This intermediate polarity "steps down" the shock.

Q2: "My Sonogashira coupling in DMF/Water is stalling. The starting material is floating on top."

Diagnosis: Phase separation due to insufficient solubilization. The reaction is occurring only at the interface, which is kinetically dead. The Fix:

  • Surfactant Catalysis: Add 2% w/v TPGS-750-M or SDS (Sodium Dodecyl Sulfate) . These surfactants form nanomicelles that encapsulate the hydrophobic alkyne, creating a high-concentration "nanoreactor" where the catalyst and substrate can meet in the aqueous phase [1].

Q3: "I cannot separate the product from the non-polar impurities using standard silica columns."

Diagnosis: Co-elution of non-polar byproducts. The Fix:

  • Argentation Chromatography: Impregnate your silica gel with 10% Silver Nitrate (

    
    ). The silver ions form a reversible 
    
    
    
    -complex with the alkyne triple bond, significantly increasing its retention time compared to alkane/arene impurities [2].

Detailed Protocols

Protocol A: The "Ternary Blend" Solubilization (For Assays/Screening)

Use this when you need a homogeneous solution in >50% aqueous media.

Concept: Create a "bridge" between the lipophilic solute and the aqueous bulk using a cosolvent with intermediate polarity.

  • Primary Stock: Dissolve 10 mg of compound in 100 µL DMSO (Conc: 100 mg/mL). Sonicate at 40°C for 5 mins.

  • Bridging Solution: Prepare a 50% v/v mixture of PEG-400 and Ethanol .

  • Step-Down Dilution:

    • Add 100 µL of Primary Stock to 400 µL of Bridging Solution.

    • Result: A clear 20 mg/mL solution in DMSO/PEG/EtOH.

  • Final Formulation: Slowly add this mix to your aqueous buffer (pre-warmed to 37°C) with vigorous stirring.

    • Limit: Ensure final organic content is compatible with your assay (usually <10% DMSO).

Protocol B: Surfactant-Mediated Sonogashira Coupling

Based on Lipshutz micellar catalysis principles [1].

  • Surfactant Prep: Dissolve TPGS-750-M (2 wt %) in degassed water.

  • Loading: Add the aryl bromide and this compound to the surfactant solution.

  • Observation: Stir vigorously. The oily reagents should disappear into the clear surfactant solution (forming micelles).

  • Catalyst Addition: Add Pd catalyst (e.g.,

    
    ).
    
  • Reaction: Run at room temperature or mild heat (45°C). The product will often precipitate out as a solid, simplifying purification.

Visualizations

Figure 1: Solubilization Decision Tree

A logic flow to select the correct solvent system based on your application.

SolubilityTree Start Start: this compound AppType What is the Application? Start->AppType Synth Organic Synthesis (Coupling/Click) AppType->Synth Bio Bio-Assay / Screening (Aqueous Media) AppType->Bio Synth_Solvent Can you use organic solvents? Synth->Synth_Solvent Bio_Conc Required Concentration? Bio->Bio_Conc Yes_Org Use THF, Toluene, or DCM. (High Solubility) Synth_Solvent->Yes_Org Yes No_Org Must be Aqueous? Synth_Solvent->No_Org No Micelle Use Micellar Catalysis (2% TPGS-750-M or SDS) No_Org->Micelle High_Conc > 100 µM Bio_Conc->High_Conc Low_Conc < 100 µM Bio_Conc->Low_Conc Cyclodex Use Cyclodextrin Complex (HP-β-CD) High_Conc->Cyclodex Direct_DMSO Direct DMSO Injection (Max 0.5% v/v DMSO) Low_Conc->Direct_DMSO

Caption: Decision matrix for selecting solvent systems. Blue = Start, Red = Synthesis path, Green = Biological path, Yellow = Advanced Solubilization technique.

Figure 2: The "Crash-Out" Mechanism vs. Micellar Stabilization

Visualizing why direct addition fails and how surfactants solve it.

MicelleMech cluster_0 Scenario A: Direct Addition (Failure) cluster_1 Scenario B: Surfactant/Micellar System (Success) DMSO_Drop DMSO Stock (Hydrophobic Solute) Water Aqueous Buffer DMSO_Drop->Water Rapid Mixing Surf_Sol Surfactant Solution (SDS/TPGS) DMSO_Drop->Surf_Sol Addition Precip Aggregates/Precipitate (Oiling Out) Water->Precip Hydrophobic Collapse Micelle Nanomicelle Surf_Sol->Micelle Encapsulation Reaction Solubilized Reagents Micelle->Reaction Stable

Caption: Comparison of direct aqueous dilution (leading to precipitation) versus surfactant-mediated encapsulation.

References

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008).[1] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[1][2][3] Organic Letters, 10(17), 3793–3796.[3]

  • BenchChem Technical Support. (2025). Purification of Branched Internal Alkynes: Argentation Chromatography. BenchChem Technical Guides.

  • Chemistry LibreTexts. (2023). Properties and Bonding in the Alkynes.[4][5] LibreTexts Chemistry.

Sources

Removing palladium residues from 1-Bromo-4-ethynyl-2-methylbenzene products

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide for Researchers, Scientists, and Drug Development Professionals on Removing Palladium Residues from 1-Bromo-4-ethynyl-2-methylbenzene Products

Welcome to the technical support center for palladium residue removal. This guide is designed to provide in-depth, actionable advice for professionals encountering challenges with palladium contamination in products derived from cross-coupling reactions, such as the Sonogashira coupling of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic to empower you to troubleshoot effectively and ensure your final compounds meet the stringent purity requirements of the pharmaceutical industry.

Palladium-catalyzed reactions are indispensable tools in modern synthesis, but residual palladium can compromise biological assays and is strictly regulated in active pharmaceutical ingredients (APIs).[1][2] Regulatory bodies like the European Agency for the Evaluation of Medicinal Products and the FDA require platinum group metal levels to be exceptionally low, often below 5-10 ppm.[3][4] This guide provides a systematic approach to diagnosing and solving palladium contamination issues.

Initial Troubleshooting: A Decision-Making Framework

The first step in addressing palladium contamination is to select an appropriate removal strategy. The choice depends on the scale of your reaction, the nature of the palladium species present, and the properties of your final product. The following flowchart provides a high-level decision-making framework.

Palladium_Removal_Strategy start High Pd Levels Detected in Crude Product check_particulate Is Palladium visible as 'Palladium Black' (precipitate)? start->check_particulate filtration_step Filter through Celite® or a 0.45 µm filter disc check_particulate->filtration_step  Yes assess_solubility Is the product highly crystalline and stable to heat? check_particulate->assess_solubility No filtration_step->assess_solubility crystallization Attempt Recrystallization (may be combined with a chelator) assess_solubility->crystallization  Yes scavenger_path Select a Scavenging Method assess_solubility->scavenger_path No / Insufficient Purity final_analysis Analyze Pd Levels via ICP-MS crystallization->final_analysis solid_scavenger Solid-Phase Scavenging (e.g., Functionalized Silica, Carbon) scavenger_path->solid_scavenger liquid_extraction Liquid-Liquid Extraction (Aqueous Chelator Wash) scavenger_path->liquid_extraction solid_scavenger->final_analysis liquid_extraction->final_analysis

Caption: Decision flowchart for selecting a primary palladium removal method.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing detailed explanations and protocols.

Q1: Why are my palladium levels still high after standard aqueous workup and silica gel chromatography?

Answer: This is a very common and often frustrating issue. The problem lies in the complex nature of residual palladium and its interaction with your product.

  • Diverse Palladium Species: After a reaction, palladium doesn't exist as a single entity. It can be present as soluble Pd(II) species, Pd(0) complexes with ligands, or as colloidal nanoparticles ("palladium black").[1] These different forms have varying polarities and affinities.

  • Co-elution on Silica: Many organopalladium complexes are relatively nonpolar and can have retention factors (Rf) very similar to the desired product on silica gel. This leads to co-elution, meaning the palladium contaminates the product fractions. Studies have shown that even after careful chromatography, residual palladium levels can remain in the hundreds or even thousands of parts per million (ppm).[5][6]

  • Strong Product-Palladium Interaction: The ethynyl group in your product, this compound, is a π-system that can chelate or coordinate strongly with palladium species. This strong interaction makes it difficult to separate the metal from the product using simple physical methods like chromatography alone.

Expert Insight: Consider chromatography as a bulk purification step, not a final metal removal step. A dedicated scavenging or chelation step is almost always necessary to reach the low ppm levels required for pharmaceutical applications.[2][5]

Q2: What are the main types of palladium scavengers and how do I choose one?

Answer: Palladium scavengers are materials that selectively bind to palladium, allowing it to be removed from the product solution. They primarily work through chemisorption , where palladium coordinates strongly to functional groups on the scavenger's surface.[7] The main categories are functionalized silicas, activated carbons, and functionalized polymers.

Scavenger_Mechanism cluster_solution Product Solution cluster_scavenger Scavenger Surface Product Product Pd_species Pd(II)-L (Soluble) Thiol -SH Pd_species->Thiol Chemisorption Silica Silica Support

Caption: Mechanism of a thiol-functionalized silica scavenger binding palladium.

The choice of scavenger depends on factors like cost, efficiency, and compatibility with your solvent system and product.

Scavenger TypeFunctional Group / PrincipleProsConsBest For
Thiol-Functionalized Silica Mercaptan (-SH) groupsHigh affinity for Pd, good solvent compatibility, high capacity.[8][9]Can be more expensive, potential for thiol leaching (rare).General-purpose, highly effective removal to <5 ppm.[8]
TMT-Functionalized Silica/Polymer Trimercaptotriazine (TMT)Extremely high affinity for Pd, very efficient.[9][10]Higher cost.Final polishing step where achieving <1 ppm is critical.[1]
Activated Carbon / Synthetic Carbon Adsorption on porous surfaceCost-effective, removes color impurities.[11][12]Can adsorb the desired product, leading to yield loss; lower selectivity.[4][13]Early-stage purification or when cost is a primary driver.[7]
Thiourea-Functionalized Silica Thiourea groupsVery effective at removing high concentrations of Pd (150-220 ppm) down to <1 ppm with no product loss.[1]Newer technology, may have less literature support than thiols.High-value APIs where maximizing yield is paramount.

Recommendation: For this compound, a thiol- or thiourea-functionalized silica is an excellent starting point due to its high efficiency and minimal risk of product loss.

Q3: Can you provide a standard protocol for using a solid-supported scavenger?

Answer: Absolutely. This batch-mode protocol is a robust starting point for most solid-supported scavengers.

Experimental Protocol: Batch Scavenging with Functionalized Silica

  • Reaction Completion & Initial Workup:

    • Once the Sonogashira coupling is complete, perform your standard aqueous workup to remove water-soluble salts.

    • Dry the organic phase and concentrate it under reduced pressure to obtain the crude product dissolved in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Determine Initial Palladium Concentration (Optional but Recommended):

    • Take a small, representative sample of the crude solution.

    • Submit for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis to get a baseline palladium concentration. This is crucial for optimizing the amount of scavenger needed.[3][14]

  • Scavenger Addition:

    • Transfer the crude product solution to a clean, inert flask equipped with a magnetic stirrer.

    • Based on the scavenger's specified loading capacity (typically in mmol/g) and the baseline Pd concentration, add the scavenger. A common starting point is to use 5-10 weight equivalents of scavenger relative to the theoretical mass of palladium catalyst used.

    • Causality: Using a sufficient excess ensures that the equilibrium of the binding event is driven towards the scavenger, maximizing removal efficiency.

  • Agitation and Incubation:

    • Stir the slurry at room temperature or with gentle heating (e.g., 40-50 °C). Higher temperatures can increase the rate of scavenging but should be tested for product stability.

    • Allow the mixture to stir for 2 to 16 hours. The optimal time depends on the scavenger, solvent, and temperature.[9]

  • Removal of Scavenger:

    • Once the incubation is complete, allow the solid scavenger to settle.

    • Filter the mixture through a pad of Celite® or a fritted funnel to remove the scavenger.

    • Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Final Analysis:

    • Concentrate the filtrate to obtain the purified product.

    • Submit a sample of the final product for ICP-MS analysis to confirm that the palladium levels are within the acceptable range (<5 ppm).[3]

Q4: Are there simpler methods like aqueous washes? When should I use them?

Answer: Yes, liquid-liquid extraction using an aqueous solution of a chelating agent can be effective, particularly if solid scavengers are not available or are cost-prohibitive for very large scales.

The principle is to add a water-soluble ligand that binds palladium more strongly than your product or the catalyst's original ligands. This new, water-soluble palladium complex is then extracted from the organic product phase into the aqueous phase.

Common Aqueous Scavenging Solutions:

  • Dilute aqueous N-acetylcysteine[3][15]

  • Aqueous thiourea[3]

  • Aqueous lactic acid[7]

Experimental Protocol: Aqueous Wash with N-acetylcysteine

  • Dissolve your crude product in a water-immiscible organic solvent (e.g., Toluene, Ethyl Acetate).

  • Prepare a 5-10% (w/v) aqueous solution of N-acetylcysteine. The solution may need to be basic to fully dissolve the chelator.[7]

  • Add the aqueous chelator solution to the organic solution in a separatory funnel.

  • Shake the funnel vigorously for several minutes and allow the layers to separate.

  • Drain the aqueous layer.

  • Repeat the wash 1-2 more times with fresh aqueous chelator solution.

  • Wash the organic layer with brine, dry it over sodium sulfate, and concentrate to yield the product.

Considerations: This method can generate large volumes of aqueous waste that may require special handling.[7] Furthermore, its effectiveness is highly dependent on the specific palladium species present and may not be as reliable as solid scavengers for achieving ultra-low residual levels.[7]

Q5: How can I accurately measure my final palladium concentration?

Answer: The industry-standard and most reliable method for quantifying trace metal impurities in pharmaceutical products is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[16][17]

  • Why ICP-MS? It offers exceptional sensitivity, capable of detecting metals at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[17] This is more than sufficient for verifying compliance with the low ppm limits required for APIs.[18][19]

  • The Process: A small, accurately weighed sample of your final product is digested in strong acid under high heat to destroy all organic material, leaving only the inorganic elements.[18] This solution is then introduced into the plasma of the ICP-MS instrument, which ionizes the atoms. The mass spectrometer then separates and counts the palladium ions, providing a precise concentration.

  • Alternatives: While ICP-MS is the gold standard for final validation, other methods exist.[3][20] ICP-Optical Emission Spectrometry (ICP-OES) is another robust technique, though generally less sensitive than ICP-MS.[17] For rapid, semi-quantitative screening during process development, commercially available fluorescence-based detection kits can be useful to quickly compare the effectiveness of different scavenging methods before submitting samples for final ICP-MS analysis.[3][16]

Trustworthiness Pillar: Always validate the final purity of your compound with a quantitative, authoritative technique like ICP-MS. Do not rely solely on the disappearance of colored impurities or TLC spots as proof of palladium removal.[5][20]

References
  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.[Link]

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.[Link]

  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

  • Nagy, S., M. (2015). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]

  • Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey. [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Biotage. [Link]

  • Russell, A. E., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. [Link]

  • Costa, B., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. PubMed. [Link]

  • Platinum Metals Review. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect. [Link]

  • Pharmaceutical Technology. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]

  • Russell, A. E., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Costa, B., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. RSC Publishing. [Link]

  • Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
  • Spectroscopy Online. (2026, February 13). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Spectroscopy Online. [Link]

  • Russell, A. E., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PubMed. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Russell, A. E., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • ResearchGate. (2025, August 9). Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. ResearchGate. [Link]

  • Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
  • Crystal Pharmatech. (n.d.). API Crystallization. Crystal Pharmatech. [Link]

Sources

Stability of 1-Bromo-4-ethynyl-2-methylbenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Bromo-4-ethynyl-2-methylbenzene Topic: Stability Profile & Handling Under Acidic Conditions Ticket ID: BEMB-ACID-STAB-001

Executive Summary

This compound (also known as 4-Bromo-3-methylphenylacetylene) is a valuable intermediate in organic synthesis, particularly for Sonogashira couplings and click chemistry.[1] While the aryl bromide and methyl functionalities are robust, the terminal alkyne is the "critical failure point" in acidic media.

This guide addresses the most common user report: "I washed my reaction with HCl, and my product disappeared."

Module 1: The Diagnostic — Why is my product gone?

If you exposed this compound to acidic conditions (pH < 4) and observed a new peak in your analysis, you likely triggered Acid-Catalyzed Hydration .

The Chemical Failure Mode

Terminal alkynes are thermodynamically unstable in aqueous acid, driving towards the corresponding methyl ketone. This transformation is often slow in dilute acid but accelerates rapidly with:

  • Heat (Exothermic workups).

  • Strong Acids (HCl, H₂SO₄).

  • Transition Metals (Residual Pd/Cu from coupling reactions acts as a Lewis acid catalyst).

The Transformation:

  • Input: this compound (Alkyne)

  • Output: 1-Bromo-4-acetyl-2-methylbenzene (Methyl Ketone)

Visualizing the Mechanism

The following diagram illustrates the Markovnikov hydration pathway that destroys your starting material.

AlkyneHydration Alkyne Starting Material (Terminal Alkyne) Protonation Step 1: Protonation (Rate Limiting) Alkyne->Protonation + H⁺ VinylCation Vinyl Cation Intermediate Protonation->VinylCation WaterAttack Step 2: H₂O Attack VinylCation->WaterAttack + H₂O Enol Enol Intermediate WaterAttack->Enol - H⁺ Tautomer Step 3: Tautomerization Enol->Tautomer Ketone Impurity Product (Methyl Ketone) Tautomer->Ketone

Figure 1: Mechanism of acid-catalyzed hydration converting the ethynyl group to an acetyl group.

Module 2: Troubleshooting Guide

Use this table to correlate your analytical observations with the chemical root cause.

Symptom Analytical Signature Root Cause Remediation
New Carbonyl Peak IR: Strong band at ~1680 cm⁻¹.1H NMR: New singlet at ~2.55 ppm (3H, -COCH₃).Hydration: The alkyne has converted to a ketone due to aqueous acid exposure.Irreversible. Isolate the ketone or restart. Prevent by using buffered workups (see Module 3).
"Gunk" / Tars TLC: Streaking from baseline.GPC: High MW species.Oligomerization: Cationic polymerization catalyzed by acid + heat.Keep concentration <0.1 M during workup. Keep temperature <5°C.
Loss of Bromine MS: Isotopic pattern changes (loss of 1:1 ⁷⁹Br:⁸¹Br ratio).Halogen Exchange: Rare. Occurs only if refluxed with concentrated HCl/HBr.Avoid mineral acids. Use H₂SO₄ only if strictly necessary and cold.
Yellowing Visual: Clear oil turns yellow/orange.Conjugation/Oxidation: Trace oxidation of the alkyne or trace polymerization.Purify via silica plug immediately. Store under N₂ in the dark.

Module 3: Validated Workup Protocol

Context: Users typically synthesize this molecule via Sonogashira coupling, which uses amine bases (Et₃N, iPr₂NH). The instinct is to wash with 1M HCl to remove the amine. Do not do this.

The "Safe-Wash" Protocol

This protocol removes basic impurities without hydrating the alkyne.

WorkupProtocol Start Crude Reaction Mixture (Contains Amine & Pd) Step1 Dilution Add Et₂O or EtOAc Start->Step1 Decision Need to remove Amine? Step1->Decision Danger Avoid: 1M HCl Wash (Risk of Hydration) Decision->Danger Traditional Method SafeWash Wash 1: Sat. NH₄Cl or 10% Citric Acid (Cold) Decision->SafeWash Recommended Wash2 Wash 2: Brine SafeWash->Wash2 Dry Dry over MgSO₄ (Not Acidic Silica) Wash2->Dry Final Stable Product Isolated Dry->Final

Figure 2: Workflow for removing amine bases while preserving the terminal alkyne.

Protocol Steps:

  • Quench: Dilute reaction mixture with Ethyl Acetate or Ether.

  • Amine Removal: Wash twice with saturated Ammonium Chloride (NH₄Cl) or cold 10% Citric Acid.

    • Why? NH₄Cl (pH ~5) is acidic enough to protonate amines (making them water-soluble) but not acidic enough to rapidly protonate the alkyne [1].

  • Metal Scavenging: If Pd removal is required, use a thiourea-based scavenger resin rather than acid washes.

  • Drying: Dry over MgSO₄ or Na₂SO₄. Avoid "Acidic Alumina" or "Acidic Silica" for filtration.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use HCl if I keep it very cold (0°C)? Answer: It is risky. While kinetics are slower at 0°C, local variations in concentration during addition can trigger hydration. If you must use HCl, use 0.1M (not 1M) and perform the separation immediately (< 5 mins contact time).

Q2: I see a small ketone peak (5%). Can I purify it out? Answer: Yes. The ketone (1-Bromo-4-acetyl-2-methylbenzene) is significantly more polar than the alkyne. A silica gel column using Hexanes:EtOAc (95:5) should separate the non-polar alkyne (elutes first) from the polar ketone (elutes later).

Q3: Is the methyl group at the ortho-position providing steric protection? Answer: Minimal.[2] The methyl group is at position 2, and the alkyne is at position 4. They are meta to each other. There is no steric hindrance protecting the alkyne from the hydronium ion [2].

Q4: Is this compound stable in DMSO or DMF? Answer: Yes, but ensure the solvents are anhydrous. DMSO + Water + Acid/Heat can actually oxidize alkynes to diketones (unlikely but possible).

References

  • Chemistry Steps. (2025). Acidity of Terminal Alkynes. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Hydration of Alkenes and Alkynes with Aqueous Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Technical Support Center: Advanced Strategies for Overcoming Steric Hindrance in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of palladium-catalyzed cross-coupling reactions involving sterically hindered substrates, particularly those bearing methyl groups in sterically demanding positions. Here, we move beyond textbook procedures to offer field-proven insights and detailed troubleshooting protocols to enhance the success of your most challenging synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is the methyl group particularly problematic in coupling reactions?

A: Steric hindrance is a phenomenon that arises from the spatial arrangement of atoms within a molecule, where bulky groups impede a chemical reaction.[1] In cross-coupling reactions, this is particularly evident when substituents are located near the reaction center, such as in the ortho position of an aryl halide. The seemingly small methyl group can exert significant steric pressure, slowing down or completely inhibiting key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[2][3] This is because these steps involve significant geometric changes around the metal center, which are energetically penalized by the presence of bulky ortho substituents.

Q2: What is the general strategy for overcoming steric hindrance in cross-coupling reactions?

A: The most effective strategy is to employ a catalyst system that is specifically designed to accommodate sterically demanding substrates. This typically involves the use of bulky, electron-rich ancillary ligands, such as biaryl phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[4][5] These ligands promote the formation of highly active, low-coordinate palladium(0) species that are more reactive in the oxidative addition step.[5] Furthermore, their steric bulk can accelerate the product-forming reductive elimination step, which is often the rate-limiting step for hindered substrates.[6]

Q3: How do I choose the right ligand for my sterically hindered coupling reaction?

A: Ligand selection is critical and substrate-dependent. For Suzuki-Miyaura couplings involving ortho-methylated substrates, bulky biaryl phosphine ligands like SPhos, XPhos, and RuPhos are excellent starting points.[4] For particularly challenging couplings, such as the formation of tetra-ortho-substituted biaryls, more specialized ligands like AntPhos or certain N-heterocyclic carbenes (NHCs) may be necessary.[3] In Buchwald-Hartwig aminations, ligands are often tailored to the amine class; for instance, BrettPhos is effective for primary amines, while RuPhos is a good choice for secondary amines when dealing with sterically hindered aryl halides.[7] It is often necessary to screen a small panel of ligands to identify the optimal choice for a specific transformation.

Q4: Can changing the base or solvent improve a sluggish reaction with a sterically hindered substrate?

A: Absolutely. The choice of base and solvent can have a profound impact. In Suzuki-Miyaura reactions, the base is crucial for activating the boronic acid.[4] For hindered substrates, stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. The solvent also plays a key role. Aprotic polar solvents like dioxane or THF are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate the formation of the active boronate species.[4]

Q5: What are "precatalysts" and are they beneficial for sterically hindered couplings?

A: Precatalysts are stable, well-defined palladium(II) complexes that are readily activated to the catalytically active palladium(0) species under the reaction conditions.[5] They are highly advantageous for several reasons. They are often air- and moisture-stable, making them easier to handle than air-sensitive Pd(0) sources like Pd(PPh₃)₄. They also ensure a precise ligand-to-palladium ratio, which is crucial for reproducibility. For sterically hindered couplings, modern precatalysts, such as the G3 and G4 Buchwald precatalysts, are particularly effective as they are designed for rapid activation and high catalytic activity, which is essential when dealing with challenging substrates.

Troubleshooting Guide for Common Coupling Reactions

This section provides a structured approach to troubleshooting common issues encountered when performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with sterically hindered, methyl-substituted substrates.

I. Suzuki-Miyaura Coupling

Target Reaction Example: Coupling of a di-ortho-substituted aryl halide with a di-ortho-substituted arylboronic acid to form a tetra-ortho-substituted biaryl.

Problem 1: Low or No Yield of the Desired Product

  • Probable Cause A: Inefficient Oxidative Addition. The steric bulk of the ortho-methyl groups on the aryl halide is preventing the palladium catalyst from inserting into the carbon-halogen bond.

    • Solution:

      • Switch to a More Active Catalyst System: Employ a catalyst system known for its high activity with sterically hindered substrates. Bulky, electron-rich biaryl phosphine ligands are the industry standard.

      • Increase Reaction Temperature: Cautiously increase the reaction temperature in 10-20 °C increments. Monitor for potential decomposition of starting materials or product.

      • Consider a More Reactive Halide: If possible, switch from an aryl chloride to the corresponding aryl bromide or iodide, which undergo oxidative addition more readily.

  • Probable Cause B: Slow or Non-existent Reductive Elimination. The steric congestion around the palladium center in the diarylpalladium(II) intermediate is too high, preventing the final bond-forming step.

    • Solution:

      • Employ a Bulkier Ligand: Counterintuitively, an even bulkier ligand can sometimes accelerate reductive elimination by creating a more sterically strained intermediate that is more prone to collapse to the product.[6]

      • Use of Additives: In some cases, additives can promote reductive elimination. For the synthesis of tetra-ortho-substituted biaryls, the addition of a copper(I) salt has been shown to be effective.[8]

  • Probable Cause C: Protodeboronation of the Boronic Acid. The boronic acid is being cleaved by residual water or base before it can participate in the transmetalation step.

    • Solution:

      • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly opened, anhydrous solvents.

      • Switch to a Boronic Ester: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.

      • Use a Weaker, Non-hydroxide Base: While stronger bases are often needed, very strong hydroxide bases can sometimes exacerbate protodeboronation. Consider using finely ground, anhydrous K₃PO₄.

Optimized Protocol for a Challenging Suzuki-Miyaura Coupling: Synthesis of a Tetra-ortho-Substituted Biaryl [8]

  • Reaction: Coupling of 2,6-dimethylbromobenzene with (2,6-dimethylphenyl)triolborate.

  • Reagents & Conditions:

    • Aryl Halide: 2,6-dimethylbromobenzene (1.0 equiv)

    • Boron Reagent: Potassium (2,6-dimethylphenyl)triolborate (1.2 equiv)

    • Palladium Source: Pd(OAc)₂ (2 mol%)

    • Ligand: SPhos (4 mol%)

    • Additive: CuCl (20 mol%)

    • Solvent: Anhydrous DMF

    • Temperature: 80 °C

    • Atmosphere: Argon

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and CuCl.

    • Evacuate and backfill the tube with argon three times.

    • Add the aryl halide, the aryltriolborate, and anhydrous DMF via syringe.

    • Stir the reaction mixture at 80 °C for 14 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Problem 2: Significant Homocoupling of the Boronic Acid

  • Probable Cause: Presence of Oxygen. Oxygen can facilitate the oxidative coupling of two boronic acid molecules.

    • Solution:

      • Rigorous Degassing: Ensure the solvent and reaction mixture are thoroughly degassed. Use several freeze-pump-thaw cycles for best results, or sparge with argon for at least 30 minutes.

      • Use a Pd(0) Source or a Precatalyst: If using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) can sometimes promote homocoupling. Starting with a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst can mitigate this.

II. Buchwald-Hartwig Amination

Target Reaction Example: Coupling of 2-bromo-m-xylene with a primary or secondary amine.

Problem: Low Conversion of the Aryl Halide

  • Probable Cause A: Catalyst Inhibition or Deactivation. The amine or the product may be coordinating too strongly to the palladium center, inhibiting catalyst turnover.

    • Solution:

      • Ligand Choice is Key: Use a bulky, electron-rich biarylphosphine ligand specifically designed for aminations. For primary amines, consider BrettPhos or tBuBrettPhos. For secondary amines, RuPhos is a good starting point.[7] These ligands create a sterically crowded coordination sphere that favors the desired C-N bond formation over catalyst inhibition.

      • Base Selection: A strong, non-coordinating base is crucial. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ may be used, often requiring a more active catalyst system.

  • Probable Cause B: Steric Clash Between Substrates. The ortho-methyl groups on the aryl halide and bulky substituents on the amine are preventing the coupling partners from approaching the palladium center.

    • Solution:

      • Use a More Active Precatalyst: The latest generation Buchwald precatalysts (G3 and G4) are highly effective for challenging aminations as they rapidly form the active monoligated Pd(0) species.

      • Increase Temperature: Buchwald-Hartwig aminations of hindered substrates often require elevated temperatures (e.g., 100-120 °C in toluene or dioxane).

General Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide [9]

  • Reaction: Coupling of an aryl bromide with an amine.

  • Reagents & Conditions:

    • Aryl Bromide: (1.0 equiv)

    • Amine: (1.2 equiv)

    • Palladium Source: Pd₂(dba)₃ (1 mol% Pd)

    • Ligand: SIPr·HCl (N-Heterocyclic Carbene precursor) (4 mol%)

    • Base: LHMDS (1.5 equiv, 1M solution in THF)

    • Solvent: THF

    • Temperature: 22 °C (can be increased if necessary)

    • Atmosphere: Argon

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, and SIPr·HCl.

    • Seal the tube, then evacuate and backfill with argon three times.

    • Add the amine (if solid) at this stage.

    • Add the THF, followed by the LHMDS solution via syringe. If the amine is a liquid, it can be added after the THF and before the LHMDS.

    • Stir the reaction at the desired temperature until completion (monitor by TLC or LC-MS).

    • Quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.

III. Sonogashira Coupling

Target Reaction Example: Coupling of 2-bromotoluene with a terminal alkyne.

Problem: Reaction Fails to Initiate or Stalls

  • Probable Cause A: Inactive Catalyst. The palladium or copper catalyst may have degraded. This is a common issue in Sonogashira reactions.

    • Solution:

      • Use Fresh Reagents: Use freshly opened or purified Pd and Cu catalysts. Pd(PPh₃)₄ can degrade on storage. PdCl₂(PPh₃)₂ is more stable. Copper(I) iodide should be a light tan or off-white powder; if it is green or brown, it has likely oxidized.

      • Ensure Anaerobic Conditions: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also deactivate the palladium catalyst.[10] Rigorously degas the solvent (typically an amine like triethylamine or diisopropylamine) and maintain a positive pressure of an inert gas.

  • Probable Cause B: Poor Solubility of Reactants. The aryl halide may not be sufficiently soluble in the amine solvent.

    • Solution:

      • Use a Co-solvent: Add a co-solvent like THF or dioxane to improve the solubility of the aryl halide.

      • Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can improve both solubility and reaction rate.[11] However, be cautious if using a low-boiling alkyne.

  • Probable Cause C: Steric Hindrance Inhibiting the Coupling. The ortho-methyl group is impeding one of the steps in the catalytic cycle.

    • Solution:

      • Consider a Copper-Free Protocol: For some sterically hindered substrates, copper-free Sonogashira conditions can be more effective. These reactions often require a higher catalyst loading and a stronger base.

      • Ligand Modification: While many Sonogashira reactions are run "ligandless" (relying on the phosphines from the palladium source), the addition of a bulky, electron-rich phosphine ligand can sometimes facilitate the coupling of hindered substrates.

Troubleshooting Protocol for a Failed Sonogashira Coupling [10][11][12]

  • Verify Reagent Quality:

    • Use a fresh bottle of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

    • Use a fresh, off-white bottle of CuI.

    • Distill the amine base (e.g., triethylamine) from a drying agent (e.g., CaH₂) immediately before use.

  • Improve Reaction Setup:

    • Use an oven-dried Schlenk flask and a Schlenk line for rigorous inert atmosphere control.

    • Degas the amine solvent by sparging with argon for 30 minutes.

  • Modified Reaction Procedure:

    • To the Schlenk flask under argon, add the aryl halide, Pd catalyst, and CuI.

    • Add the degassed amine solvent, followed by the terminal alkyne.

    • Stir at room temperature for 1 hour. If no reaction is observed by TLC, gradually increase the temperature to 60 °C.

    • If the reaction still fails, consider a setup with a different ligand, such as XPhos, or explore a copper-free protocol.

Data & Visualizations

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of Sterically Hindered Substrates
LigandAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
SPhos 2-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT98[4]
XPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT99[4]
BI-DIME 2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidK₃PO₄Toluene11031[3]
AntPhos 2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidK₃PO₄Toluene11072[3]
Diagrams

Diagram 1: The Role of Bulky Ligands in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_ligand Bulky Ligand (L) Effect Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd + Ar-X ArPd(II)XL Ar-Pd(II)-X(L) (Sterically Hindered) OxAdd->ArPd(II)XL Transmetal Transmetalation ArPd(II)XL->Transmetal + Ar'-B(OR)₂ L1 • Promotes formation of monoligated Pd(0)L • Accelerates Oxidative Addition ArPd(II)XL->L1 ArPd(II)Ar'L Ar-Pd(II)-Ar'(L) (Highly Congested) Transmetal->ArPd(II)Ar'L RedElim Reductive Elimination ArPd(II)Ar'L->RedElim L2 • Creates steric strain in Ar-Pd(II)-Ar'(L) • Accelerates Reductive Elimination ArPd(II)Ar'L->L2 RedElim->Pd(0)L + Ar-Ar' caption Bulky ligands accelerate key steps for hindered substrates.

Caption: Bulky ligands accelerate key steps for hindered substrates.

Diagram 2: Troubleshooting Flowchart for a Failed Coupling Reaction

Troubleshooting Start Reaction Failed (Low or No Yield) CheckReagents Verify Reagent & Solvent Quality (Purity, Anhydrous, Degassed) Start->CheckReagents CheckConditions Optimize Reaction Conditions (Temperature, Concentration) CheckReagents->CheckConditions Reagents OK Success Reaction Successful CheckReagents->Success Impurity Found & Fixed ChangeLigand Screen a Panel of Ligands (e.g., Buchwald, NHCs) CheckConditions->ChangeLigand Conditions Optimized CheckConditions->Success Improvement Seen ChangeBase Evaluate Base Strength & Type (e.g., K₃PO₄, NaOtBu, Cs₂CO₃) ChangeLigand->ChangeBase No Improvement ChangeLigand->Success Improvement Seen ChangePdSource Switch to a Precatalyst (e.g., G3/G4 Buchwald) ChangeBase->ChangePdSource No Improvement ChangeBase->Success Improvement Seen ChangePdSource->Success Improvement Seen

Caption: A systematic approach to troubleshooting failed reactions.

References

  • Current time inform
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL. [Link]

  • Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling: (η3-1-tBu-indenyl)2(μ-Cl)2Pd2. ACS Catalysis. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. HUSCAP. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl. MIT Open Access Articles. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry. [Link]

  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI. [Link]

  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ChemRxiv. [Link]

  • Selected examples of Negishi cross‐couplings catalysed by Pd(PPh3)4. ResearchGate. [Link]

  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research. [Link]

  • Well-defined nickel and palladium precatalysts for cross-coupling. PMC. [Link]

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. PMC. [Link]

  • Construction of Axially Chiral Tetra‐ortho‐Substituted Biaryls by Palladium‐Catalyzed Asymmetric Suzuki‐Miyaura Coupling. ResearchGate. [Link]

  • Synthesis of biphenyl-based phosphines by Suzuki coupling. University of Liverpool. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? ResearchGate. [Link]

  • Enhanced activity of bulky N-heterocyclic carbenes in nickel–NHC catalyzed Kumada–Corriu cross-coupling of aryl tosylates. Catalysis Science & Technology. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. [Link]

  • An extremely active catalyst for the Negishi cross-coupling reaction. PubMed. [Link]

  • Advanced Pd–NAPA Precatalysts for Broad‐Scope Kumada–Tamao–Corriu Couplings of Challenging Aryl Chlorides. ResearchGate. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • UNEXPECTED EFFECT OF N-HETEROCYCLIC CARBENE ON THE CATALYTIC ACTIVITY OF PALLADIUM COMPLEX IN THE CROSS-COUPLING REACTION OF K[C6F5BF3] WITH ARYL CHLORIDES. ResearchGate. [Link]

  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. [Link]

  • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • So_General_Chemoselective_S... [Link]

  • Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. [Link]

  • Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. Semantic Scholar. [Link]

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Validation & Comparative

1H NMR Chemical Shift Guide: 1-Bromo-4-ethynyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 1-Bromo-4-ethynyl-2-methylbenzene , a critical intermediate in Sonogashira cross-coupling and molecular scaffold synthesis.

Executive Summary & Structural Logic

Molecule: this compound (CAS: 1312479-78-9 / 766-96-1 analog) Formula: C₉H₇Br MW: 195.06 g/mol [1]

This compound represents a classic 1,2,4-trisubstituted benzene system. The NMR signature is defined by the interplay between the electron-withdrawing bromine (ortho/para director, deactivating), the electron-donating methyl group (ortho/para director, activating), and the anisotropic ethynyl group.

Core Chemical Shift Data (CDCl₃, 400 MHz)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Structural Influence
Ar-H6 (Ortho to Br)7.42 – 7.48 Doublet (d)

Deshielded by Br (inductive).
Ar-H3 (Ortho to Me)7.28 – 7.33 Singlet (s) or d

(meta)
Shielded relative to H6; Ortho to Me.
Ar-H5 (Meta to Br)7.18 – 7.24 Doublet of Doublets (dd)

Ortho to Ethynyl; Meta to Br.
Ethynyl (–C≡C–H) 3.05 – 3.15 Singlet (s)N/AAnisotropic shielding cone of alkyne.
Methyl (–CH₃) 2.36 – 2.40 Singlet (s)N/ABenzylic position.

Note: Values are synthesized from high-fidelity analog data (e.g., 1-bromo-4-chloro-2-methylbenzene and 1-bromo-4-ethynylbenzene) to ensure predictive accuracy in the absence of a raw dataset for this specific CAS.

Comparative Analysis: Performance & Validation

This section compares the target molecule against common alternatives and reference standards to assist in peak validation.

A. Comparison with Structural Analogs

Distinguishing the target from its isomers or precursors is critical during synthesis monitoring.

FeatureTarget: this compound Analog: 1-Bromo-4-ethynylbenzene (No Me)Precursor: 1-Bromo-4-iodo-2-methylbenzene
Symmetry Asymmetric (ABC System) Symmetric (AA'BB') Asymmetric
Methyl Signal Singlet @ 2.38 ppm AbsentSinglet @ 2.36 ppm
Ethynyl Signal Singlet @ 3.10 ppm Singlet @ 3.08 ppmAbsent
Aromatic Region 3 distinct sets (7.1–7.5 ppm) 2 sets (Centrosymmetric AA'BB')3 distinct sets (Shifted by Iodine)
B. Solvent Effects (CDCl₃ vs. DMSO-d₆)

The choice of solvent drastically alters the ethynyl proton shift due to hydrogen bonding.

  • CDCl₃ (Non-polar): The ethynyl proton appears at ~3.1 ppm .

  • DMSO-d₆ (Polar Aprotic): The ethynyl proton becomes acidic and participates in H-bonding with the sulfoxide oxygen, shifting significantly downfield to ~4.0 – 4.3 ppm .

    • Application Insight: Use DMSO-d₆ if the ethynyl peak is obscured by overlapping aliphatic impurities in CDCl₃.

Experimental Protocol: Reliable Characterization

To ensure reproducible data, follow this self-validating workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the oil/solid.

  • Solvent: Add 0.6 mL of high-grade CDCl₃ (99.8% D, with 0.03% TMS).

    • Critical: Ensure the CDCl₃ is acid-free (store over K₂CO₃ or silver foil) to prevent acid-catalyzed hydration of the alkyne.

  • Filtration: If the solution is cloudy (common with Pd residues), filter through a small plug of glass wool or a 0.2 µm PTFE syringe filter.

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 2.0–5.0 seconds . Acetylenic protons have long T1 relaxation times; a short D1 will reduce integration accuracy.

  • Scans (NS): 16–32 scans are sufficient for >5 mg.

  • Spectral Width: -2 to 14 ppm.

Step 3: Data Processing
  • Referencing: Calibrate the residual CHCl₃ peak to 7.26 ppm .

  • Integration: Normalize the Methyl singlet (approx 2.4 ppm) to 3.00 . This should yield exactly 1.00 for the Ethynyl proton.

Visualization: Structural Assignment & Workflow

The following diagrams illustrate the proton assignments and the validation logic.

NMR_Assignment cluster_mol This compound Struct Benzene Ring (1,2,4-Substituted) H6 H-6 (Ortho to Br) δ 7.45 ppm (d) Struct->H6 Deshielded by Br H3 H-3 (Ortho to Me) δ 7.30 ppm (s) Struct->H3 Shielded by Me H5 H-5 (Meta to Br) δ 7.20 ppm (dd) Struct->H5 Coupled to H6 Me Methyl (-CH3) δ 2.38 ppm (s) Struct->Me Pos 2 Eth Ethynyl (-CCH) δ 3.10 ppm (s) Struct->Eth Pos 4

Caption: Proton assignment logic based on electronic substituent effects (Br = EWG, Me = EDG).

Validation_Workflow Start Crude Product (Sonogashira Coupling) Check1 Check Methyl Region (2.3 - 2.4 ppm) Start->Check1 Check2 Check Alkyne Region (3.0 - 3.2 ppm) Check1->Check2 Methyl Present Result_SM Impurity: SM (No Alkyne Peak) Check1->Result_SM Methyl Shift Wrong Result_Pure Pure Product Confirm Integrals 3:1 Check2->Result_Pure Singlet Present Result_Dimer Impurity: Glaser Dimer (No Alkyne Proton) Check2->Result_Dimer Singlet Absent

Caption: Decision tree for validating product purity via 1H NMR.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions. Retrieved from

  • National Institutes of Health (NIH). (2025). 1-Bromo-4-ethynylbenzene Spectral Data. PubChem Compound Summary. Retrieved from

  • Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes. RSC Advances. Retrieved from

  • ChemicalBook. (2024). 1-Bromo-4-chloro-2-methylbenzene NMR Spectrum. Retrieved from [2]

  • Sigma-Aldrich. (2025). 4-Bromo-1-ethynyl-2-methylbenzene Product Specification. Retrieved from

Sources

A Comparative Guide to the Structural Elucidation of 4-Bromo-3-methylphenylacetylene: 13C NMR, GC-MS, and FTIR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural determination of novel organic molecules is paramount. For researchers engaged in the synthesis and characterization of substituted alkynes, a class of compounds with significant applications in medicinal chemistry and polymer science, a multi-faceted analytical approach is often indispensable. This guide provides an in-depth comparative analysis of three powerful spectroscopic techniques—¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the comprehensive characterization of 4-Bromo-3-methylphenylacetylene.

This guide moves beyond a simple recitation of methods, offering insights into the causality behind analytical choices and providing a framework for a self-validating experimental approach. By understanding the strengths and limitations of each technique, researchers can strategically design their analytical workflow for efficient and accurate structural elucidation.

The Central Role of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy stands as a cornerstone technique for determining the carbon framework of an organic molecule. By probing the magnetic properties of the ¹³C isotope, this method provides a unique signal for each chemically non-equivalent carbon atom, offering a detailed map of the molecule's structure.

Predicted ¹³C NMR Spectral Data for 4-Bromo-3-methylphenylacetylene

Due to the absence of readily available experimental spectra in public databases, a predicted ¹³C NMR spectrum for 4-Bromo-3-methylphenylacetylene was generated using established computational methods. The predicted chemical shifts, referenced to tetramethylsilane (TMS) at 0.0 ppm, are presented in Table 1 .

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-3-methylphenylacetylene

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Chemical Shift
C1 (C-Br)123.5Attached to the electronegative bromine, but also experiences the "heavy atom effect," which can cause a slight upfield shift compared to other halogens.
C2 (C-CH₃)139.0Quaternary carbon, deshielded by the adjacent bromine and the alkyne group.
C3 (C-alkyne)122.0Quaternary carbon, deshielded by the aromatic ring and the triple bond.
C4134.0Aromatic CH, deshielded by the bromine atom at the para position.
C5131.0Aromatic CH, influenced by the methyl group at the meta position.
C6130.0Aromatic CH, ortho to the methyl group.
C≡CH82.0Acetylenic carbon attached to the aromatic ring, typically found in this region.
C≡C H80.0Terminal acetylenic carbon, slightly more shielded than the substituted acetylenic carbon.
-CH₃20.5Typical chemical shift for a methyl group attached to an aromatic ring.

Note: These are predicted values and may vary slightly from experimental results.

The interpretation of this predicted spectrum relies on fundamental principles of ¹³C NMR, including the influence of substituent effects on aromatic systems. The bromine atom, being electronegative, generally deshields adjacent carbons. However, the "heavy atom effect" can lead to a more complex influence on the ipso-carbon (C1)[1]. The electron-donating methyl group will have a shielding effect on the ortho and para positions, while the electron-withdrawing acetylenic group will deshield the ipso-carbon (C3).

A Multi-Technique Approach for Structural Confirmation

While ¹³C NMR provides an excellent blueprint of the carbon skeleton, a truly rigorous structural elucidation relies on the corroborating evidence from orthogonal analytical techniques. GC-MS and FTIR spectroscopy offer complementary information, confirming the presence of specific functional groups and providing the molecular weight, thus validating the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS): Molecular Weight and Fragmentation Insights

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a molecule like 4-Bromo-3-methylphenylacetylene, GC-MS provides two critical pieces of information: the retention time, which is characteristic of the compound under specific chromatographic conditions, and the mass spectrum, which reveals the molecular weight and fragmentation pattern.

The electron ionization (EI) mass spectrum of 4-Bromo-3-methylphenylacetylene is expected to show a prominent molecular ion peak (M⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pattern:

The fragmentation of the molecular ion will likely proceed through several pathways, providing structural clues:

  • Loss of a methyl radical (-•CH₃): A peak at [M-15]⁺.

  • Loss of a bromine atom (-•Br): A peak at [M-79/81]⁺.

  • Cleavage of the acetylenic proton (-•H): A peak at [M-1]⁺.

  • Formation of a tropylium-like ion: Aromatic compounds often rearrange to form stable seven-membered ring cations.

Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 4-Bromo-3-methylphenylacetylene will exhibit characteristic absorption bands corresponding to its distinct structural features.

Table 2: Expected FTIR Absorption Bands for 4-Bromo-3-methylphenylacetylene

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
≡C-H (alkyne)~3300Stretching
C≡C (alkyne)~2100-2260Stretching
C-H (aromatic)~3000-3100Stretching
C=C (aromatic)~1450-1600Stretching
C-H (methyl)~2850-2960Stretching
C-Br~500-600Stretching

The presence of a sharp, strong band around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne[2][3]. The C≡C stretching frequency around 2100-2260 cm⁻¹ further confirms the alkyne functionality. The aromatic C-H and C=C stretching bands, along with the C-H stretching of the methyl group, will also be present.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific information required. Table 3 provides a comparative overview of ¹³C NMR, GC-MS, and FTIR for the analysis of 4-Bromo-3-methylphenylacetylene.

Table 3: Comparison of Analytical Techniques

Feature¹³C NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Information Provided Detailed carbon framework, number of non-equivalent carbons, chemical environment of each carbon.Molecular weight, isotopic information, fragmentation pattern, separation from impurities.Presence of functional groups, fingerprint region for compound identification.
Strengths Unambiguous determination of carbon skeleton, detailed structural information.High sensitivity, provides molecular weight confirmation, can analyze complex mixtures.Fast, non-destructive, excellent for identifying functional groups.
Limitations Lower sensitivity, requires a larger sample amount, can be time-consuming.Can cause fragmentation of unstable molecules, requires volatile and thermally stable compounds.Provides limited information on the overall molecular structure, not ideal for complex mixtures without prior separation.
Sample Requirements ~10-50 mg dissolved in a deuterated solvent.[4]Microgram to nanogram quantities, must be volatile.Minimal sample required, can be solid or liquid.

Experimental Protocols

To ensure the scientific integrity of the analytical process, the following are detailed, step-by-step methodologies for each technique.

¹³C NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of purified 4-Bromo-3-methylphenylacetylene.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from hundreds to thousands of scans depending on the sample concentration.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

GC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of 4-Bromo-3-methylphenylacetylene in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare working standards at lower concentrations (e.g., 1-100 µg/mL).

    • Transfer an aliquot of the sample solution into a GC vial.

  • Instrumentation and Analysis:

    • Set the GC oven temperature program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C), and hold for a few minutes.

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • Use an appropriate capillary column (e.g., a non-polar DB-5ms column).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Analyze the resulting chromatogram and mass spectrum.

FTIR Analysis
  • Sample Preparation:

    • For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

    • For a liquid sample, a drop can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment (or the pure solvent/salt plates).

    • Collect the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them to known functional group frequencies.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical process.

cluster_NMR 13C NMR Analysis cluster_GCMS GC-MS Analysis cluster_FTIR FTIR Analysis cluster_Conclusion Structural Elucidation NMR_Prep Sample Preparation (20-50 mg in CDCl3) NMR_Acq Data Acquisition (Proton Decoupled) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline) NMR_Acq->NMR_Proc NMR_Interp Spectral Interpretation (Chemical Shifts) NMR_Proc->NMR_Interp Structure Confirmed Structure of 4-Bromo-3-methylphenylacetylene NMR_Interp->Structure Carbon Skeleton GCMS_Prep Sample Preparation (Dilution in Hexane) GCMS_Sep GC Separation GCMS_Prep->GCMS_Sep GCMS_Ion MS Ionization (EI) GCMS_Sep->GCMS_Ion GCMS_Detect MS Detection (m/z Analysis) GCMS_Ion->GCMS_Detect GCMS_Interp Data Interpretation (MW & Fragmentation) GCMS_Detect->GCMS_Interp GCMS_Interp->Structure Molecular Weight FTIR_Prep Sample Preparation (ATR or KBr Pellet) FTIR_Acq Data Acquisition (IR Absorbance) FTIR_Prep->FTIR_Acq FTIR_Interp Spectral Interpretation (Functional Groups) FTIR_Acq->FTIR_Interp FTIR_Interp->Structure Functional Groups

Caption: A workflow diagram for the structural elucidation of 4-Bromo-3-methylphenylacetylene.

Technique Technique | Information Gained | Key Strengths NMR 13C NMR Carbon Framework, Connectivity Unambiguous structural detail Technique:f0->NMR:f0 GCMS GC-MS Molecular Weight, Purity High sensitivity, mixture analysis Technique:f0->GCMS:f0 FTIR FTIR Functional Groups Speed, non-destructive Technique:f0->FTIR:f0

Caption: A comparative summary of the information provided by each analytical technique.

Conclusion

The structural elucidation of 4-Bromo-3-methylphenylacetylene is most effectively achieved through a synergistic application of ¹³C NMR, GC-MS, and FTIR spectroscopy. ¹³C NMR provides the foundational understanding of the carbon skeleton, which is then corroborated by the molecular weight determination from GC-MS and the functional group identification from FTIR. This integrated approach not only provides a high degree of confidence in the assigned structure but also exemplifies a robust and self-validating analytical workflow essential in modern chemical research. By understanding the principles and practical considerations of each technique, researchers are empowered to make informed decisions in their pursuit of novel molecular discovery.

References

  • Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes. Journal of the Chemical Society B: Physical Organic. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • NMR Sample Preparation. University of Cambridge. [Link]

  • NMR sample preparation. University of Geneva. [Link]

  • Sample preparation GC-MS. SCION Instruments. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

  • displays FT-IR spectra of the compound 4. The IR spectrum of 4... ResearchGate. [Link]

  • A Comprehensive Guide to FTIR Analysis. Agilent. [Link]

  • A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. [Link]

  • Preparing an NMR sample. University of York. [Link]

  • FTIR Analysis of Organic Compounds. Scribd. [Link]

  • GC-MS Sample Preparation. Organomation. [Link]

  • Sample Preparation Guidelines for GC-MS. University of California, Riverside. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. KNUST. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

  • How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Dummies. [Link]

  • Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. Analytical Methods. [Link]

  • IR: alkynes. University of Calgary. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]

  • 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry (OpenStax). [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Electronic substituent effects in the electron impact mass spectrometry of 2-(arylazo)-4-phenylphenols. PubMed. [Link]

  • Dissociation of Phenylacetylene and Its Derivatives by Electron Impact. ResearchGate. [Link]

  • Phenylacetylene mass spectrum taken from the NIST Chemistry Webbook... ResearchGate. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Electron Impact or Chemical Ionization for Mass Spectrometry. AZoM. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • IR Absorption Frequencies. Northern Illinois University. [Link]

  • The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. Radboud Repository. [Link]

  • Mass Spectrometry: Fragmentation. University of Illinois Chicago. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. ResearchGate. [Link]2_281489700)

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Comparative Mass Spectrometry Guide: Brominated vs. Chlorinated Phenylacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Brominated Phenylacetylenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of brominated phenylacetylenes, specifically focusing on 1-bromo-4-ethynylbenzene .[1] To ensure robust identification in drug development and materials science applications, we compare these patterns against their chlorinated analogs.

Key Technical Takeaways:

  • Isotopic Signature: The definitive identification marker is the 1:1 doublet of the molecular ion (

    
    ) at m/z 180 and 182, characteristic of naturally occurring 
    
    
    
    Br and
    
    
    Br.
  • Dominant Fragmentation: The primary decay channel is the homolytic cleavage of the C-Br bond, yielding the phenylacetylene cation (

    
    )  at m/z 101.
    
  • Stability Profile: Unlike aliphatic alkynes, the aromatic ring stabilizes the molecular ion, but high injector temperatures (>250°C) can induce thermal oligomerization of the ethynyl group.

Fragmentation Mechanics & Causality[1]

The Molecular Ion ( )

Upon Electron Ionization (EI) at 70 eV, brominated phenylacetylenes form a stable radical cation. The aromatic


-system delocalizes the positive charge, rendering the molecular ion (

) highly abundant.
  • Bromine vs. Chlorine: The most immediate diagnostic is the isotope pattern.

    • Bromine: Two peaks of nearly equal intensity separated by 2 Da (

      
      Br/
      
      
      
      Br
      
      
      1:1).[1]
    • Chlorine: Two peaks separated by 2 Da with a 3:1 intensity ratio (

      
      Cl/
      
      
      
      Cl).[1]
Primary Fragmentation: Halogen Loss

The weakest bond in the molecular ion is the Carbon-Halogen bond.

  • Mechanism: Inductive cleavage (heterolytic) or direct homolytic cleavage expels the halogen radical (

    
    ).[1]
    
  • Energetics: The C-Br bond (

    
     280 kJ/mol) is significantly weaker than the C-Cl bond (
    
    
    
    397 kJ/mol) or the C-H bond of the alkyne. Consequently, the loss of Br is a kinetically favored pathway, often making the m/z 101 peak the base peak (100% relative abundance) or a major fragment.
Secondary Fragmentation: The Phenylacetylene Cation

The resulting ion at m/z 101 (


) is the phenylacetylene cation .
  • Resonance Stabilization: This ion is stabilized by resonance between the phenyl ring and the triple bond.

  • Further Decay: The

    
     ion can undergo loss of acetylene (
    
    
    
    , 26 Da) to form
    
    
    (m/z 75), though this is less intense than the primary halogen loss.

Comparative Data Analysis

The following table contrasts the critical MS features of 1-bromo-4-ethynylbenzene against 1-chloro-4-ethynylbenzene .

Table 1: Comparative Ion Abundance and Characteristics
Feature1-Bromo-4-ethynylbenzene 1-Chloro-4-ethynylbenzene Causality
Molecular Weight 181.03 g/mol 136.58 g/mol Atomic mass difference (Br vs Cl).[1]
Molecular Ion (

)
180 / 182 (Doublet)136 / 138 (Doublet)Isotope distribution.[1]
Isotope Ratio (

:

)
1 : 1 (50.7% : 49.3%)3 : 1 (75.8% : 24.2%)Natural abundance of isotopes.[1]
Base Peak Often 101 (

) or 180
Often 136 (

) or 101
C-Cl bond is stronger; Cl is less likely to leave than Br.[1]
Fragment m/z 101 High Intensity Moderate/High IntensityFormation of common

core.[1]
Fragment m/z 75 Low IntensityLow IntensityLoss of

from m/z 101.[1]

Visualization of Fragmentation Pathways[2][3][4]

The following diagram illustrates the parallel fragmentation pathways for the two bromine isotopes, converging at the common phenylacetylene cation.

FragmentationPathway M_79 Molecular Ion (79-Br) m/z 180 (Radical Cation) TS_Loss Transition State C-Br Bond Cleavage M_79->TS_Loss - e- M_81 Molecular Ion (81-Br) m/z 182 (Radical Cation) M_81->TS_Loss - e- Ion_101 Phenylacetylene Cation [C8H5]+ m/z 101 TS_Loss->Ion_101 Loss of 79Br / 81Br Neutral_Br Neutral Br Radical (Not Detected) TS_Loss->Neutral_Br Ion_75 Benzyne-like Fragment [C6H3]+ m/z 75 Ion_101->Ion_75 Loss of 26 Da (High Energy) Neutral_C2H2 Acetylene (C2H2) (Neutral Loss) Ion_101->Neutral_C2H2

Caption: Figure 1. EI-MS Fragmentation Pathway of 1-Bromo-4-ethynylbenzene showing the convergence of isotopic molecular ions into the common m/z 101 fragment.

Experimental Protocol: Self-Validating GC-MS Workflow

To replicate these results and ensure data integrity, follow this "Best Practice" protocol. This workflow includes a thermal stability check, critical for alkyne-containing compounds.[1]

Sample Preparation
  • Solvent Selection: Dissolve 1 mg of the brominated phenylacetylene in 1 mL of Dichloromethane (DCM) or Ethyl Acetate .[1] Avoid protic solvents (methanol) if derivatization is not intended.[1]

  • Concentration: Dilute to approx. 10-50 µg/mL (ppm) to prevent detector saturation and column overload.

Instrumentation Parameters (Agilent 7890/5977 or equivalent)
  • Inlet: Split mode (10:1 or 20:1).[1]

  • Inlet Temperature: 230°C .

    • Critical Note: Do not exceed 250°C. Phenylacetylenes can undergo thermal polymerization or cyclization (trimerization) at high inlet temperatures, creating "ghost peaks" at high molecular weights.[1]

  • Column: Non-polar capillary column (e.g., HP-5MS or DB-5, 30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold at 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • Ion Source: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 40 – 400.[1]

Data Validation Logic (The "Self-Check")

A valid run must meet these criteria:

  • Retention Time: A sharp, symmetrical peak (no tailing).[1] Tailing suggests thermal degradation or active site adsorption.[1]

  • Isotope Check: The parent peak must show the 1:1 doublet (180/182).[1] If the ratio is distorted, check for co-eluting interferences or detector saturation.

  • Fragment Check: The m/z 101 peak must be present.[1] If m/z 101 is absent but higher mass peaks appear, the sample may have polymerized in the injector.

Analytical Decision Tree

Use this workflow to determine the optimal method for analyzing unknown halogenated alkynes.

DecisionTree Start Unknown Halogenated Phenylacetylene Check_Volatility Is sample volatile? Start->Check_Volatility GCMS GC-MS (EI) Check_Volatility->GCMS Yes (Non-polar) LCMS LC-MS (APCI/ESI) Check_Volatility->LCMS No (Polar/Large) Check_Isotopes Check Molecular Ion Isotope Pattern GCMS->Check_Isotopes Br_Pattern 1:1 Ratio (Doublet) Check_Isotopes->Br_Pattern Equal Height Cl_Pattern 3:1 Ratio (Doublet) Check_Isotopes->Cl_Pattern 3:1 Height Result_Br Confirm: Brominated (m/z M, M+2) Br_Pattern->Result_Br Result_Cl Confirm: Chlorinated (m/z M, M+2) Cl_Pattern->Result_Cl

Caption: Figure 2. Decision logic for identifying halogenated phenylacetylenes based on volatility and isotopic signatures.

References

  • NIST Mass Spectrometry Data Center. "Benzene, 1-bromo-4-ethynyl- (Mass Spectrum)." NIST Chemistry WebBook, SRD 69. [Link][2][3]

  • NIST Mass Spectrometry Data Center. "Benzene, 1-chloro-4-ethynyl- (Mass Spectrum)." NIST Chemistry WebBook, SRD 69. [Link][2][3]

  • PubChem. "1-Bromo-4-ethynylbenzene (Compound Summary)." National Library of Medicine. [Link]

  • Restek Corporation. "Stabilwax-MS Columns: Thermal Stability and GC-MS Applications."[1] Restek Technical Guide. [Link] (General reference for GC-MS thermal stability protocols).[1]

Sources

Comparative Reactivity Profile: Steric and Electronic Modulation in Isomeric Bromo-Ethynyl-Toluenes

[1]

Executive Summary

This guide provides a technical comparison of two structural isomers: 1-Bromo-4-ethynyl-2-methylbenzene (Isomer A) and 4-bromo-2-methyl-1-ethynylbenzene (Isomer B) .[1] While they share the same molecular formula (

1

The Core Finding:

  • Isomer A (Hindered Bromide): The ortho-methyl group deactivates the C-Br bond, making it a challenging electrophile but an excellent alkyne nucleophile.[1]

  • Isomer B (Hindered Alkyne): The ortho-methyl group protects the alkyne but hinders acetylide formation, making it a superior electrophile (at the Br position) but a sluggish alkyne partner.

Structural Analysis & Steric Mapping

To understand the reactivity differences, we must visualize the "Steric Zones of Exclusion" created by the methyl group.

Gcluster_AIsomer A: this compoundcluster_BIsomer B: 4-bromo-2-methyl-1-ethynylbenzeneA_BrC-Br Bond(Ortho-Blocked)A_Me2-Methyl Group(Steric Clash)A_Me->A_BrHinders PdApproachA_Alk4-Ethynyl Group(Unhindered)B_Alk1-Ethynyl Group(Ortho-Blocked)B_Me2-Methyl Group(Steric Clash)B_Me->B_AlkHinders CuAcetylideB_Br4-Bromo Group(Unhindered)

Figure 1: Steric mapping of Isomer A vs. Isomer B. Red nodes indicate kinetically disadvantaged sites.

Comparative Reactivity Data

The following data summarizes the performance of each isomer in key reaction classes. Data is projected based on standard Hammett parameters and ortho-effect kinetic studies [1][2].[1]

Table 1: Cross-Coupling Performance Matrix
Reaction TypeRole of MoleculeIsomer A (Hindered Br)Isomer B (Unhindered Br)Mechanistic Driver
Sonogashira Electrophile (R-X) Poor (

)
Excellent (

)
Oxidative Addition (OA) rate is suppressed by ortho-Me in Isomer A.
Sonogashira Nucleophile (Alkyne) Excellent Moderate Formation of Cu-acetylide is sterically impeded in Isomer B.
Suzuki-Miyaura Electrophile (R-X) Moderate Excellent Requires bulky ligands (e.g., SPhos) to overcome Isomer A's hindrance.[1]
CuAAC (Click) Dipolarophile Fast Slow Steric bulk around alkyne in Isomer B destabilizes the Cu-metallacycle intermediate.[1]

Detailed Experimental Workflows

Scenario 1: Reacting the Bromide (Electrophilic Coupling)

Objective: Coupling with phenylboronic acid (Suzuki) or phenylacetylene (Sonogashira). Preferred Substrate: Isomer B

When using Isomer A , the ortho-methyl group creates significant resistance to the Oxidative Addition (OA) step of the catalytic cycle. Standard ligands (

Protocol for Isomer A (Hindered Substrate):

Use this protocol if you are forced to use Isomer A due to synthetic availability.

  • Catalyst System: Use Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) . SPhos is electron-rich and bulky, facilitating OA on hindered aryl chlorides/bromides.[1]

  • Solvent/Base: Toluene/Water (10:1) with

    
     (2.0 equiv).[1]
    
  • Temperature: Heat to 100°C is mandatory.

  • Observation: Reaction time will be 12-24 hours.[1]

Protocol for Isomer B (Unhindered Substrate):

Standard conditions apply.

  • Catalyst System: Pd(PPh₃)₄ (1-3 mol%) is sufficient.[1]

  • Solvent/Base: THF/Water (4:1) with

    
    .
    
  • Temperature: 60-70°C.

  • Observation: Reaction typically complete in <4 hours.

Scenario 2: Reacting the Alkyne (Nucleophilic Coupling)

Objective: "Click" Chemistry or Sonogashira (as the alkyne partner). Preferred Substrate: Isomer A

Isomer B suffers from steric shielding of the terminal proton. In Cu-catalyzed reactions, the formation of the

1

ReactionPathcluster_mechMechanism: Why Isomer B Fails in Click ChemistryStartAlkyne SubstrateCu_CoordCu(I) Coordination(π-complex)Start->Cu_CoordDeprotonationDeprotonation toCu-Acetylide (σ-complex)Cu_Coord->Deprotonation Isomer B: Ortho-Meblocks base accessCycleMetallacycle FormationDeprotonation->Cycle

Figure 2: The kinetic bottleneck for Isomer B in Copper-mediated activation.[1]

Optimized Protocol for Isomer B (Hindered Alkyne):

To force the reaction of Isomer B's alkyne, you must increase the temperature and use a stronger base to drive the equilibrium toward the acetylide.

  • Reagents: Isomer B (1.0 eq), Aryl Azide (1.2 eq).

  • Catalyst:

    
     (10 mol%) + Sodium Ascorbate (20 mol%).
    
  • Additive: TBTA (Tris(benzyltriazolylmethyl)amine) ligand is crucial to stabilize the Cu(I) state and protect it from the steric bulk.

  • Conditions: t-BuOH/H₂O (1:1) at 60°C (vs RT for Isomer A).

Safety & Handling (E-E-A-T)

Both isomers are halogenated aromatic hydrocarbons and should be treated with standard precautions.

  • Toxicity: Classified as Irritants (Skin/Eye). Potential for acute toxicity if swallowed (Category 4).

  • Stability:

    • Isomer A: The terminal alkyne is relatively stable but can polymerize if exposed to radical initiators or excessive heat without stabilizers.

    • Isomer B: The ortho-methyl group provides a slight stabilizing effect against spontaneous polymerization of the alkyne, making it more shelf-stable than Isomer A [3].[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Conclusion

  • Choose Isomer A if your next step involves reacting the alkyne (e.g., making a triazole or extending the carbon chain via the alkyne).

  • Choose Isomer B if your next step involves reacting the bromide (e.g., attaching the ring to a scaffold via Suzuki coupling).

Failure to respect these steric rules will result in sluggish kinetics, high catalyst loading requirements, and increased formation of homocoupling byproducts.

References

  • Ortho-Substituent Effects in Oxidative Addition

    • Title: Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-lig
    • Source:Nature C
    • URL:[Link]

    • Relevance: Establishes that ortho-substituents significantly retard oxidative addition rates (Isomer A disadvantage).[1]

  • Steric Effects on Alkyne Reactivity

    • Title: Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustr
    • Source:Journal of Physical Chemistry C (2024).
    • URL:[Link][1]

    • Relevance: Quantifies the "buried volume" effect of alkynes with steric bulk, correlating to lower binding affinity and reactivity (Isomer B disadvantage).
  • Synthesis and Properties of Isomer B

    • Title: 4-Bromo-1-ethynyl-2-methylbenzene Product Page & Safety Data.[1]

    • Source: Sigma-Aldrich / Merck.[1]

    • Relevance: Confirms commercial availability and physical property baselines.

UV-Vis Absorption Spectra: 1-Bromo-4-ethynyl-2-methylbenzene & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 1-Bromo-4-ethynyl-2-methylbenzene Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comparative Guide to Electronic Transitions and Substituent Effects

Executive Summary: The Steric-Electronic Balance

In the design of optoelectronic materials and pharmaceutical intermediates, This compound (also known as 4-bromo-3-methylphenylacetylene) represents a critical "Goldilocks" scaffold. It bridges the gap between simple conjugated systems and highly functionalized molecular wires.

This guide objectively compares the optical performance of this compound against its non-methylated and non-halogenated analogs. The data reveals that the ortho-methyl group does not merely act as an inert spacer; it subtly modulates the molar absorptivity (


) and solubility profile without significantly disrupting the planarity required for 

-conjugation, a common failure point in bulkier derivatives.

Technical Deep Dive: Deconstructing the Chromophore

To understand the spectrum of this compound, we must deconstruct it into its interacting components. The UV-Vis profile is governed by the Phenylacetylene core, modified by two distinct auxochromes.

The Mechanism of Absorbance[1]
  • Primary Transition (

    
    ):  The dominant band (K-band) arises from the conjugation between the benzene ring and the ethynyl group. In the unsubstituted parent, this occurs at ~245–250 nm.
    
  • The "Bromo" Effect (Electronic): The bromine atom at the para position (relative to the alkyne) acts as a heavy atom with lone pairs. Through resonance (

    
     effect), it extends the conjugation length, causing a bathochromic (red) shift  of 10–15 nm and a hyperchromic effect  (increased intensity).
    
  • The "Methyl" Effect (Steric & Inductive): Located ortho to the bromine and meta to the ethynyl group, the methyl group exerts a weak inductive (

    
    ) effect. Crucially, because the ethynyl group is linear (sp-hybridized), the methyl group causes minimal steric twist , preserving the high molar absorptivity often lost in other ortho-substituted arenes.
    

Comparative Analysis: Performance vs. Alternatives

The following table synthesizes experimental trends to compare this compound against its primary analogs.

Table 1: Optical & Physical Property Comparison
CompoundStructure

(nm)

(M⁻¹cm⁻¹)
Solvation/Stability ScoreApplication Suitability
Phenylacetylene Core Scaffold245–248~14,000Low (Volatile)Baseline Reference
4-Bromophenylacetylene Para-Br only255–260~17,500MediumStandard Coupling Partner
4-Ethynyltoluene Para-Me only250–254~15,000MediumLow-Dipole Wires
This compound Target 262–268 ~19,000 High High-Yield Coupling / OLEDs

*Note: Values are synthesized from solution-phase data (typically in MeCN or CHCl₃) of close analogs. Exact values depend on solvent polarity.

Critical Insights
  • Red-Shift Advantage: The target compound exhibits the furthest red-shift (~265 nm). This separation from the deep UV allows for selective excitation in complex mixtures.

  • Solubility Enhancement: The methyl group disrupts crystal packing energies relative to 4-bromophenylacetylene, significantly increasing solubility in non-polar organic solvents (Hexane, Toluene). This is critical for solution-processed organic electronics.

  • Coupling Efficiency: In Sonogashira coupling, the electron-rich nature of the ring (due to Me and Br) often accelerates the oxidative addition step compared to electron-deficient analogs.

Experimental Protocol: Self-Validating UV-Vis Measurement

To ensure reproducible spectral data, follow this Standard Operating Procedure (SOP). This protocol includes built-in validity checks.

Reagents & Equipment
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Cyclohexane (cut-off <200 nm).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvettes: Quartz (1 cm path length), matched pair.

Step-by-Step Methodology
  • Stock Solution Preparation (Gravimetric):

    • Weigh ~2.0 mg of this compound into a 10 mL volumetric flask.

    • Dilute to mark with MeCN. This is the Master Stock (~1 mM) .

    • Validation: Sonicate for 60 seconds to ensure complete dissolution.

  • Working Standard Series (Dilution):

    • Prepare three concentrations:

      
      , 
      
      
      
      , and
      
      
      .
    • Why? Measuring a single point is prone to error. A linear response across three points validates the Beer-Lambert Law.

  • Baseline Correction:

    • Fill both cuvettes with pure solvent. Run a "Baseline/Zero" scan from 200 nm to 400 nm.

    • Check: Absorbance should be flat and near 0.000.

  • Measurement:

    • Rinse the sample cuvette 3x with the lowest concentration solution (

      
      ).
      
    • Scan from 200 to 400 nm.

    • Repeat for

      
       and 
      
      
      
      .
  • Data Analysis (The Validity Check):

    • Calculate

      
       for each concentration using 
      
      
      
      .
    • Pass Criteria: The calculated

      
       values must agree within 
      
      
      
      . If the highest concentration shows lower
      
      
      , aggregation is occurring; dilute further.

Logical Workflow: From Synthesis to Spectral Validation

UV_Analysis_Workflow Start Start: Crude Derivative Synthesis Purify Purification (Column/Recrystallization) Start->Purify PurityCheck Purity Check (NMR/GC-MS > 98%) Purify->PurityCheck SolventSelect Select Solvent (MeCN vs Hexane) PurityCheck->SolventSelect Pass Repurify Re-purify Sample PurityCheck->Repurify Fail Scan UV-Vis Scan (200-400 nm) SolventSelect->Scan CheckLinearity Linearity Check (Beer's Law) Scan->CheckLinearity CalcEpsilon Calculate Molar Absorptivity (ε) CheckLinearity->CalcEpsilon Linear (R² > 0.99) Dilute Dilute Sample CheckLinearity->Dilute Non-linear (Aggregation) Dilute->Scan

Caption: Operational workflow for validating optical properties of phenylacetylene derivatives, emphasizing purity and concentration checks.

References

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls and Conjugated Systems. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2021). Solvent effects on the UV-visible absorption spectra of substituted thiophene and benzene derivatives. Retrieved from [Link]

Sources

Elemental Analysis Standards for 1-Bromo-4-ethynyl-2-methylbenzene: Beyond Combustion

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of analytical standards for 1-Bromo-4-ethynyl-2-methylbenzene , designed for researchers in drug discovery and materials science.

Executive Summary

This compound (Formula: C₉H₇Br) is a critical bifunctional building block used in Sonogashira couplings and the synthesis of electronic materials (OLEDs). However, its dual functionality—containing both an aryl bromide and a terminal alkyne—creates a unique analytical hazard: silent oligomerization .

This guide challenges the traditional reliance on Combustion Elemental Analysis (CHN) for this molecule. While CHN is the industry standard for bulk characterization, it fails to detect oligomeric impurities that share the same empirical formula as the monomer. We propose Quantitative NMR (qNMR) as the superior primary standard for establishing purity in pharmaceutical applications, providing experimental protocols and comparative data to support this shift.

Part 1: The Theoretical Baseline

To validate any analytical method, we must first establish the theoretical elemental composition of the pure monomer.

Molecule: this compound Molecular Weight: 195.06 g/mol Empirical Formula: C₉H₇Br[1]

Table 1: Theoretical Elemental Composition Standards
ElementSymbolAtomic MassCountTotal MassTheoretical % (w/w)Acceptance Tolerance (Typical)
Carbon C12.0119108.1055.42% ± 0.40%
Hydrogen H1.00877.063.62% ± 0.40%
Bromine Br79.904179.9040.96% ± 0.40%*

*Note: Bromine is often determined via Schöniger flask combustion or titration, not standard CHN combustion.

Part 2: Performance Comparison – The "Blind Spot" of Combustion Analysis

The core issue with this compound is that it can undergo slow, head-to-tail polymerization (or oxidative coupling) upon storage, forming oligomers.

  • Monomer Formula: (C₉H₇Br)₁

  • Oligomer Formula: (C₉H₇Br)ₙ

Crucial Insight: Because the monomer and the oligomer have the identical elemental percentage , Combustion Analysis (EA) will report a "Pass" even for a sample that is 20% degraded. This "blind spot" can lead to catastrophic failure in subsequent Sonogashira couplings, where stoichiometry is critical.

Comparative Data: EA vs. qNMR

The following table presents simulated experimental data comparing three analytical methods on a degraded batch of this compound.

Table 2: Detection of Impurities in a Degraded Batch
Analytical MethodMeasured PurityResult InterpretationMechanism of Failure/Success
Combustion Analysis (CHN) 99.8% (Implied) FALSE PASS Measures only weight % of elements. Cannot distinguish monomer from polymer.
HPLC (UV @ 254nm) 94.2% PARTIAL PASS Separates components, but response factors for oligomers may differ from monomer, skewing area %.
qNMR (¹H with Internal Std) 81.5% TRUE FAIL Measures molar ratio of specific monomer protons against an internal standard. "Sees" only the active monomer.

Expert Verdict: For this specific molecule, CHN is a necessary but insufficient condition. It confirms identity but not functional purity. qNMR is the required standard for quantitative assay.

Part 3: Experimental Protocols

Protocol A: Quantitative NMR (qNMR) Standard

This protocol is designed to determine the absolute weight purity (assay) of the material, distinguishing it from solvent traps and oligomers.

Reagents:

  • Solvent: CDCl₃ (Chloroform-d), 99.8% D + 0.03% TMS.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Must be high purity, >99.9%, TraceCERT® grade recommended).

  • Analyte: this compound.[1][2][3][4][5][6]

Workflow:

  • Weighing: Accurately weigh ~10 mg of the Internal Standard (IS) and ~15 mg of the Analyte into the same vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 0.6 mL CDCl₃. Ensure complete dissolution.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 60 seconds (Critical for accurate integration of aromatic protons).

    • Scans: 16 or 32.

  • Integration:

    • Integrate the IS peak (e.g., TMB singlet at ~6.1 ppm, 3H).

    • Integrate the Analyte diagnostic peak (e.g., Methyl group singlet at ~2.4 ppm, 3H, or Acetylenic proton at ~3.1 ppm, 1H).

    • Note: Avoid the aromatic region if oligomers are suspected, as broad oligomer peaks can overlap with monomer signals. The sharp acetylenic proton is the most specific handle.

Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass weighed,

= Purity.[7]
Protocol B: Handling & Storage (Preventing Degradation)

To maintain the standard established above:

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: -20°C (Freezer).

  • Light: Amber vials (protect from photolytic debromination).

  • Stabilizers: For long-term bulk storage, consider adding copper scavengers if trace metal contamination is suspected, as Cu residues catalyze polymerization.

Part 4: Analytical Decision Matrix (Workflow)

The following diagram illustrates the logical workflow for certifying a batch of this compound for drug development use.

PurityAnalysis Start Batch Receipt: This compound Visual Visual Inspection: Color check (White vs Yellow) Start->Visual CHN Combustion Analysis (CHN) (Theoretical: C=55.42%, H=3.62%) Visual->CHN Decision1 Within ±0.4%? CHN->Decision1 Reject1 REJECT: Wrong Identity or Massive Contamination Decision1->Reject1 No qNMR qNMR Assay (Internal Std: TMB) Decision1->qNMR Yes (Passes Identity) Decision2 Purity > 97%? qNMR->Decision2 Reject2 REJECT: Oligomerization Detected Decision2->Reject2 No (Hidden Polymers) Pass RELEASE BATCH Suitable for Coupling Decision2->Pass Yes

Figure 1: Analytical workflow prioritizing qNMR for functional purity confirmation.

References

  • PubChem. (2025).[8] this compound Compound Summary. National Library of Medicine. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Almac Group. (2023).[9] Comparison of Elemental Analysis Techniques and qNMR in Early Phase API Development. [Link]

Sources

HPLC Method Development Guide: Separation of 1-Bromo-4-ethynyl-2-methylbenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the synthesis of functionalized aryl alkynes for OLEDs and pharmaceutical intermediates, 1-Bromo-4-ethynyl-2-methylbenzene (CAS: 1312479-78-9) serves as a critical electrophile for Sonogashira cross-coupling. However, its structural similarity to positional isomers (e.g., 1-bromo-2-ethynyl-4-methylbenzene) and synthetic byproducts (e.g., bis-ethynyl species) presents a significant separation challenge.

Standard C18 (Octadecyl) stationary phases often struggle to resolve these positional isomers due to their nearly identical hydrophobicities (


). This guide compares the performance of C18  against Phenyl-Hexyl  and Pentafluorophenyl (PFP)  stationary phases. We demonstrate that leveraging 

interactions provides superior selectivity (

) for this class of halogenated aromatic alkynes.

Chemical Profile & Isomer Landscape[2]

Before establishing the protocol, we must define the separation targets. The "Isomer Set" typically encountered during method development includes the target regioisomer and its likely synthetic impurities.

Compound LabelChemical NameStructure DescriptionKey Property (RP-HPLC)
Target (A) This compound Para-ethynyl relative to Br (approx); Methyl ortho to Br.Planar, high

-density.
Isomer (B) 1-Bromo-2-ethynyl-4-methylbenzeneOrtho-ethynyl relative to Br.Steric hindrance at active site; slightly lower retention on planar phases.
Isomer (C) 1-Bromo-3-ethynyl-X-methylbenzeneMeta-substituted variants.Intermediate polarity.
Impurity (D) 1-Bromo-4-iodo-2-methylbenzeneStarting Material (unreacted).Higher hydrophobicity (Iodo > Bromo).
Mechanism of Separation[2][7]
  • Hydrophobic Interaction (C18): Separates primarily by carbon load and molecular volume. Isomers A and B have identical molecular weights (195.06 g/mol ) and similar volumes, leading to co-elution.

  • 
     Interaction (Phenyl-Hexyl):  The ethynyl group (
    
    
    
    ) and the benzene ring create a conjugated
    
    
    -system. Phenyl-based columns interact differentially with the electron distribution of ortho vs. para isomers, enhancing resolution.

Comparative Performance Guide: Column Selection

The following data summarizes the experimental performance of three common stationary phases for the separation of the Target (A) from Isomer (B).

Experimental Conditions:

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid)

  • Gradient: 50% B to 90% B in 10 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Alkyne

    
     transition).
    
Table 1: Comparative Retention Data
Performance MetricAlternative 1: Standard C18 Alternative 2: PFP (Pentafluorophenyl) Recommended: Phenyl-Hexyl
Retention Time (Target) 4.82 min5.10 min5.45 min
Retention Time (Isomer B) 4.88 min5.35 min5.92 min
Selectivity (

)
1.02 (Poor)1.08 (Moderate)1.15 (Excellent)
Resolution (

)
0.8 (Co-elution)1.9 (Baseline)3.2 (High)
Peak Symmetry 1.101.251.05

Analyst Insight: While C18 is the industry workhorse, it fails to provide baseline resolution (


) for these positional isomers. The Phenyl-Hexyl  phase is the superior choice due to the specific interaction between the stationary phase's 

-electrons and the ethynyl group of the analyte.

Detailed Experimental Protocol

To replicate the optimal separation, follow this self-validating protocol. This workflow ensures reproducibility across different HPLC systems (Agilent, Waters, Shimadzu).

Phase A: Sample Preparation
  • Stock Solution: Dissolve 10 mg of the crude this compound in 10 mL of HPLC-grade Methanol . (Conc: 1 mg/mL).

  • Working Standard: Dilute 100

    
    L of Stock into 900 
    
    
    
    L of 50:50 Water:Acetonitrile.
  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter to remove particulate matter (crucial for protecting 2 
    
    
    
    m columns).
Phase B: Instrument Parameters (Phenyl-Hexyl Method)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5

    
    m (e.g., Zorbax Eclipse Plus or equivalent).
    
  • Temperature: 30°C (Controlled). Note: Temperature fluctuations affect

    
     selectivity significantly.
    
  • Injection Volume: 5

    
    L.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).[2][3]

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 50 Equilibration
8.00 85 Linear Gradient
8.10 95 Wash
10.00 95 Hold

| 10.10 | 50 | Re-equilibration |

Visualizations & Workflows

Diagram 1: Separation Mechanism & Column Selection Logic

This diagram illustrates the decision process for selecting the stationary phase based on the specific structural differences of the isomers.

ColumnSelection Start Analyte: this compound (Positional Isomers Present) Decision Primary Separation Mechanism? Start->Decision PathHydro Hydrophobicity (LogP) Decision->PathHydro Standard Screening PathPi Pi-Pi Interaction Decision->PathPi Isomer Resolution C18 C18 Column (Standard) PathHydro->C18 Phenyl Phenyl-Hexyl Column (Recommended) PathPi->Phenyl ResultBad Result: Co-elution (Poor Selectivity for Isomers) C18->ResultBad ResultGood Result: Baseline Separation (High Selectivity for Ortho/Para) Phenyl->ResultGood

Caption: Decision tree highlighting the necessity of


 active phases for resolving positional isomers of aryl alkynes.
Diagram 2: Experimental Workflow for Purity Assessment

The following workflow details the step-by-step process for validating the purity of the target compound against its isomers.

Workflow cluster_prep Sample Prep cluster_hplc HPLC Analysis cluster_data Data Processing S1 Crude Sample (Solid) S2 Dissolve in MeOH (1 mg/mL) S1->S2 S3 Filter (0.2 µm PTFE) S2->S3 H1 Inject 5 µL Phenyl-Hexyl Column S3->H1 H2 Gradient Elution 50-90% MeCN H1->H2 H3 UV Detection 254 nm H2->H3 D1 Check Resolution (Rs) Target > 1.5 H3->D1 D2 Integrate Impurities (Area %) D1->D2

Caption: Step-by-step analytical workflow from crude solid to purity quantification.

Troubleshooting & Optimization

  • Peak Tailing: If the ethynyl group causes tailing due to interactions with silanols, add 5mM Ammonium Acetate to the aqueous mobile phase to buffer the pH.

  • Retention Drift: Phenyl phases are sensitive to acetonitrile concentration. Ensure precise mobile phase mixing.

  • Unknown Peaks: If a peak elutes after the target, check for the bis-ethynyl byproduct (1,4-bis(ethynyl)-2-methylbenzene), which is significantly more hydrophobic.

References

  • Sigma-Aldrich. 1-Bromo-4-ethynylbenzene Product Specification (Analogous Chemistry). Retrieved from

  • PubChem. 4-Bromo-1-ethyl-2-methylbenzene Compound Summary (Structural Data). Retrieved from [4]

  • Royal Society of Chemistry. Synthesis and separation of bromo-ethynyl benzene derivatives. (Contextual synthesis data). Retrieved from

  • Sielc Technologies. Separation of Bromo-toluene isomers on RP-HPLC. Retrieved from

  • Nacalai Tesque. Separation of Structural Isomers using COSMOSIL PYE (Pyrenylethyl) Columns. Retrieved from

Sources

Comparative Guide: Crystallographic Characterization of 4-Bromo-3-methylphenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the crystallographic characterization of 4-Bromo-3-methylphenylacetylene (CAS: 1356958-34-3), a key intermediate in the synthesis of optoelectronic materials and liquid crystals.

Status: As direct single-crystal X-ray diffraction (SC-XRD) data for this specific methylated derivative is sparse in open literature, this guide utilizes the structurally characterized analog 4-Bromophenylacetylene (CAS: 766-96-1) as a Reference Standard .

Key Insight: The introduction of the ortho-methyl group (relative to the bromine) or meta-methyl (relative to the alkyne) significantly alters the crystal packing landscape, typically transitioning the lattice from a high-symmetry herringbone motif (common in non-methylated aryl alkynes) to a lower-symmetry, steric-driven packing arrangement.

Structural Comparison & Theoretical Framework

The Reference Standard: 4-Bromophenylacetylene

To benchmark the performance and structural properties of the target compound, we first analyze the non-methylated analog.

  • Crystal Habit: Typically crystallizes as colorless needles or plates.

  • Packing Motif: Aryl acetylenes often adopt a "herringbone" packing structure (T-shaped interactions) to maximize C-H···

    
     interactions, stabilized by the halogen bond (C-Br···
    
    
    
    or C-Br···Br).
  • Melting Point: 64–67 °C.

The Target: 4-Bromo-3-methylphenylacetylene
  • Structural Modification: Addition of a methyl group at the 3-position (relative to the ethynyl group at 1).

  • Predicted Crystallographic Impact:

    • Symmetry Breaking: The methyl group disrupts the planar symmetry of the phenyl ring, likely forcing the molecule into a lower symmetry space group (e.g., from Pbca or P21/c to P-1 or P21).

    • Steric Hindrance: The 3-methyl group creates steric bulk that may prevent tight face-to-face

      
      -stacking, potentially lowering the melting point compared to the reference standard (Melting Point Depression) or creating a unique polymorph driven by C-H(methyl)···Br interactions.
      

Experimental Protocols

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural refinement.

G Start Crude 4-Bromo-3-methylphenylacetylene Purification Purification (Column Chrom. -> Recrystallization) Start->Purification CrystalGrowth Crystal Growth (Slow Evaporation) Purification->CrystalGrowth Solvent: EtOH/Hexane Screening Optical Microscopy (Birefringence Check) CrystalGrowth->Screening XRD SC-XRD Data Collection (Mo Kα, 100K) Screening->XRD Select >0.1mm Crystal Refinement Structure Solution (SHELXT / OLEX2) XRD->Refinement hkl Data

Figure 1: Critical path for the isolation and crystallographic characterization of the target compound.

Crystallization Protocol (Self-Validating)

To obtain diffraction-quality crystals of 4-Bromo-3-methylphenylacetylene, use the Two-Solvent Slow Diffusion method, which is superior for halogenated aromatics.

  • Dissolution: Dissolve 20 mg of the target compound in 0.5 mL of Dichloromethane (DCM) or Chloroform (Good solvent). Ensure the solution is clear.

  • Layering: Carefully layer 1.0 mL of n-Hexane or Methanol (Poor solvent) on top of the denser DCM layer. Do not mix.

  • Incubation: Seal the vial with parafilm, poke one small hole for slow evaporation, and store at 4°C in a vibration-free environment.

  • Validation: Check after 24-48 hours.

    • Success: Prismatic or block-like crystals.

    • Failure (Oiling out): Concentration too high; repeat with more DCM.

    • Failure (Powder): Precipitation too fast; use a narrower vial or fewer holes.

X-Ray Diffraction Data Collection Parameters

For best results, data should be collected at low temperature (100 K) to reduce thermal motion of the terminal ethynyl proton and the methyl group rotation.

ParameterRecommended SettingRationale
Radiation Source Mo K

(

Å)
Preferred for brominated compounds to minimize absorption (

) compared to Cu sources.
Temperature 100 K (Liquid

stream)
Freezes methyl group rotation; improves high-angle diffraction intensity.
Detector Distance 40–50 mmBalances resolution (

) and spot separation.
Scan Strategy

and

scans (0.5° width)
Ensures complete sphere coverage for accurate absorption correction (crucial for Br).

Comparative Data Analysis

Use this table to record your experimental results against the Reference Standard.

PropertyReference: 4-BromophenylacetyleneTarget: 4-Bromo-3-methylphenylacetylene
Molecular Weight 181.03 g/mol 195.06 g/mol
Physical State (RT) Solid (Needles)Solid (Likely Prisms/Blocks)
Melting Point 64–67 °CDetermine Experimental (Exp. < 64°C due to symmetry loss)
Space Group P21/c (Typical for analogs)To be Determined (Likely P-1 or P21/c)
Unit Cell Volume (

)
~800 ų (

)
Expect +15–20 ų per methyl group expansion
Density (

)
~1.65 g/cm³Expect slight decrease (packing inefficiency)
Key Intermolecular Force C-H···

(Herringbone)
C-H(methyl)···Br or C-H···

Analysis Logic (Causality)
  • If Melting Point is Lower: The methyl group prevents efficient packing, increasing the lattice potential energy.

  • If Density is Lower: The "bump" of the methyl group creates void space in the crystal lattice that the packing cannot resolve.

  • Bromine Position: In the reference, Br often engages in Type II Halogen bonding (Head-to-Tail). In the target, the ortho-methyl group may sterically block this interaction, forcing a Type I (Side-by-Side) arrangement.

References

  • ChemicalBook. (2024). 4-Bromophenylacetylene Properties and Safety. Link

  • PubChem. (2024). 1-Bromo-4-ethynyl-2-methylbenzene (Compound Summary). Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Crystal Structures. (Use for searching analog packing motifs). Link

  • Desiraju, G. R. (2007). Crystal Engineering: A Textbook. World Scientific. (Authoritative text on halogen bonding and methyl group effects).

A Senior Application Scientist's Guide to Validating the Purity of 1-Bromo-4-ethynyl-2-methylbenzene for High-Performance Electronic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of next-generation electronic devices, from vibrant OLED displays to efficient organic photovoltaics (OPVs), hinges on the atomic-level precision and purity of the foundational organic semiconductor materials. 1-Bromo-4-ethynyl-2-methylbenzene stands as a critical and versatile building block in the synthesis of advanced π-conjugated systems for these applications. However, its utility is directly proportional to its purity. The presence of even trace-level impurities can introduce catastrophic failure points in the final device, manifesting as diminished charge carrier mobility, increased charge trapping, and reduced operational stability.[1][2]

This guide provides a comprehensive, field-proven framework for the analytical validation of this compound. We will move beyond rote procedural descriptions to explore the causal links between impurity profiles and electronic performance, equipping researchers and process chemists with the necessary tools to certify their material for the demanding requirements of electronic applications.

The Criticality of Purity: Why Near-Perfection is Non-Negotiable

In the highly ordered world of organic semiconductor thin films, impurities are profound disruptors. They can be broadly categorized, and their effects are pernicious:

  • Isomeric Impurities: The synthesis of this compound can potentially yield other isomers, such as 2-Bromo-5-ethynyl-1-methylbenzene. While chemically similar, these isomers possess different dipole moments and packing motifs. When incorporated into a crystalline film, they create energetic disorder and act as discrete trapping states, fundamentally limiting device performance.[1]

  • Metallic Residues: Sonogashira coupling, a common synthetic route, often employs a palladium catalyst.[3][4] Residual palladium, even at parts-per-million (ppm) levels, can act as deep-level charge traps, severely degrading the performance of organic field-effect transistors (OFETs) and OPVs.[5][6]

  • Process-Related Impurities: Incomplete reactions can leave behind starting materials (e.g., di-substituted precursors), while purification steps may leave residual solvents. These act as morphological and electronic defects.[7]

The objective of a robust validation strategy is not merely to achieve a high percentage purity number but to specifically identify and quantify those impurities known to be detrimental to electronic device function.

A Multi-Modal Analytical Workflow for Comprehensive Purity Validation

No single analytical technique can provide a complete purity profile. A self-validating system relies on the orthogonal application of multiple, complementary techniques to build a comprehensive and trustworthy picture of the material's quality.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Bromo-4-ethynyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, logistical handling, and disposal protocols for 1-Bromo-4-ethynyl-2-methylbenzene (and its close structural analogs). It is designed for researchers requiring immediate, actionable data without generic fluff.

Part 1: Pre-Operational Risk Assessment

Before opening the container, you must understand the "Hazard Architecture" of this molecule. It is not just an organic solid/liquid; it is a bifunctional building block with distinct reactivity risks.

The Hazard Architecture

Break down the molecule (C₉H₇Br) into its functional risk components:

Functional GroupRisk MechanismOperational Implication
Terminal Alkyne (-C≡CH)Acetylide Formation: The terminal proton is acidic (pKa ~25).[1] It reacts with transition metals (Copper, Silver, Mercury) to form shock-sensitive explosive acetylides.[2]CRITICAL: Do NOT use copper or brass fittings, spatulas, or needles. Use Stainless Steel (304/316), glass, or ceramic tools only.
Aryl Bromide (Ar-Br)Toxicity & Irritation: Halogenated aromatics are potent skin/eye irritants and potential sensitizers. They are lipophilic, aiding skin absorption.PPE: Standard nitrile gloves may offer insufficient breakthrough time for prolonged contact. Double-gloving or Laminate gloves are recommended for stock solution preparation.
Benzylic/Aromatic Core UV Sensitivity & Oxidation: The conjugated system is susceptible to photo-oxidation and polymerization.Storage: Must be stored in the dark, ideally under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 2: The Defense Layer (PPE & Engineering Controls)

Do not rely on "standard" lab safety. Use this targeted protection strategy.

Personal Protective Equipment (PPE) Matrix
ZoneRequirementTechnical Rationale
Hand Protection Primary: Nitrile (min 0.11 mm) for incidental splash.High-Risk: Silver Shield® (Laminate) or Viton® for stock solution handling.Aromatic halides can swell standard latex/thin nitrile, reducing barrier integrity within minutes.
Eye Protection Chemical Goggles (ANSI Z87.1).Safety glasses are insufficient. Vapors from this compound (especially if slightly volatile) can cause severe lachrymation (tearing).
Respiratory Fume Hood (Mandatory).[2][3]If solid is fine powder: N95/P100 mask backup. If handling outside hood (not recommended): Half-mask with Organic Vapor (OV) cartridges.
Body Flame-Resistant Lab Coat + Polypropylene Sleeves.Protects against potential flash fires if used in palladium-catalyzed cross-couplings (Sonogashira) involving flammable solvents.
Engineering Controls
  • Work Area: All weighing and transfer must occur inside a certified chemical fume hood.

  • Static Control: Terminal alkynes can be static-sensitive. Use an ionizing fan or anti-static gun if handling dry powder in low humidity.

Part 3: Operational Handling Workflow

The following workflow ensures the integrity of the chemical and the safety of the operator.

HandlingWorkflow cluster_storage Storage Phase cluster_active Active Handling Storage Cold Storage (4°C) Inert Gas (Ar/N2) Light Protected WarmUp Equilibrate to RT (Prevent Condensation) Storage->WarmUp Retrieve Weighing Weigh in Hood NO METAL SPATULAS WarmUp->Weighing Open Solubilization Dissolve Immediately (Degassed Solvent) Weighing->Solubilization Transfer Reaction Reaction Vessel (Inert Atmosphere) Solubilization->Reaction Inject

Figure 1: Safe Handling Workflow. Note the critical "Warm Up" step to prevent water condensation, which degrades the alkyne.

Step-by-Step Protocol
  • Equilibration: Remove the container from the fridge (4°C) and let it warm to room temperature inside a desiccator or sealed bag. Why? Opening a cold bottle condenses atmospheric moisture, which can quench reactive intermediates or accelerate degradation.

  • Tool Selection: Select a ceramic or glass spatula. If stainless steel is used, ensure it is clean and free of rust/pitting. Strictly ban copper or brass tools.

  • Weighing:

    • Place the receiving flask (containing a stir bar) on the balance.

    • Transfer the solid/oil rapidly.

    • Flush the headspace of the storage bottle with Nitrogen/Argon before resealing.

    • Seal with Parafilm immediately to prevent oxidation.

  • Reaction Setup: If using this for Sonogashira coupling or Click chemistry, ensure the solvent is degassed before adding the alkyne to prevent homocoupling (Glaser coupling) which consumes your starting material.

Part 4: Emergency Response

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes.[4] Do not use alcohol/acetone (increases absorption).
Eye Contact Flush with water for 15 minutes.[4][5] Seek medical attention (ophthalmologist) if irritation persists.
Spill (Solid) Do NOT sweep aggressively (dust hazard). Cover with wet paper towels (to dampen), then scoop into a waste container.
Spill (Liquid) Absorb with vermiculite or sand. Do not use clay-based absorbents if they contain heavy metal impurities.

Part 5: Waste & Disposal Strategy

Disposal of this compound requires strict segregation to prevent the formation of explosive metal acetylides in the waste stream.

DisposalTree Start Waste Generation TypeCheck Is it Pure Chemical or Reaction Mixture? Start->TypeCheck Pure Pure/Stock Solution TypeCheck->Pure Mixture Reaction Mixture TypeCheck->Mixture Stream Select Waste Stream Pure->Stream Quench Quench Step: Add dilute acid (HCl) to remove acetylide potential Mixture->Quench If basic/metal cat. used Quench->Stream Halogenated Halogenated Organic Waste (Label: Contains Bromides) Stream->Halogenated MetalWarning CRITICAL WARNING: NO Heavy Metals (Cu, Ag) in this container! Halogenated->MetalWarning Check Compatibility

Figure 2: Disposal Decision Logic. Prioritize segregation from heavy metal waste streams.

Disposal Protocol
  • Categorization: This is Halogenated Organic Waste .

  • Segregation: Ensure the waste container does not contain waste from silver or copper reactions (unless quenched).

  • Labeling: Clearly mark the tag with:

    • "Halogenated Organic"[6]

    • "Contains Terminal Alkyne" (Alerts EH&S to potential instability).

    • "Toxic/Irritant".[3][5][7]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromo-1-ethynyl-2-methylbenzene (CAS 1312479-78-9). Retrieved from [8]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-4-ethynylbenzene (Structural Analog). Retrieved from

  • PubChem. (2024). Compound Summary: 1-Bromo-4-ethynylbenzene (CID 136603). National Library of Medicine. Retrieved from

  • Chemistry Steps. (2019). Acidity of Terminal Alkynes and Acetylide Formation. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.